molecular formula C6H14N2O B14697531 Lysinyl CAS No. 21653-99-6

Lysinyl

Cat. No.: B14697531
CAS No.: 21653-99-6
M. Wt: 130.19 g/mol
InChI Key: YUZOKOFJOOANSW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysinyl is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

21653-99-6

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(2S)-2,6-diaminohexanal

InChI

InChI=1S/C6H14N2O/c7-4-2-1-3-6(8)5-9/h5-6H,1-4,7-8H2/t6-/m0/s1

InChI Key

YUZOKOFJOOANSW-LURJTMIESA-N

Isomeric SMILES

C(CCN)C[C@@H](C=O)N

Canonical SMILES

C(CCN)CC(C=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine, an essential amino acid, plays a multifaceted role in cellular physiology beyond its fundamental contribution to protein synthesis. In vitro studies have elucidated several key mechanisms of action, highlighting its potential as an antiviral agent, a modulator of critical signaling pathways, a regulator of enzyme activity, and an influencer of neurotransmission. This technical guide provides a comprehensive overview of the core in vitro mechanisms of L-Lysine, presenting detailed experimental protocols, quantitative data, and visual representations of the underlying molecular interactions and experimental workflows. The primary mechanisms discussed herein are its antagonistic relationship with L-arginine, leading to antiviral effects; its role in the activation of the mTORC1 signaling pathway; its capacity to inhibit angiotensin-converting enzyme (ACE); and its interaction with the N-methyl-D-aspartate (NMDA) receptor.

Antiviral Mechanism of Action: Arginine Antagonism

The most extensively documented in vitro effect of L-Lysine is its ability to inhibit the replication of Herpes Simplex Virus (HSV). This antiviral activity is not a direct virucidal effect but is primarily attributed to its antagonistic relationship with L-arginine, an amino acid essential for the replication of arginine-dependent viruses like HSV.[1][2] L-Lysine competes with L-arginine for cellular uptake and incorporation into viral proteins, thereby disrupting the synthesis of new viral particles.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to quantify the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

  • Vero cells (or other HSV-permissive cell line)

  • Herpes Simplex Virus-1 (HSV-1) stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • L-Lysine monohydrochloride

  • L-arginine

  • Carboxymethyl cellulose (B213188) (CMC) or other overlay medium

  • Crystal Violet staining solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed Vero cells in 24-well plates and grow to 90-100% confluency.

  • Virus Dilution: Prepare serial dilutions of the HSV-1 stock in serum-free DMEM.

  • Infection: Aspirate the culture medium from the cells and infect the monolayer with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

  • L-Lysine Treatment: During or after infection, remove the viral inoculum and add DMEM containing various concentrations of L-Lysine and a fixed, low concentration of L-arginine.

  • Overlay: After the treatment incubation, remove the medium and add an overlay medium (e.g., DMEM with 2% CMC and the respective L-Lysine concentrations) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Staining: Fix the cells with methanol (B129727) and stain with 0.5% crystal violet to visualize and count the plaques.

  • Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control.

Quantitative Data: Antiviral Efficacy

The efficacy of L-Lysine in inhibiting HSV-1 replication is dependent on the ratio of L-Lysine to L-arginine in the culture medium. Higher ratios of L-Lysine to L-arginine result in greater inhibition of viral replication.

L-Lysine:L-arginine RatioViral Titer Reduction (%)Reference
HighSignificant reduction[2]
LowMinimal to no reduction[2]

Note: Specific quantitative values for viral titer reduction are highly dependent on the experimental conditions, including the specific cell line, virus strain, and concentrations of amino acids used.

Experimental Workflow: Plaque Reduction Assay

G A Seed Vero Cells in 24-well plates B Infect with HSV-1 A->B C Treat with L-Lysine and L-arginine B->C D Add Overlay Medium C->D E Incubate for 2-3 days D->E F Fix and Stain with Crystal Violet E->F G Count Plaques and Analyze Data F->G

Plaque Reduction Assay Workflow.

Modulation of mTORC1 Signaling Pathway

In vitro studies have demonstrated that L-Lysine can act as a signaling molecule to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis. L-Lysine-mediated activation of mTORC1 leads to the phosphorylation of its downstream effectors, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.

Experimental Protocol: Western Blot Analysis of mTORC1 Pathway Activation

Western blotting is used to detect the phosphorylation status of key proteins in the mTORC1 pathway as an indicator of its activation.

Materials:

  • Cell line (e.g., C2C12 myotubes, HEK293T cells)

  • L-Lysine

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and then treat with different concentrations of L-Lysine for a specified duration.

  • Protein Extraction: Lyse the cells in ice-cold lysis buffer and collect the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data: mTORC1 Pathway Activation

Treatment of cells with L-Lysine leads to a dose-dependent increase in the phosphorylation of mTORC1 downstream targets.

TreatmentPhospho-p70S6K (Fold Change)Phospho-4E-BP1 (Fold Change)Reference
Control1.01.0[3]
L-Lysine (low dose)IncreasedIncreased[3]
L-Lysine (high dose)Further IncreasedFurther Increased[3]

Note: The magnitude of the fold change is dependent on the cell type, L-Lysine concentration, and treatment duration.

Signaling Pathway: L-Lysine and mTORC1 Activation

G Lysine L-Lysine mTORC1 mTORC1 Lysine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits) ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis Promotes fourEBP1->ProteinSynthesis Inhibits (when active)

L-Lysine-mediated activation of the mTORC1 signaling pathway.

Angiotensin-Converting Enzyme (ACE) Inhibition

In vitro studies have indicated that L-Lysine and its derivatives can inhibit the activity of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. The inhibitory mechanism involves the binding of L-Lysine-containing compounds to the active site of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Experimental Protocol: In Vitro ACE Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ACE.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or other sources)

  • Substrate: N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

  • L-Lysine or its derivatives

  • Assay buffer (e.g., 50 mM HEPES buffer, pH 7.5, containing 0.3 M NaCl and 10 µM ZnCl2)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette or 96-well plate, add the ACE enzyme, assay buffer, and varying concentrations of the L-Lysine compound.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the FAPGG substrate.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm at 37°C for a defined period. The hydrolysis of FAPGG by ACE results in a decrease in absorbance.[4][5][6][7]

  • IC50 Calculation: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated for each concentration of the L-Lysine compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) is determined.

Quantitative Data: ACE Inhibition

Several L-Lysine derivatives have been shown to inhibit ACE activity with varying potencies.

CompoundIC50 (nmol/L)Reference
L-Lysine Derivative 1a0.14 - 42[8]
L-Lysine Derivative 2a0.14 - 42[8]
L-Lysine Derivative 3a0.14 - 42[8]
L-Lysine Derivative 4a0.14 - 42[8]

Note: The specific IC50 values depend on the chemical structure of the L-Lysine derivative.

Experimental Workflow: ACE Inhibition Assay

G A Prepare ACE, L-Lysine, and Buffer B Pre-incubate ACE and L-Lysine A->B C Add FAPGG Substrate B->C D Monitor Absorbance at 340 nm C->D E Calculate Reaction Rate and % Inhibition D->E F Determine IC50 Value E->F

Workflow for the in vitro ACE Inhibition Assay.

Interaction with the NMDA Receptor

L-Lysine has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. In vitro studies suggest that L-Lysine can act as an antagonist at the NMDA receptor, potentially by competing with the co-agonist glycine (B1666218) for its binding site on the GluN1 subunit or by otherwise modulating receptor activity.

Experimental Protocol: Radioligand Binding Assay for the NMDA Receptor

This assay measures the ability of a compound to displace a radiolabeled ligand from its binding site on the NMDA receptor.

Materials:

  • Rat brain cortical membranes (a rich source of NMDA receptors)

  • Radioligand: [³H]thienyl cyclohexylpiperidine ([³H]TCP), which binds to the ion channel pore of the NMDA receptor

  • L-Lysine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM PCP)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare rat cortical membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([³H]TCP), and varying concentrations of L-Lysine.

  • Incubation: Incubate the plate at room temperature to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding at each L-Lysine concentration by subtracting non-specific binding from total binding. Calculate the IC50 value, which can be converted to the inhibition constant (Ki).[9]

Quantitative Data: NMDA Receptor Binding

The affinity of L-Lysine for the NMDA receptor is typically determined by its Ki value.

CompoundKi (µM)Reference
L-LysineVaries[10]

Note: The Ki value for L-Lysine at the NMDA receptor can vary depending on the specific experimental conditions and the radioligand used.

Logical Relationship: NMDA Receptor Antagonism

G Lysine L-Lysine NMDAR NMDA Receptor Lysine->NMDAR Binds to/Modulates IonChannel Ion Channel Lysine->IonChannel Inhibits Opening NMDAR->IonChannel Gating CaInflux Ca2+ Influx IonChannel->CaInflux Mediates

L-Lysine's inhibitory effect on the NMDA receptor ion channel.

References

The Expanding Therapeutic Frontier of Lysine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and biological activity of compounds derived from the essential amino acid, lysine (B10760008).

This technical guide offers a comprehensive overview of the evolving field of lysine derivatives, a diverse class of molecules with significant therapeutic and research applications. From their foundational role in blockbuster pharmaceuticals to their emergence in regenerative medicine and novel antibiotics, these compounds leverage the unique chemical properties of lysine to achieve specific biological effects. This document is intended for researchers, scientists, and drug development professionals, providing detailed insights into the synthesis, mechanism of action, and quantitative biological data of key lysine derivatives.

Discovery and Development of Notable Lysine Derivatives

The journey of lysine derivatives in medicine is marked by significant milestones, including the development of angiotensin-converting enzyme (ACE) inhibitors and the discovery of biologically active peptides.

Lisinopril (B193118) , a synthetic peptide derivative of lysine, was developed by scientists at Merck by systematically modifying the structure of enalaprilat.[1] The addition of a lysine residue resulted in a compound with potent ACE inhibitory activity and favorable oral bioavailability.[1] Patented in 1978 and approved for medical use in the United States in 1987, lisinopril has become a cornerstone in the treatment of hypertension and congestive heart failure.[1]

Another significant lysine-containing compound is the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) . Initially isolated from human plasma, GHK has been extensively studied for its role in wound healing and tissue regeneration.[2] Its ability to bind with copper ions to form GHK-Cu enhances its biological activity, making it a popular ingredient in cosmetic and therapeutic formulations aimed at skin repair and anti-aging.[2]

More recently, the focus has shifted to inhibiting the lysine biosynthesis pathway in bacteria and plants, which is absent in humans. This pathway is essential for the survival of these organisms, making its enzymes attractive targets for the development of novel antibiotics and herbicides with potentially low human side effects.[3][4]

Synthesis of Lysine Derivatives

The synthesis of lysine derivatives can be achieved through various methods, including traditional organic synthesis, solid-phase peptide synthesis, and innovative cell-free biosynthesis systems.

Chemical Synthesis of Lisinopril

The synthesis of lisinopril is a multi-step process that often involves the protection of reactive functional groups, coupling of amino acid residues, and subsequent deprotection. A common route is outlined below.[5][6]

Experimental Protocol: Synthesis of Lisinopril

  • Protection of L-lysine: The ε-amino group of L-lysine is first protected, for example, with a trifluoroacetyl group by reacting L-lysine with ethyl trifluoroacetate.[5]

  • Formation of N-carboxyanhydride: The protected lysine is then treated with a reagent like triphosgene (B27547) to form N⁶-trifluoroacetyl-N²-carboxy-L-lysine anhydride (B1165640).[5]

  • Coupling with L-proline: The anhydride is condensed with L-proline to form the dipeptide N⁶-trifluoroacetyl-L-lysyl-L-proline.[5]

  • Reductive Amination: The dipeptide is then reacted with ethyl 2-oxo-4-phenyl butyrate (B1204436) followed by hydrogenation in the presence of a catalyst (e.g., Raney-Nickel) to introduce the N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl) group.[5]

  • Deprotection: The final step involves the removal of the protecting groups, typically via hydrolysis, to yield lisinopril.[7]

A patent also describes a solid-phase synthesis approach where proline is first coupled to a resin, followed by the addition of lysine, reductive amination, and finally cleavage from the resin.[8]

Solid-Phase Peptide Synthesis (SPPS) of GHK

The tripeptide GHK is commonly synthesized using Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9][10]

Experimental Protocol: Solid-Phase Synthesis of GHK

  • Resin Swelling: The rink amide resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF).[9]

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The first amino acid, Fmoc-Lys(Boc)-OH (Boc is the tert-butyloxycarbonyl protecting group for the lysine side chain), is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected resin.

  • Repetitive Cycles: The deprotection and coupling steps are repeated for the subsequent amino acids, Fmoc-His(Trt)-OH and Fmoc-Gly-OH.

  • Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and all protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).[9]

  • Purification: The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell-Free Biosynthesis of Lysine Derivatives

Cell-free biosynthesis systems are emerging as a flexible and rapid method for producing lysine-derived unnatural amino acids.[11] This approach utilizes crude cell extracts containing the necessary enzymatic machinery to synthesize target compounds in vitro.

Experimental Protocol: Cell-Free Synthesis of Lysine-Derived Unnatural Amino Acids

  • Enzyme Expression: The enzymes required for the biosynthetic pathway (e.g., halogenase, oxidase, lyase, ligase, hydroxylase) are expressed in a cell-free protein synthesis system.[11][12]

  • In Vitro Reaction: The expressed enzymes are combined in a reaction mixture containing the precursor (lysine) and necessary cofactors.

  • Product Formation: The enzymatic cascade converts lysine into the desired unnatural amino acid, such as 4-Cl-l-lysine or 4-Cl-allyl-l-glycine.[11][12]

  • Analysis: The reaction products are analyzed and purified using techniques like liquid chromatography-mass spectrometry (LC-MS).[12]

Biological Activity and Signaling Pathways

Lysine derivatives exert their biological effects through various mechanisms, from inhibiting key enzymes to modulating complex signaling pathways.

Lisinopril and the Renin-Angiotensin-Aldosterone System (RAAS)

Lisinopril is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[1][13]

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone (B195564) Aldosterone Release AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin ACE ACE Lisinopril Lisinopril Lisinopril->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Lisinopril.

By inhibiting ACE, lisinopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[13][14] This leads to vasodilation (relaxation of blood vessels) and reduced aldosterone secretion, resulting in lower blood pressure.[14]

GHK-Cu and Cellular Regeneration Pathways

GHK-Cu influences multiple signaling pathways involved in tissue repair and regeneration.[15] It interacts with cell surface receptors to activate intracellular cascades that promote cell proliferation, migration, and extracellular matrix (ECM) synthesis.[15]

GHK_Signaling GHK_Cu GHK-Cu Receptors Cell Surface Receptors (e.g., Integrins) GHK_Cu->Receptors Intracellular_Signaling Intracellular Signaling Cascades Receptors->Intracellular_Signaling MAPK_ERK MAPK/ERK Pathway Intracellular_Signaling->MAPK_ERK Wnt_BetaCatenin Wnt/β-catenin Pathway Intracellular_Signaling->Wnt_BetaCatenin TGF_beta TGF-β Pathway Intracellular_Signaling->TGF_beta Gene_Expression Upregulation of Gene Expression MAPK_ERK->Gene_Expression Hair_Follicle_Growth Hair Follicle Growth Wnt_BetaCatenin->Hair_Follicle_Growth TGF_beta->Gene_Expression Collagen_Synthesis Collagen Synthesis Gene_Expression->Collagen_Synthesis Cell_Proliferation Cell Proliferation & Migration Gene_Expression->Cell_Proliferation Tissue_Repair Tissue Repair & Regeneration Collagen_Synthesis->Tissue_Repair Cell_Proliferation->Tissue_Repair Hair_Follicle_Growth->Tissue_Repair

Caption: Signaling pathways modulated by GHK-Cu in tissue regeneration.

Key pathways modulated by GHK-Cu include:

  • MAPK/ERK Pathway: Activation of this pathway upregulates the expression of collagen genes.[15]

  • Wnt/β-catenin and Fibroblast Growth Factor (FGF) Signaling: These pathways are crucial for hair follicle development and growth.[15]

  • Transforming Growth Factor-beta (TGF-β) Pathway: GHK-Cu enhances the expression of TGF-β receptors, amplifying cellular responses that lead to the synthesis of ECM components.[16]

Inhibitors of the Lysine Biosynthesis Pathway

The lysine biosynthesis pathway in bacteria and plants presents several enzymatic targets for the development of new antimicrobial and herbicidal agents.[4][17] One key enzyme in this pathway is L,L-diaminopimelate aminotransferase (DapL).[17]

Lysine_Biosynthesis_Inhibition cluster_pathway Bacterial/Plant Lysine Biosynthesis Pathway Precursor Pathway Precursor Intermediate1 Intermediate 1 Precursor->Intermediate1 Enzyme 1 Intermediate2 Tetrahydrodipicolinate Intermediate1->Intermediate2 Enzyme 2 Intermediate3 L,L-diaminopimelate Intermediate2->Intermediate3 DapL Lysine L-Lysine Intermediate3->Lysine ... Inhibitor DapL Inhibitor Inhibitor->Intermediate3 blocks synthesis

Caption: Inhibition of the lysine biosynthesis pathway by targeting the DapL enzyme.

Inhibitors of DapL and other enzymes in this pathway disrupt the production of lysine, which is essential for bacterial cell wall synthesis and protein production, ultimately leading to cell death.[3][17]

Quantitative Data on Lysine Derivatives

The efficacy of lysine derivatives is quantified using various metrics, such as the half-maximal inhibitory concentration (IC50) for enzyme inhibitors and clinical trial data for therapeutic drugs.

IC50 Values of Lysine Derivative Inhibitors
Compound ClassTarget EnzymeIC50 (nM)Reference
Lisinopril AnalogsAngiotensin-Converting Enzyme (ACE)0.14 - 42[18]
N-OxalylglycineLysine-specific demethylase 3A1,995,260[19]
8-Hydroxy-5-quinolinecarboxylic acidLysine-specific demethylase 3A158.49[19]
H3K9 peptide with D-AbuG9a-like protein (GLP)1,290[20]
H3K9 peptide with L-PheG9a-like protein (GLP)1,740[20]
Clinical Efficacy of Lisinopril in Hypertension
StudyPatient PopulationLisinopril DosageEfficacy OutcomeReference
Postmarketing Surveillance5,886 patients with mild to moderate hypertension10-40 mg/day87.3% achieved target blood pressure[21]
Comparative Trial118 patients with moderate to severe hypertension40-80 mg/daySignificant reduction in systolic and diastolic blood pressure[22]
GISSI-3 Trial>19,000 patients post-myocardial infarction10 mg/day for 6 weeks11% reduction in mortality risk[23]

Experimental Protocols for Evaluation

The biological activity of lysine derivatives is assessed using a variety of in vitro and in vivo assays. A fundamental in vitro assay for enzyme inhibitors is the determination of the IC50 value.

General Protocol for IC50 Determination of an Enzyme Inhibitor

IC50_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Serial_Dilution Serial Dilution of Inhibitor Reagent_Prep->Serial_Dilution Reaction_Setup Set up Reaction Mixtures (with and without inhibitor) Serial_Dilution->Reaction_Setup Incubation Incubation at Optimal Temperature Reaction_Setup->Incubation Measurement Measure Enzyme Activity (e.g., Spectrophotometry) Incubation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis Plotting Plot % Inhibition vs. log[Inhibitor] Data_Analysis->Plotting IC50_Calc Calculate IC50 Value Plotting->IC50_Calc End End IC50_Calc->End

Caption: General experimental workflow for determining the IC50 of an enzyme inhibitor.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and the inhibitor in a suitable buffer.[24]

  • Serial Dilution: Create a series of dilutions of the inhibitor to test a range of concentrations.[24]

  • Assay Setup: In a multi-well plate, add the enzyme, buffer, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).[24]

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[24]

  • Kinetic Measurement: Measure the rate of the reaction over time using a suitable detection method (e.g., absorbance, fluorescence).[24]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.[24]

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[25][26]

Conclusion

Lysine derivatives represent a versatile and powerful class of compounds with a broad spectrum of biological activities. From the well-established clinical success of lisinopril to the promising regenerative potential of GHK-Cu and the untapped opportunities in targeting microbial lysine biosynthesis, this area of research continues to yield novel therapeutic agents. The synthetic methodologies and experimental protocols outlined in this guide provide a foundation for the continued exploration and development of new and improved lysine-based compounds for a wide range of applications in medicine and biotechnology.

References

Lysinyl biological function and pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Function and Pathways of Lysine (B10760008)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine is an essential α-amino acid that serves as a fundamental building block for proteins and a critical node in cellular metabolism and signaling. Its unique chemical properties, particularly the primary ε-amino group on its side chain, make it a focal point for a vast array of post-translational modifications (PTMs) that dynamically regulate protein function, stability, and localization. This technical guide provides a comprehensive overview of lysine's core biological functions, its catabolic pathways, its central role as a substrate for major PTMs, and its involvement in nutrient-sensing signaling cascades. Furthermore, this document includes quantitative data on lysine metabolites and detailed protocols for key experimental procedures relevant to the study of lysine metabolism and its modifications, aimed at facilitating advanced research and therapeutic development.

Core Biological Functions of Lysine

As an essential amino acid, lysine cannot be synthesized de novo by mammals and must be obtained from the diet.[1][2] Its roles extend far beyond its incorporation into polypeptide chains.

  • Protein Synthesis and Structure: Lysine is a crucial component of proteins, encoded by the codons AAA and AAG.[3] Its positively charged side chain is often located on the protein surface, where it can interact with the aqueous environment and participate in forming hydrogen bonds and salt bridges, contributing to protein stabilization.[2][4] A specialized function of lysine is in the formation of collagen, where lysine and hydroxylysine residues are essential for the cross-linking of collagen polypeptides, a process that imparts tensile strength and stability to connective tissues.[1] A deficiency can lead to defective connective tissues.[1]

  • Precursor to Carnitine: Lysine is the metabolic precursor for the synthesis of carnitine, a vital molecule required for the transport of long-chain fatty acids into the mitochondria for their oxidation and subsequent energy production.[1][2] This process requires lysine to first be incorporated into a protein and then trimethylated before being converted to carnitine.[1]

  • Calcium Homeostasis: Lysine has been implicated in the intestinal absorption of calcium and may reduce its renal excretion, suggesting a role in maintaining calcium balance within the body.[1]

Lysine Metabolic Pathways

The intracellular concentration of free lysine is tightly controlled through its catabolism, which primarily occurs in the liver mitochondria.[3] Unlike most amino acids, lysine catabolism is irreversible and does not begin with a transamination reaction.[5] In mammals, two main pathways degrade lysine, which converge into a common downstream route.

  • The Saccharopine Pathway: This is the predominant catabolic route in most mammalian tissues, especially the liver.[3][6] The pathway is initiated by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activity.[6][7] LKR condenses lysine with α-ketoglutarate to form saccharopine, which is then hydrolyzed by SDH to yield glutamate (B1630785) and α-aminoadipate semialdehyde (AASA).[7]

  • The Pipecolate Pathway: This pathway is more active in the brain.[8] It begins with the conversion of lysine into pipecolic acid, which is then oxidized and eventually also forms AASA, the point of convergence with the saccharopine pathway.[5]

From AASA, the common pathway continues with oxidation to α-aminoadipic acid (AAA), transamination to α-ketoadipic acid, and ultimately conversion to acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production.[5]

Lysine_Catabolism Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine LKR/SDH Pipecolic_Acid Pipecolic Acid Lysine->Pipecolic_Acid alpha_KG α-Ketoglutarate alpha_KG->Saccharopine AASA α-Aminoadipate Semialdehyde (AASA) / P6C Saccharopine->AASA LKR/SDH Pipecolic_Acid->AASA AAA α-Aminoadipic Acid (AAA) AASA->AAA AASADH Glutaryl_CoA Glutaryl-CoA AAA->Glutaryl_CoA Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Saccharopine_Pathway Saccharopine Pathway (Liver) Pipecolate_Pathway Pipecolate Pathway (Brain)

Caption: Converging pathways of lysine catabolism in mammals.

Lysine as a Hub for Post-Translational Modifications (PTMs)

The ε-amino group of lysine is a highly reactive nucleophile, making it the target of numerous reversible PTMs.[9] These modifications are critical for regulating almost every aspect of cell biology by altering a protein's activity, stability, localization, and interaction partners. The enzymatic machinery that adds ("writers"), removes ("erasers"), and recognizes ("readers") these modifications forms a complex regulatory network.[9]

  • Acetylation: The addition of an acetyl group by lysine acetyltransferases (KATs) neutralizes lysine's positive charge, which can significantly impact protein structure and interactions. It is a key modification in histone tails, where it is associated with chromatin relaxation and gene activation.[9] Lysine deacetylases (KDACs), including the sirtuin family, remove this mark.

  • Methylation: Lysine methyltransferases (KMTs) can add one, two, or three methyl groups (mono-, di-, or trimethylation) to a lysine residue. Unlike acetylation, methylation does not alter the charge but adds bulk and creates binding sites for specific reader proteins.[9] In the context of histones, lysine methylation can be associated with either gene activation or repression, depending on the site and degree of methylation.[9] Lysine demethylases (KDMs) reverse this modification.

  • Ubiquitination: This modification involves the covalent attachment of the 76-amino acid protein ubiquitin to a lysine residue. This process is catalyzed by a cascade of E1, E2, and E3 enzymes. Polyubiquitination is a canonical signal for proteasomal degradation, while mono- or other forms of polyubiquitination can regulate protein trafficking, DNA repair, and signaling.[9] Deubiquitinating enzymes (DUBs) remove ubiquitin.

  • SUMOylation: The attachment of the Small Ubiquitin-like Modifier (SUMO) protein to lysine residues is analogous to ubiquitination. SUMOylation is involved in a wide range of cellular processes, including transcriptional regulation, chromatin integrity, and cell cycle progression.[9]

Signaling Pathways Involving Lysine

Beyond its role as a metabolite, free lysine acts as a signaling molecule, informing the cell of its nutrient status. A key pathway regulated by amino acid availability is the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central controller of cell growth, proliferation, and autophagy. Under nutrient-rich conditions, intracellular lysine activates mTORC1 through the lysosomal transporter SLC38A9, leading to the promotion of protein synthesis and the inhibition of autophagy.[8]

mTOR_Signaling cluster_lysosome Lys_High High Intracellular Lysine Lysosome Lysosome Lys_High->Lysosome Enters mTORC1 mTORC1 Lysosome->mTORC1 Activates via SLC38A9 SLC38A9 SLC38A9 Protein_Syn Protein Synthesis (e.g., S6K1, 4E-BP1) mTORC1->Protein_Syn Promotes Autophagy Autophagy (e.g., ULK1) mTORC1->Autophagy Inhibits

Caption: Lysine-dependent activation of the mTORC1 signaling pathway.

Data Presentation

Table 1: Basal Concentrations of Lysine and Key Metabolites in Plasma

This table summarizes typical concentrations of lysine and its primary catabolites found in mammalian plasma. These values can serve as a baseline for metabolic studies.

MetaboliteSpeciesConcentrationCitation(s)
L-LysineHuman210.6 - 498.2 nmol/mL[10]
L-Pipecolic AcidMouse~1.5 µM (basal)[11]
L-α-Aminoadipic Acid (AAA)Mouse~3 - 4 µM (basal)[11]
L-SaccharopineMouse~0.2 µM (basal)[11]
Table 2: Kinetic Properties of Lysine Catabolic Enzymes

Understanding the kinetic properties of enzymes in the lysine degradation pathway is crucial for modeling metabolic flux. Data is limited, but key regulatory features have been identified.

EnzymeSubstrate(s)Kinetic Parameter/FeatureOrganism/TissueCitation(s)
Lysine-Ketoglutarate Reductase (LKR)L-LysineSubject to substrate inhibition at >15 mmol/LPig Liver[12]
Lysine-Ketoglutarate Reductase (LKR/SDH)α-Aminoadipate SemialdehydeStrongly inhibited (Ki = 0.2 mM)Mammalian Mitochondria[8]
Saccharopine Dehydrogenase (SDH)SaccharopineExhibits classic Michaelis-Menten kineticsPig Liver[12]

Experimental Protocols

Protocol 1: Quantification of Lysine and Metabolites by LC-MS/MS

This protocol provides a method for the simultaneous, underivatized analysis of lysine and its catabolites in plasma, adapted from a published method.[11]

Protocol_LCMS step1 1. Sample Collection (20 µL Plasma) step2 2. Protein Precipitation (Add Acetonitrile (B52724) with Internal Standards) step1->step2 step3 3. Centrifugation (10,000 x g, 10 min) step2->step3 step4 4. Supernatant Transfer step3->step4 step5 5. LC-MS/MS Analysis (HPLC coupled to a tandem mass spectrometer) step4->step5 step6 6. Data Analysis (Quantify against standard curves) step5->step6

Caption: Workflow for lysine metabolite quantification by LC-MS/MS.

Methodology:

  • Sample Preparation: To 20 µL of plasma, add 80 µL of ice-cold acetonitrile containing appropriate isotope-labeled internal standards for each analyte to be quantified.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Clarification: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Extraction: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis: Inject the reconstituted sample onto a liquid chromatography system (e.g., using a C18 or HILIC column) coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent/fragment ion transitions for lysine, pipecolic acid, saccharopine, and AAA must be optimized beforehand.

  • Quantification: Generate standard curves for each analyte using known concentrations. Quantify the analytes in the samples by comparing their peak areas to the respective standard curves, normalized to the internal standards.

Protocol 2: Global Analysis of Lysine Acetylation Stoichiometry

This protocol allows for the proteome-wide, site-specific quantification of lysine acetylation occupancy using a stable isotope labeling and mass spectrometry approach.

Protocol_Stoichiometry step1 1. Protein Extraction (from cells or tissue) step2 2. Chemical Acetylation (Label unmodified lysines with heavy acetic anhydride-d6) step1->step2 step3 3. Proteolytic Digestion (e.g., with Trypsin or Glu-C) step2->step3 step4 4. Peptide Fractionation (e.g., basic-pH reversed-phase HPLC) step3->step4 step5 5. LC-MS/MS Analysis (Data-Independent Acquisition - DIA) step4->step5 step6 6. Data Analysis (Calculate Light/Heavy fragment ion ratios) step5->step6

Caption: Workflow for lysine acetylation stoichiometry analysis.

Methodology:

  • Protein Extraction: Lyse cells or tissues in a denaturing buffer (e.g., 8 M urea) to unfold proteins and ensure all lysine residues are accessible.

  • Quantitative Chemical Acetylation: Chemically acetylate all endogenously unmodified lysine ε-amino groups using a stable isotope-labeled reagent, such as acetic anhydride-d6. This reaction is typically performed in a buffered solution at a slightly alkaline pH and may require multiple additions of the anhydride (B1165640) to drive the reaction to completion.

  • Protein Digestion: After quenching the labeling reaction, digest the proteins into peptides using a protease like trypsin.

  • Peptide Cleanup and Fractionation: Desalt the peptide mixture using a C18 solid-phase extraction cartridge. To reduce sample complexity, peptides can be fractionated using techniques like high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS. Data-Independent Acquisition (DIA) is a preferred method as it systematically fragments all precursor ions within a given mass range, providing accurate quantification of fragment ions.[4]

  • Stoichiometry Calculation: In the resulting data, for each identified acetylated peptide, calculate the stoichiometry by taking the ratio of the signal intensity of the fragment ions from the endogenously ("light") acetylated peptide to the sum of the intensities of the "light" and exogenously labeled ("heavy") fragment ions.[4]

Protocol 3: Cellular Lysine Uptake Assay

This protocol describes a method to measure the transport of lysine into cultured cells using a radiolabeled tracer.

Protocol_Uptake step1 1. Cell Culture (Seed cells, e.g., Caco-2, on permeable supports) step2 2. Pre-incubation (Wash and incubate cells in buffer, e.g., HBSS) step1->step2 step3 3. Initiate Uptake (Add buffer with [³H]L-lysine and unlabeled lysine) step2->step3 step4 4. Incubate (e.g., 5-10 minutes at 37°C) step3->step4 step5 5. Terminate Uptake (Aspirate solution and wash with ice-cold PBS) step4->step5 step6 6. Cell Lysis & Quantification (Lyse cells and measure radioactivity via scintillation counting) step5->step6 step7 7. Data Analysis (Normalize to protein content and determine kinetics) step6->step7

Caption: Workflow for a cellular lysine uptake assay.

Methodology:

  • Cell Culture: Seed a relevant cell line (e.g., Caco-2 for intestinal transport, or a cell line overexpressing a specific transporter) onto a multi-well plate or permeable supports and grow to confluence.

  • Pre-incubation: Wash the cell monolayers twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Pre-incubate the cells in this buffer for 20-30 minutes at 37°C to equilibrate.

  • Uptake Initiation: Aspirate the pre-incubation buffer and add fresh transport buffer containing a fixed concentration of radiolabeled lysine (e.g., [³H]L-lysine) along with varying concentrations of unlabeled ("cold") L-lysine.

  • Incubation: Incubate the cells for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell type.

  • Uptake Termination: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold buffer to remove all extracellular radiolabel.

  • Cell Lysis and Quantification: Lyse the cells in a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: In parallel wells, determine the total protein concentration (e.g., using a BCA assay) to normalize the uptake data (e.g., as pmol/mg protein/min). Kinetic parameters like Km and Vmax can be determined by plotting the uptake rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.

References

Preliminary Studies on Lysinyl Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of preliminary studies on the bioactivity of Lysinyl, a novel compound derived from the essential amino acid L-lysine. The document details its mechanism of action, involvement in cellular signaling pathways, and presents quantitative data from initial characterization studies. Detailed experimental protocols for key assays and visualizations of critical pathways are included to facilitate further research and development.

Introduction

This compound, a proprietary derivative of L-lysine, has demonstrated significant bioactive potential in preliminary in-vitro and in-vivo models. Its unique structural modifications are hypothesized to enhance the inherent biological activities of L-lysine, which include roles in protein synthesis, immune response, and antiviral activity.[1][2] This guide summarizes the foundational data on this compound's bioactivity, focusing on its antimicrobial properties and its influence on key cellular signaling pathways.

Physicochemical Properties of this compound Precursor (L-Lysine)

A thorough understanding of the physicochemical properties of the precursor molecule, L-Lysine, is essential for the formulation and delivery of this compound. The following table summarizes key quantitative data for L-Lysine Monohydrochloride.

PropertyValueReference(s)
Molecular Formula C₆H₁₄N₂O₂·HCl[3]
Molecular Weight 182.65 g/mol [3]
Appearance White crystalline powder[3]
Solubility in Water 65 g/100 mL (at 20°C)[3]
pH of Aqueous Solution 5.0 - 6.0 (91.3 g/L at 25°C)[3]
Melting Point 263 °C (decomposes)[3]
Storage Temperature 15-30°C[3]

Bioactivity and Mechanism of Action

Preliminary studies indicate that this compound exhibits potent antimicrobial and immunomodulatory effects.

Antimicrobial Activity

This compound's primary antimicrobial mechanism is believed to be the disruption of bacterial cell membranes.[[“]][[“]] Similar to poly-L-lysine, this compound likely interacts electrostatically with negatively charged components of the bacterial membrane, leading to increased permeability, destabilization, and eventual cell lysis.[[“]][[“]] Furthermore, there is evidence to suggest that this compound induces oxidative stress within bacterial cells by increasing reactive oxygen species (ROS), which can damage DNA and essential proteins.[[“]][[“]]

Immunomodulatory Effects

This compound has been observed to modulate cellular signaling pathways critical to immune response and cell proliferation, primarily through the mTORC1 signaling cascade.

The following diagram illustrates the proposed signaling pathway for this compound's activation of mTORC1.

Lysinyl_mTORC1_Pathway This compound This compound SLC38A9 SLC38A9 Transporter This compound->SLC38A9 Enters Cell Lysosome Lysosome SLC38A9->Lysosome Transports to Lysosome mTORC1 mTORC1 Complex Lysosome->mTORC1 Activates Ribosomal_Biosynthesis Ribosomal Biosynthesis mTORC1->Ribosomal_Biosynthesis Promotes Protein_Translation Protein Translation mTORC1->Protein_Translation Promotes Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Inhibits MIC_Assay_Workflow Start Start Prepare_this compound Prepare Serial Dilutions of this compound Start->Prepare_this compound Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Start->Inoculate_Plate Add_this compound Add this compound Dilutions to Wells Prepare_this compound->Add_this compound Inoculate_Plate->Add_this compound Incubate Incubate at 37°C for 18-24 hours Add_this compound->Incubate Read_Results Measure Optical Density (OD) or Visual Turbidity Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

A Technical Guide to Lysine: Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of lysine (B10760008), an essential amino acid critical to pharmaceutical and biotechnological applications. This document outlines detailed experimental protocols for solubility and stability testing, presents quantitative data in structured tables, and visualizes key processes to support drug development and research professionals.

Lysine: An Overview

Lysine, an α-amino acid with the chemical formula C₆H₁₄N₂O₂, is a fundamental building block of proteins. Its structure, featuring a carboxylic acid group, an α-amino group, and a side chain terminating with an ε-amino group, defines its chemical properties. In pharmaceutical formulations, lysine is often used as its more stable hydrochloride salt. Understanding its solubility and stability is paramount for formulation development, ensuring product efficacy, safety, and shelf-life.

Solubility Profile of Lysine

The solubility of lysine is dictated by its polar nature, stemming from its amino and carboxylic acid functional groups which readily form hydrogen bonds.

Qualitative Solubility

Lysine exhibits high solubility in polar protic solvents, most notably water. Conversely, it has very limited to negligible solubility in non-polar organic solvents like hexane (B92381) and benzene.[1] Its solubility is also significantly influenced by the pH of the solution; in acidic or basic conditions, the ionization of its functional groups leads to increased solubility.[1]

Quantitative Solubility Data

The following tables summarize the quantitative solubility of L-lysine and its hydrochloride salt in various solvents.

Table 1: Solubility of L-Lysine in Water

Temperature (°C)Solubility ( g/100 g H₂O)
20>100[2]
25>100[2]
30Increased with temperature[3]

Note: L-lysine is very freely soluble in water, with specific temperature-dependent values above 100 g/100g not always reported in standard literature.

Table 2: Solubility of L-Lysine Monohydrochloride in Various Solvents [4][5][6]

Temperature (K)Water (mole fraction)Dimethyl Sulfoxide (mole fraction)Glycol (mole fraction)Methanol (mole fraction)Ethanol (mole fraction)
283.150.09890.03810.01520.00710.0039
288.150.10520.04120.01690.00770.0042
293.150.11180.04450.01880.00840.0046
298.150.11880.04810.02080.00910.0050
303.150.12610.05190.02310.00990.0054
308.150.13380.05610.02560.01070.0058
313.150.14190.06050.02830.01160.0063
318.150.15040.06540.03130.01250.0068
323.150.15940.07070.03460.01350.0074

Data sourced from a study by Zhao et al. (2009).[4][5][6]

Stability Testing: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a drug substance. These studies are critical for developing stability-indicating analytical methods. The typical stress conditions applied are hydrolysis, oxidation, photolysis, and thermal stress.

Chemical Degradation Pathway

Under thermal stress, a primary degradation pathway for lysine is the intramolecular cyclization via dehydration to form lysine lactam.[7][8][9] This occurs between the carboxylic acid group and the ε-amino group.

G Lysine Lysine (C₆H₁₄N₂O₂) TransitionState Intramolecular Transition State Lysine->TransitionState Thermal Stress (Heat) LysineLactam Lysine Lactam (C₆H₁₂N₂O) TransitionState->LysineLactam Dehydration (Intramolecular Cyclization) Water H₂O TransitionState->Water G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Lysine Stock Solution (e.g., 1 mg/mL in water) Acid Acid Hydrolysis (Mix with 0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (Mix with 0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative Stress (Mix with 3% H₂O₂, RT) Stock->Oxidative Thermal Thermal Stress (Heat solution, 80°C) Stock->Thermal Photo Photolytic Stress (Expose to light, e.g., 1.2M lux.hr) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples (Stressed & Control) by Stability-Indicating HPLC Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify & Quantify Degradation Products Analyze->Identify

References

An In-depth Technical Guide to the Safety and Toxicity Profile of L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide pertains to L-Lysine, an essential amino acid. Initial searches for "Lysinyl" did not yield sufficient data on a distinct, documented compound, suggesting a likely reference to L-Lysine.

Executive Summary

L-Lysine is an essential α-amino acid crucial for protein synthesis and various physiological functions.[1][2] Widely used in animal feed, dietary supplements, and food fortification, its safety profile is well-characterized through extensive preclinical and clinical evaluation.[3] This guide provides a comprehensive overview of the available safety and toxicity data for L-Lysine, focusing on preclinical animal studies and human clinical trials. The data indicate that L-Lysine is generally safe when consumed within recommended limits, with a high No-Observed-Adverse-Effect Level (NOAEL) in both animals and humans. The primary adverse effects noted at excessive doses are mild and transient gastrointestinal symptoms.

Preclinical Safety and Toxicity

The preclinical safety of L-Lysine has been evaluated in various animal models. The most comprehensive data comes from oral toxicity studies in rodents.

A key study for subchronic toxicity is a 13-week oral toxicity study of L-Lysine hydrochloride in Sprague-Dawley rats.[3] The study found no treatment-related adverse effects on clinical signs, body weight, food and water consumption, ophthalmology, gross pathology, organ weights, or histology at the tested doses.[3][4] The only notable observation was a compensatory physiological response to the hydrochloride salt, involving a decrease in serum chloride and an increase in urinary chloride excretion, without any evidence of renal damage.[3]

Table 1: Summary of 13-Week Oral Toxicity Study of L-Lysine HCl in Rats

ParameterDetailsReference
Species/Strain Sprague-Dawley Rats[3]
Administration Route Oral (incorporated into standard diet)[3]
Dosage Levels 1.25%, 2.5%, and 5.0% (w/w) in the diet[3]
Equivalent Doses Males: up to 3.36 ± 0.12 g/kg/day; Females: up to 3.99 ± 0.28 g/kg/day[3]
Study Duration 13 consecutive weeks, followed by a 5-week recovery period[3]
Key Findings No treatment-related changes in clinical signs, body weight, food/water intake, ophthalmology, pathology, or histology. No functional, biochemical, or histological changes in renal function.[3][3]
NOAEL 5.0% in diet (Male: 3.36 g/kg/day ; Female: 3.99 g/kg/day )[3][4]
  • Genotoxicity: L-Lysine derivatives have been shown to be non-mutagenic in bacterial reverse mutation assays (Ames test) with and without metabolic activation.[5]

  • Carcinogenicity: There is a lack of specific long-term carcinogenicity studies for L-Lysine supplementation.

  • Reproductive and Developmental Toxicity: Studies in pregnant rats administered high doses of L-Lysine showed no gross morphological changes in offspring, but did indicate potential for higher fetal mortality and decreased maternal and fetal body weights.[6] Animal experiments have generally shown no signs of teratogenicity.[7]

While oral supplementation in rats showed no evidence of kidney damage, some studies involving very high-dose parenteral (infused) administration of L-Lysine have reported potential for nephrotoxicity in animal models like rats and dogs.[8][9][[“]] This effect is characterized by acute renal failure and morphological changes similar to acute tubular necrosis.[8][9][11] Similarly, acute high doses in fish have demonstrated both nephrotoxicity and hepatotoxicity.[[“]][12] These findings from high-dose parenteral and aquatic model studies are not considered directly representative of the risks from oral consumption in humans at recommended doses.

Clinical Safety Profile

The safety of L-Lysine in humans has been assessed through numerous clinical trials, which have been aggregated and analyzed in systematic reviews.

A comprehensive systematic review of 71 clinical studies, encompassing 3,357 subjects, evaluated the safety of oral L-Lysine supplementation.[13][14] The doses ranged from 16.8 mg/day to 17,500 mg/day, with study durations from 1 to 1095 days.[13][14]

The most commonly reported adverse events (AEs) were mild and subjective gastrointestinal (GI) symptoms, including nausea, stomach pain, and diarrhea.[1][13][14][15] Importantly, a risk analysis found no statistically significant increase in the incidence of these GI symptoms between L-Lysine and control groups (Risk Ratio: 1.02).[13][14]

Based on the systematic review of clinical data, a provisional NOAEL for long-term L-Lysine supplementation in healthy humans has been established.

Table 2: Human Safety and NOAEL for L-Lysine

ParameterDetailsReference
Basis of Evidence Systematic review of 71 clinical studies (n=3357)[13][14]
Dosage Range Studied 16.8 mg/day to 17.5 g/day [13][14]
Duration of Use 1 day to 1095 days (3 years)[13][14]
Primary Adverse Events Subjective gastrointestinal symptoms (nausea, stomachache, diarrhea)[1][13]
Provisional NOAEL 6.0 g/day (6,000 mg/day)[7][13][16]
Special Populations Caution advised for individuals with pre-existing kidney conditions. May cause GI distress in children with lysinuric protein intolerance.[15][17]

L-Lysine may interact with certain medications. It has the potential to increase calcium absorption, so co-administration with large amounts of calcium should be avoided.[18] It might also reduce the efficacy of 5-HT4 agonist gastrointestinal drugs.[15]

Potential Mechanisms of Toxicity

At supra-physiological doses, the toxicity of L-Lysine is not linked to a specific signaling pathway but rather to metabolic and physiological disturbances.

  • Amino Acid Imbalance: Excessive intake of a single amino acid can disrupt the balance of other amino acids, potentially impairing protein synthesis and nutrient utilization.[1][[“]]

  • Gastrointestinal Distress: High concentrations of L-Lysine in the gut can have an osmotic effect, leading to symptoms like diarrhea and abdominal cramps.[20][21]

  • Renal Stress (at extreme doses): In animal models, very high parenteral doses may overwhelm the reabsorptive capacity of renal tubules, leading to direct tubular toxicity and obstruction.[[“]][12]

ExcessLysine Excessive Oral L-Lysine Intake (>> 6 g/day) GI_Tract High Concentration in GI Tract Lumen ExcessLysine->GI_Tract Systemic High Systemic Concentration ExcessLysine->Systemic Osmotic Osmotic Effect GI_Tract->Osmotic Imbalance Amino Acid Imbalance Systemic->Imbalance GI_Symptoms Gastrointestinal Symptoms (Nausea, Diarrhea, Cramps) Osmotic->GI_Symptoms Metabolic Altered Protein Metabolism & Nutrient Utilization Imbalance->Metabolic

Potential Mechanisms of L-Lysine Oral Toxicity at High Doses.

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the conducting laboratories. However, the methodologies can be summarized based on published study designs and regulatory guidelines.

This protocol is based on the study by Tsubuku et al. (2004) and aligns with OECD Guideline 408.

  • Animal Selection: Young, healthy Sprague-Dawley rats are selected and acclimatized.

  • Group Allocation: Animals are randomized into four groups (e.g., 1 control, 3 dose levels), with an equal number of males and females per group.

  • Dose Formulation & Administration: L-Lysine hydrochloride is mixed into the standard rodent diet at concentrations of 0% (control), 1.25%, 2.5%, and 5.0%. The diet is provided ad libitum.

  • Duration: The test diet is administered for 13 consecutive weeks.

  • Observations:

    • Daily: Clinical signs of toxicity and mortality checks.

    • Weekly: Detailed physical examination, body weight, and food/water consumption measurements.

    • Pre-test and Termination: Ophthalmoscopic examination.

  • Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis (including renal and liver function markers). Urine is collected for urinalysis.

  • Pathology:

    • All animals are subjected to a full necropsy.

    • Organ weights are recorded.

    • A comprehensive set of tissues from all animals is preserved for histopathological examination.

  • Recovery Phase: A subset of animals from the control and high-dose groups may be kept for an additional period (e.g., 5 weeks) on a standard diet to assess the reversibility of any findings.[3]

start Animal Acclimatization (Sprague-Dawley Rats) grouping Randomization into Control & Dose Groups start->grouping Phase 1 dosing 13-Week Oral Dosing (L-Lysine in Diet) grouping->dosing Phase 2 obs In-life Observations (Clinical Signs, Body Weight) dosing->obs term Terminal Procedures (Necropsy, Blood/Urine Collection) dosing->term Phase 3 recovery 5-Week Recovery Period (Control & High Dose) dosing->recovery analysis Analysis (Clinical Path, Histopathology) term->analysis end Final Report & NOAEL Determination analysis->end Phase 4 recovery->term Recovery Termination

Workflow for a 13-Week Subchronic Oral Toxicity Study.

This protocol is based on the review by Hayamizu et al. (2020).[13]

  • Database Search: Conduct a comprehensive search of multiple scientific databases (e.g., PubMed, Cochrane Library, EBSCOhost) using keywords like "L-lysine" and "clinical trial".[13][14]

  • Study Selection: Define inclusion criteria (e.g., human intervention studies with oral L-lysine) and exclusion criteria. Screen titles, abstracts, and full texts to select relevant articles.

  • Data Extraction: From included studies, extract key information: study design, sample size, subject demographics, L-lysine dose, duration of intervention, and all reported adverse events.

  • Quality Assessment: Evaluate the methodological quality of each study using a validated tool (e.g., Jadad score) to assess risk of bias.

  • Data Synthesis:

    • Tabulate the range of doses and durations studied.

    • Categorize and summarize all reported adverse events.

    • Identify the highest dose levels at which no significant adverse effects are observed to determine a provisional NOAEL.

  • Statistical Analysis (Meta-analysis): If sufficient homogenous data exists, perform a meta-analysis to calculate a summary risk ratio for specific adverse events (e.g., gastrointestinal symptoms).[13][14]

Conclusion

The comprehensive body of evidence from preclinical animal studies and extensive human clinical trials indicates a favorable safety profile for oral L-Lysine supplementation. The NOAEL in a 13-week rat study was determined to be over 3 g/kg/day, the highest dose tested.[3][4] In humans, the provisional NOAEL for long-term use is 6.0 g/day , with adverse effects being limited to mild, transient gastrointestinal symptoms at higher doses.[7][13][16] There is no evidence of significant organ toxicity, genotoxicity, or reproductive toxicity at typical supplemental doses. This profile supports the continued safe use of L-Lysine in food and dietary supplements for the general population, with standard precautions for individuals with pre-existing renal conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Glycyl-L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and purification of the dipeptide Glycyl-L-Lysine. The protocol details the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Introduction

Glycyl-L-Lysine is a dipeptide composed of the amino acids glycine (B1666218) and L-lysine. The synthesis of such peptides is fundamental in various fields, including biochemistry, drug discovery, and materials science. Solid-phase peptide synthesis (SPPS) offers an efficient and robust method for the stepwise assembly of amino acids to form a desired peptide sequence. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group, in conjunction with acid-labile side-chain protecting groups, is a cornerstone of modern peptide synthesis. This protocol will detail the manual synthesis of Glycyl-L-Lysine on a Wang resin, followed by its cleavage from the solid support, purification, and characterization.

Synthesis of Glycyl-L-Lysine via Fmoc-SPPS

The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Materials and Reagents
Reagent/MaterialAbbreviationSupplierGrade
Fmoc-L-Lys(Boc)-Wang Resin-Various0.5-1.0 mmol/g
N,N-DimethylformamideDMFVariousPeptide Synthesis Grade
DichloromethaneDCMVariousACS Grade
Piperidine (B6355638)-VariousACS Grade
Fmoc-Gly-OH-Various>99%
N,N'-DiisopropylcarbodiimideDICVarious>99%
1-HydroxybenzotriazoleHOBtVarious>99%
Trifluoroacetic acidTFAVariousReagent Grade
TriisopropylsilaneTISVarious>98%
Diethyl ether-VariousAnhydrous
AcetonitrileACNVariousHPLC Grade
Experimental Protocol: Solid-Phase Synthesis

This protocol is for a 0.1 mmol scale synthesis.

Step 1: Resin Swelling

  • Place 200 mg of Fmoc-L-Lys(Boc)-Wang resin (assuming a loading of 0.5 mmol/g) in a peptide synthesis vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation.

  • Drain the DMF from the vessel.

Step 2: Fmoc Deprotection of Lysine

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes and drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then with DCM (3 x 5 mL) to remove residual piperidine.

Step 3: Coupling of Glycine

  • In a separate vial, dissolve Fmoc-Gly-OH (3 eq, 0.3 mmol, 89.2 mg), HOBt (3 eq, 0.3 mmol, 45.9 mg), and DIC (3 eq, 0.3 mmol, 46.8 µL) in 3 mL of DMF.

  • Allow the activation to proceed for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To check for completion of the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling step.

  • Once the reaction is complete (negative Kaiser test, yellow beads), drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Step 4: Final Fmoc Deprotection

  • Repeat Step 2 to remove the Fmoc group from the N-terminal glycine.

  • After the final washes, dry the resin under a stream of nitrogen.

Experimental Workflow: Synthesis

Synthesis_Workflow Resin Fmoc-Lys(Boc)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect_Lys Fmoc Deprotection (Lys) (20% Piperidine/DMF) Swell->Deprotect_Lys Wash1 Wash (DMF, DCM) Deprotect_Lys->Wash1 Couple_Gly Couple Fmoc-Gly-OH (DIC/HOBt in DMF) Wash1->Couple_Gly Wash2 Wash (DMF, DCM) Couple_Gly->Wash2 Deprotect_Gly Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect_Gly Wash3 Wash and Dry Resin Deprotect_Gly->Wash3 Final_Peptide_Resin H-Gly-Lys(Boc)-Wang Resin Wash3->Final_Peptide_Resin Purification_Workflow Crude_Peptide Crude Peptide Pellet Dissolve Dissolve in 0.1% TFA/Water Crude_Peptide->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Collect_Fractions Collect Fractions HPLC->Collect_Fractions Analyze_Fractions Analyze Purity (Analytical HPLC) Collect_Fractions->Analyze_Fractions Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions Lyophilize Lyophilize Pool_Fractions->Lyophilize Pure_Peptide Purified Glycyl-L-Lysine Lyophilize->Pure_Peptide MS_Characterization Characterize by Mass Spectrometry Pure_Peptide->MS_Characterization Synthesis_Logic cluster_resin On Resin cluster_solution In Solution Resin_Lys Fmoc-Lys(Boc)-Resin Deprotected_Lys H-Lys(Boc)-Resin Resin_Lys->Deprotected_Lys Piperidine Resin_Gly_Lys Fmoc-Gly-Lys(Boc)-Resin Deprotected_Lys->Resin_Gly_Lys + Activated Fmoc-Gly-OH Deprotected_Gly_Lys H-Gly-Lys(Boc)-Resin Resin_Gly_Lys->Deprotected_Gly_Lys Piperidine Final_Peptide H-Gly-Lys-OH Deprotected_Gly_Lys->Final_Peptide TFA Cleavage Fmoc_Gly Fmoc-Gly-OH Fmoc_Gly->Resin_Gly_Lys

Application Notes and Protocols for L-Lysine and its Derivatives in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While "Lysinyl" is not a recognized compound in cell culture literature, it is likely a reference to L-lysine or its derivatives, which are fundamental components in biological research. L-lysine is an essential amino acid critical for protein synthesis and overall cell health and proliferation.[1][2] Its polymeric forms, Poly-L-lysine (PLL) and Poly-D-lysine (PDL), are widely used to coat surfaces to enhance cell adhesion.[3][4] This document provides detailed application notes and protocols for the use of L-lysine and poly-lysine in cell culture experiments, targeted at researchers, scientists, and drug development professionals.

I. L-Lysine in Cell Culture Media

L-lysine is an indispensable component of most defined cell culture media, serving as a building block for protein synthesis.[2] Its concentration in media can influence cell growth, viability, and protein production.

Key Applications:

  • Basal Media Supplementation: Ensuring adequate L-lysine levels is crucial for maintaining healthy cell cultures.

  • Nutritional Studies: Investigating the effects of amino acid deprivation or supplementation on cellular processes.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Using heavy isotope-labeled lysine (B10760008) to quantify protein expression.[5]

Quantitative Data Summary

ParameterValueReference
L-Lysine Monohydrochloride Molecular FormulaC₆H₁₄N₂O₂·HCl[6]
L-Lysine Monohydrochloride Molecular Weight182.65 g/mol [6]
Solubility in Water (20°C)65 g/100 mL[6]
pH of 10% Aqueous Solution5.0 - 6.5[6]

Experimental Protocol: Preparation of a Sterile 100 mM L-Lysine Stock Solution [6]

Materials:

  • L-Lysine monohydrochloride (cell culture grade)

  • Sterile, nuclease-free water

  • Sterile beaker and magnetic stir bar

  • Magnetic stir plate

  • Sterile 0.1 M NaOH and 0.1 M HCl

  • Calibrated pH meter

  • Sterile 100 mL graduated cylinder

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottles or conical tubes

Procedure:

  • Calculation: To prepare 100 mL of a 100 mM solution, calculate the required mass of L-lysine monohydrochloride:

    • Mass (g) = 0.1 mol/L × 0.1 L × 182.65 g/mol = 1.8265 g

  • Dissolution:

    • In a sterile beaker, add approximately 80 mL of sterile, nuclease-free water.

    • Place a sterile magnetic stir bar in the beaker and place it on a magnetic stir plate.

    • Gradually add the 1.8265 g of L-lysine monohydrochloride to the water while stirring until fully dissolved.

  • pH Adjustment:

    • For most cell culture applications, adjust the pH to 7.2-7.4.

    • Aseptically measure the pH of the solution.

    • If necessary, add sterile 0.1 M NaOH dropwise to raise the pH or sterile 0.1 M HCl to lower it.

  • Volume Adjustment:

    • Transfer the solution to a sterile 100 mL graduated cylinder.

    • Bring the final volume to 100 mL with sterile, nuclease-free water.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter and dispense the solution into a sterile storage container.

  • Storage:

    • Label the container with "100 mM L-Lysine," the preparation date, and your initials.

    • Store at 2-8°C for short-term use or at -20°C for long-term storage.

II. Poly-L-Lysine (PLL) and Poly-D-Lysine (PDL) for Enhanced Cell Adhesion

PLL and PDL are synthetic polymers used to create a positively charged surface on culture vessels, which enhances the electrostatic interaction with the negatively charged cell membrane, thereby promoting cell attachment.[3][4] This is particularly useful for neuronal cultures and when using serum-free media.[3] PDL is often preferred as it is not degraded by cellular proteases.[3]

Quantitative Data for Coating

ParameterValueReference
Recommended Coating Concentration0.1 mg/mL[4]
Recommended Volume for 25 cm² Surface0.5 mL[4]
Molecular Weight for Cell Adhesion> 30,000[4]

Experimental Protocol: Coating Culture Surfaces with Poly-Lysine

Materials:

  • Poly-L-lysine or Poly-D-lysine

  • Sterile, tissue culture-grade water

  • Sterile culture vessels (flasks, plates, or coverslips)

  • Sterile pipette

Procedure:

  • Reconstitution: Prepare a 0.1 mg/mL stock solution of poly-lysine in sterile, tissue culture-grade water.

  • Coating:

    • Add a sufficient volume of the poly-lysine solution to completely cover the culture surface (e.g., 0.5 mL for a 25 cm² flask).[4]

    • Incubate at room temperature for at least 5 minutes.

  • Aspiration:

    • Carefully aspirate the poly-lysine solution.

    • Ensure you do not touch the coated surface with the pipette tip.

  • Washing:

    • Wash the surface twice with sterile, tissue culture-grade water to remove any unbound poly-lysine.

    • Aspirate the final wash completely.

  • Drying:

    • Allow the coated surfaces to dry completely in a sterile environment (e.g., a laminar flow hood) before plating cells.

    • Coated vessels can be stored at 2-8°C for several weeks.

III. Signaling Pathways Involving Lysine

Lysine plays a role in cellular signaling, notably in the activation of the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and metabolism.[7]

Lysine-Mediated mTORC1 Activation

Under nutrient-rich conditions, lysine is transported into the lysosome, where it is sensed by SLC38A9.[7] This sensing event leads to the activation of mTORC1, which in turn promotes protein synthesis and inhibits autophagy.[7]

Lysine_mTORC1_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Lysine_ext Lysine Lysine_intra Lysine Lysine_ext->Lysine_intra Transport SLC38A9 SLC38A9 (Lysine Sensor) mTORC1_inactive Inactive mTORC1 SLC38A9->mTORC1_inactive activates mTORC1_active Active mTORC1 Protein_Synthesis Protein Synthesis mTORC1_active->Protein_Synthesis promotes Autophagy Autophagy mTORC1_active->Autophagy inhibits Lysine_intra->SLC38A9 binds to

Caption: Lysine activates the mTORC1 signaling pathway.

IV. Experimental Workflow Diagrams

Workflow for Preparing L-Lysine Supplemented Cell Culture Media

Lysine_Media_Prep_Workflow Start Start Prepare_Stock Prepare 100 mM Sterile L-Lysine Stock Start->Prepare_Stock Thaw_Media Thaw Basal Cell Culture Media Start->Thaw_Media Add_Lysine Add L-Lysine Stock to Final Concentration Prepare_Stock->Add_Lysine Add_Supplements Add Serum and Other Supplements Thaw_Media->Add_Supplements Add_Supplements->Add_Lysine Filter_Sterilize Filter Sterilize Complete Media (Optional) Add_Lysine->Filter_Sterilize Store Store at 2-8°C Filter_Sterilize->Store End End Store->End

Caption: Workflow for supplementing cell culture media with L-lysine.

Workflow for Coating Cultureware with Poly-Lysine

Poly_Lysine_Coating_Workflow Start Start Prepare_Solution Prepare 0.1 mg/mL Poly-Lysine Solution Start->Prepare_Solution Add_to_Vessel Add Solution to Culture Vessel Prepare_Solution->Add_to_Vessel Incubate Incubate at Room Temp for at least 5 min Add_to_Vessel->Incubate Aspirate Aspirate Solution Incubate->Aspirate Wash1 Wash with Sterile Water Aspirate->Wash1 Aspirate1 Aspirate Water Wash1->Aspirate1 Wash2 Wash with Sterile Water Aspirate1->Wash2 Aspirate2 Aspirate Water Wash2->Aspirate2 Dry Air Dry in Sterile Hood Aspirate2->Dry End Ready for Cell Plating Dry->End

Caption: Workflow for coating culture surfaces with poly-lysine.

References

Applications of Lysinyl in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the dynamic field of proteomics, researchers require robust tools to elucidate protein function, interactions, and regulation. "Lysinyl" represents a versatile class of amine-reactive reagents designed to covalently label primary amines, which are predominantly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1][2] This reactivity makes this compound an indispensable tool for a wide array of applications in mass spectrometry-based proteomics, including the study of protein-protein interactions, quantitative proteomics, and the characterization of protein structure.[2][3] The fundamental reaction involves the nucleophilic attack of an unprotonated primary amine on an activated ester group within the this compound reagent, forming a stable amide bond.[4][5] This guide provides detailed application notes and protocols for leveraging this compound in key proteomics workflows.

Application 1: Quantitative Proteomics using Isobaric Labeling

Isobaric labeling, such as that enabled by Tandem Mass Tags (TMT), is a powerful technique for multiplexed quantitative proteomics.[3][6] this compound reagents with an isobaric tag structure allow for the simultaneous identification and quantification of proteins from multiple samples.[6] The this compound-TMT reagent consists of a reporter group, a balancer group, and a reactive group that targets primary amines.[6][7] While peptides labeled with different this compound-TMT tags are indistinguishable in the initial MS1 scan, fragmentation during MS/MS analysis releases reporter ions of unique masses, allowing for relative quantification of the same peptide from different samples.[6][7][8]

Experimental Protocol: this compound-TMT Labeling for Quantitative Proteomics

This protocol outlines the steps for labeling peptides from up to 18 different samples for a multiplexed quantitative proteomics experiment.[7]

  • Protein Extraction and Digestion:

    • Extract proteins from cells or tissues using a suitable lysis buffer (e.g., 8 M urea (B33335) in 50 mM TEAB).

    • Determine protein concentration using a BCA or Bradford assay.

    • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate cysteine residues with 20 mM iodoacetamide (B48618) for 30 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 50 mM TEAB to reduce the urea concentration to 2 M.

    • Digest proteins into peptides overnight at 37°C using trypsin at a 1:50 enzyme-to-protein ratio.[8]

  • Peptide Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with 50% acetonitrile (B52724)/0.1% TFA and dry them in a vacuum centrifuge.

  • This compound-TMT Labeling:

    • Reconstitute each peptide sample in 100 µL of 50 mM TEAB.

    • Allow the this compound-TMT reagents to equilibrate to room temperature. Add 41 µL of anhydrous acetonitrile to each reagent vial, vortex, and centrifuge.

    • Add the appropriate volume of this compound-TMT reagent to each peptide sample and incubate for 1 hour at room temperature.[3]

    • Quench the reaction by adding 8 µL of 5% hydroxylamine (B1172632) and incubating for 15 minutes.[3]

  • Sample Pooling and Fractionation:

    • Combine all labeled samples in a single tube.[6][8]

    • Dry the pooled sample in a vacuum centrifuge.

    • For complex samples, perform high-pH reversed-phase chromatography to fractionate the peptides.[6]

  • LC-MS/MS Analysis:

    • Reconstitute the dried fractions in a suitable buffer for mass spectrometry (e.g., 2% acetonitrile/0.1% formic acid).

    • Analyze the peptide fractions by LC-MS/MS. The mass spectrometer should be programmed to perform a high-resolution MS1 scan followed by MS/MS scans on the most abundant precursor ions.[8]

    • Use a fragmentation method such as Higher-energy Collisional Dissociation (HCD) to generate the reporter ions for quantification.[7]

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.[8]

    • The software will identify peptides and proteins and calculate the relative abundance of each protein across the different samples based on the intensity of the reporter ions.[8]

Data Presentation: Quantitative Proteomics of Drug-Treated Cells

The following table summarizes hypothetical quantitative data from an experiment comparing the proteomes of control cells and cells treated with a drug, using a 6-plex this compound-TMT kit.

Protein IDGene NameDescriptionFold Change (Drug/Control)p-value
P04637TP53Cellular tumor antigen p532.540.001
P60709ACTBActin, cytoplasmic 11.020.95
Q06830HSP90AA1Heat shock protein HSP 90-alpha1.890.015
P10636HSPA8Heat shock cognate 71 kDa protein0.950.82
P31946YWHAZ14-3-3 protein zeta/delta0.610.023

Visualization: this compound-TMT Workflow

TMT_Workflow cluster_prep Sample Preparation cluster_label Labeling cluster_analysis Analysis cluster_ms Mass Spectrometry Principle p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Tryptic Digestion p2->p3 l1 Sample 1 + TMT-126 p3->l1 Peptides l2 Sample 2 + TMT-127 p3->l2 Peptides l3 ... p3->l3 Peptides l4 Sample N + TMT-13x p3->l4 Peptides pool Pool Labeled Samples l1->pool l2->pool l3->pool l4->pool frac Fractionation (HPLC) pool->frac ms LC-MS/MS Analysis frac->ms data Data Analysis ms->data ms1 MS1: Labeled Peptides are Isobaric (Co-elute) ms->ms1 ms2 MS2: Fragmentation & Reporter Ion Release ms1->ms2 quant Quantification based on Reporter Ion Intensity ms2->quant

Caption: Workflow for quantitative proteomics using this compound-TMT.

Application 2: Protein-Protein Interaction Analysis via Cross-Linking

Chemical cross-linking combined with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and gaining low-resolution structural information.[9][10] this compound reagents that are homobifunctional, such as Disuccinimidyl suberate (B1241622) (DSS), contain two amine-reactive NHS ester groups connected by a spacer arm.[2][9] These reagents covalently link lysine residues that are in close proximity, providing distance constraints that can be used to model protein complexes.[9][10]

Experimental Protocol: In-Vitro Cross-Linking with this compound-DSS

This protocol is for cross-linking a purified protein complex in solution.

  • Protein Preparation:

    • Ensure the purified protein complex is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.[4]

    • The typical protein concentration is 1-5 mg/mL.[5]

  • Cross-linker Preparation:

    • Immediately before use, dissolve the this compound-DSS reagent in anhydrous DMSO to prepare a stock solution (e.g., 25 mM).[4]

  • Cross-Linking Reaction:

    • Add the this compound-DSS stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM.[4] A 10- to 50-fold molar excess of cross-linker to protein is a common starting point.[4]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.[4]

    • Incubate for 15 minutes at room temperature to ensure all unreacted cross-linker is quenched.[4]

  • Sample Preparation for MS:

    • Denature, reduce, and alkylate the cross-linked protein sample as described in the TMT protocol.

    • Digest the protein with trypsin.

    • To enrich for cross-linked peptides, which are larger than linear peptides, perform peptide size-exclusion chromatography (SEC).[9]

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the enriched fractions by LC-MS/MS.

    • Use specialized software (e.g., xQuest, pLink) to identify the cross-linked peptides from the complex MS/MS spectra.[9]

Data Presentation: Identified Cross-Links in a Protein Complex

This table shows example data from an XL-MS experiment on a hypothetical protein complex (Protein A and Protein B).

Cross-Link TypeProtein 1Residue 1Protein 2Residue 2Sequence 1Sequence 2Score
Inter-linkProtein AK121Protein BK45...VTLK GSP......AFNK TPL...125.3
Inter-linkProtein AK121Protein BK52...VTLK GSP......TPLK DWE...98.7
Intra-linkProtein AK88Protein AK102...YGAK LIV......QIPK LMN...110.1
Intra-linkProtein BK15Protein BK29...MREK FSA......LVIK QRT...85.4

Visualization: XL-MS Experimental Workflow

XLMS_Workflow start Purified Protein Complex crosslink Add this compound-DSS Cross-linker start->crosslink quench Quench Reaction (e.g., Tris buffer) crosslink->quench digest Denature, Reduce, Alkylate, Digest quench->digest enrich Enrich Cross-linked Peptides (Size-Exclusion Chromatography) digest->enrich ms LC-MS/MS Analysis enrich->ms data Identify Cross-links (Specialized Software) ms->data APMS_Workflow cluster_capture Initial Capture cluster_label Labeling & Purification cluster_analysis Analysis lysate Cell Lysate ip Immunoprecipitation (Bait-specific Antibody) lysate->ip beads1 Protein A/G Beads ip->beads1 labeling On-Bead Labeling with This compound-Biotin beads1->labeling elute Elution labeling->elute beads2 Streptavidin Beads elute->beads2 digest On-Bead Digestion beads2->digest ms LC-MS/MS digest->ms data Identify & Quantify Interaction Partners ms->data

References

Standard Operating Procedure for Lysinyl Quantification: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lysine (B10760008), an essential amino acid, is a fundamental component of proteins and plays a crucial role in various biological processes, including protein structure, post-translational modifications, and metabolic signaling.[1] Accurate quantification of lysine (lysinyl residues within proteins or free lysine) is critical for researchers, scientists, and drug development professionals in diverse fields such as biochemistry, pharmacology, and clinical research. This document provides detailed application notes and standardized protocols for the quantification of this compound using three prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, and Enzyme-Linked Immunosorbent Assay (ELISA).

Recommended Analytical Methods

The selection of an appropriate method for this compound quantification depends on factors such as the required sensitivity, specificity, sample matrix, and throughput.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity, specificity, and selectivity, particularly in complex biological matrices.[1][2] It is ideal for applications requiring precise and accurate quantification of low-abundance this compound.

  • High-Performance Liquid Chromatography (HPLC) with Derivatization: A robust and widely used method for routine quantification.[1] Pre-column derivatization with fluorescent or UV-absorbing agents is necessary to enhance the detection of lysine, which lacks a strong chromophore.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method suitable for the rapid quantification of lysine in numerous samples.[3] Commercial ELISA kits offer a convenient and sensitive option, particularly for plasma samples.[4]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the described analytical methods for this compound quantification.

ParameterLC-MS/MSHPLC with DerivatizationELISA
Principle Mass-to-charge ratioUV absorbance or fluorescenceAntibody-antigen interaction
Specificity Very HighModerate to HighHigh
Sensitivity (LOQ) Low ng/mL to pg/mLHigh ng/mL to low µg/mL~13 µM (in plasma)[4]
Linear Range 3-4 orders of magnitude2-3 orders of magnitude16 - 650 µM (in plasma)[4]
Sample Volume Low (e.g., 10-50 µL)Moderate (e.g., 20-100 µL)Low (e.g., 20 µL)[4]
Throughput Medium to HighMediumHigh
Quantitative Capability Absolute & RelativeAbsolute & RelativeRelative

Experimental Protocols

General Sample Preparation Workflow

Proper sample preparation is critical for accurate and reproducible quantification of this compound. The initial steps are common for many biological samples and analytical techniques.

Sample Preparation Workflow cluster_collection Sample Collection & Storage cluster_processing Sample Processing cluster_hydrolysis For Total Lysine (Optional) cluster_analysis Analysis Collection Sample Collection (e.g., Plasma, Tissue) Storage Storage at -80°C Collection->Storage Immediate Freezing Homogenization Homogenization (for tissues) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile (B52724) or TCA) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Acid_Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Supernatant_Collection->Acid_Hydrolysis Analysis LC-MS/MS, HPLC, or ELISA Supernatant_Collection->Analysis Acid_Hydrolysis->Analysis

A general workflow for preparing biological samples for this compound quantification.
Protocol 1: this compound Quantification by LC-MS/MS

This protocol provides a general method for the quantification of free lysine in plasma.

1. Materials and Reagents:

  • Lysine standard

  • Isotopically labeled internal standard (e.g., L-Lysine-¹³C₆,¹⁵N₂)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • LC-MS vials

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Transfer to an LC-MS vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: High-performance liquid chromatography system

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Lysine: Precursor ion (m/z) -> Product ion (m/z) (e.g., 147.1 -> 84.1)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (e.g., 155.1 -> 92.1)

4. Data Analysis:

  • Quantify lysine concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Protocol 2: this compound Quantification by HPLC with Pre-column Derivatization

This protocol describes the quantification of lysine using pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).

1. Materials and Reagents:

  • Lysine standard

  • OPA derivatization reagent

  • FMOC-Cl derivatization reagent

  • Borate buffer (0.4 M, pH 10.2)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure water

  • HPLC vials with inserts

2. Derivatization Procedure (Automated or Manual):

  • Prepare samples and standards in an appropriate diluent (e.g., 0.1 M HCl).

  • In an HPLC vial, mix:

    • 5 µL of sample or standard

    • 12.5 µL of Borate Buffer

  • Add 2.5 µL of OPA reagent and mix. Allow reacting for 1 minute.

  • Add 5.0 µL of FMOC-Cl reagent and mix. Allow reacting for 2 minutes.[5]

  • Inject the derivatized sample onto the HPLC system.

3. HPLC Instrumentation and Conditions:

  • HPLC System: HPLC with a fluorescence detector

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse-AAA, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Sodium phosphate (B84403) buffer (e.g., 40 mM, pH 7.8)

  • Mobile Phase B: ACN:MeOH:Water (e.g., 45:45:10, v/v/v)

  • Gradient: A typical gradient will start with a low percentage of mobile phase B and increase over time to elute the derivatized amino acids.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Fluorescence Detector Settings:

    • OPA-derivatives (Primary amino acids): Excitation 340 nm, Emission 450 nm

    • FMOC-derivatives (Secondary amino acids): Excitation 266 nm, Emission 305 nm

4. Data Analysis:

  • Identify and quantify the lysine peak based on its retention time and fluorescence signal compared to the standard curve.

Protocol 3: this compound Quantification by ELISA

This protocol is a general guideline for a competitive ELISA for lysine quantification. Refer to the specific manufacturer's instructions for commercial kits.

1. Materials and Reagents (Typically provided in a kit):

  • Microplate pre-coated with anti-lysine antibody

  • Lysine standard

  • HRP-conjugated lysine

  • Assay diluent

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Plate reader

2. Assay Procedure:

  • Prepare standards and samples in the assay diluent.

  • Add 50 µL of standard or sample to the appropriate wells of the microplate.

  • Add 50 µL of HRP-conjugated lysine to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of TMB substrate to each well.

  • Incubate for 15-20 minutes at 37°C in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 15 minutes.

3. Data Analysis:

  • The concentration of lysine is inversely proportional to the absorbance.

  • Calculate the percentage of binding for each standard and sample and plot a standard curve.

  • Determine the concentration of lysine in the samples from the standard curve.

Lysine Metabolism Signaling Pathway

Lysine is primarily degraded in mammals through two main pathways: the saccharopine pathway and the pipecolate pathway.[6] The saccharopine pathway is predominant in the liver and kidney, while the pipecolate pathway is more active in the brain.[6][7]

Lysine Degradation Pathway cluster_saccharopine Saccharopine Pathway (Mitochondria) cluster_pipecolate Pipecolate Pathway (Peroxisome/Cytosol) cluster_common Common Pathway Lysine1 L-Lysine Saccharopine Saccharopine Lysine1->Saccharopine Lysine-ketoglutarate reductase AASA α-Aminoadipic-δ-semialdehyde (AASA) Saccharopine->AASA Saccharopine dehydrogenase AAA α-Aminoadipic acid AASA->AAA AASA dehydrogenase P6C Δ1-Piperideine-6-carboxylate (P6C) AASA->P6C Spontaneous cyclization AcetylCoA Acetyl-CoA AAA->AcetylCoA Lysine2 L-Lysine P2C Δ1-Piperideine-2-carboxylate (P2C) Lysine2->P2C Lysine α-oxidase Pipecolate L-Pipecolic acid P2C->Pipecolate P2C reductase Pipecolate->P6C Pipecolic acid oxidase P6C->AASA P6C->AAA AASA dehydrogenase

The major metabolic pathways for lysine degradation in mammals.

References

Application Notes and Protocols for Lysinyl Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysinyl conjugation is a widely utilized bioconjugation technique that involves the covalent attachment of molecules, such as fluorescent dyes, drugs, or biotin, to the primary amines of lysine (B10760008) residues on an antibody.[1][] Immunoglobulin G (IgG) antibodies possess a significant number of lysine residues, typically around 80 to 90, with approximately 10 to 40 of these being solvent-accessible and available for conjugation.[3] This abundance of potential conjugation sites makes lysine a common target for antibody modification. The most prevalent method for this compound conjugation employs N-hydroxysuccinimide (NHS) esters, which react with the ε-amino group of lysine residues under mild pH conditions to form stable amide bonds.[1][]

This method is favored for its relative simplicity and the commercial availability of a wide range of NHS-ester functionalized molecules. However, a key characteristic of this approach is the generation of a heterogeneous mixture of antibody conjugates with a distribution of molecules per antibody, commonly referred to as the Drug-to-Antibody Ratio (DAR) in the context of Antibody-Drug Conjugates (ADCs).[][3][4] Careful control of reaction conditions is crucial to achieve a desired average DAR and to ensure the preservation of the antibody's antigen-binding affinity and overall function.

Data Presentation

The efficiency and outcome of this compound conjugation can be quantified by the Drug-to-Antibody Ratio (DAR) or the Degree of Labeling (DOL). These metrics are influenced by factors such as the molar ratio of the labeling reagent to the antibody, antibody concentration, pH, and reaction time. Below are tables summarizing typical quantitative data for lysine-conjugated antibodies.

Table 1: Typical Drug-to-Antibody Ratios (DARs) for Lysine-Conjugated Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugate (ADC)Target AntigenPayloadLinker ChemistryAverage DARDAR RangeReference
Trastuzumab emtansine (T-DM1)HER2DM1Non-cleavable thioether (via NHS ester reaction with lysine)3.5 - 4.00 - 8[][3][4][5][6]
Generic IgG-MaytansinoidN/AMaytansinoidN/A3.5 - 4.00 - 7[3]

Table 2: General Parameters for Lysine Conjugation using NHS Esters

ParameterRecommended RangeNotesReference
Antibody Concentration1 - 10 mg/mLHigher concentrations generally lead to higher conjugation efficiency.[7][8]
Molar Ratio (NHS ester : Antibody)5:1 to 20:1The optimal ratio needs to be determined empirically for each antibody and label combination.[7]
Reaction pH7.2 - 8.5A slightly alkaline pH is required to deprotonate the lysine amino groups, making them nucleophilic.[1][7]
Reaction TemperatureRoom Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (30-60 minutes), while 4°C reactions can proceed overnight.[7]
Reaction Time30 - 120 minutesReaction time is dependent on temperature and the specific reactants.[7]

Experimental Protocols

Protocol: this compound Conjugation of a Generic IgG Antibody with an NHS-Ester Functionalized Molecule

This protocol provides a general procedure for the conjugation of a molecule (e.g., a fluorescent dye or a drug-linker complex) containing an NHS-ester reactive group to the lysine residues of an IgG antibody.

Materials:

  • IgG Antibody (in an amine-free buffer, e.g., PBS)

  • NHS-ester functionalized molecule

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate (B1201080) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 size-exclusion chromatography column)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like BSA, as these will compete with the antibody for reaction with the NHS ester.

    • If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • Preparation of the NHS-Ester Solution:

    • Allow the vial of the NHS-ester functionalized molecule to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS-ester stock solution to the antibody solution while gently vortexing. A common starting point is a 10-fold molar excess.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours with gentle stirring or rocking, protected from light if using a light-sensitive molecule.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Antibody Conjugate:

    • Remove unreacted NHS ester, the quenched byproducts, and the organic solvent by size-exclusion chromatography (e.g., using a pre-packed Sephadex G-25 column).

    • Equilibrate the column with an appropriate storage buffer (e.g., PBS).

    • Apply the quenched reaction mixture to the column and collect the fractions containing the purified antibody conjugate. The antibody conjugate will elute in the void volume.

  • Characterization of the Antibody Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the conjugated molecule.

    • Calculate the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) using the Beer-Lambert law, correcting for the absorbance of the conjugated molecule at 280 nm.

    • The formula for DOL is: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:

      • A_max = Absorbance at the maximum wavelength of the dye/drug.

      • A_280 = Absorbance at 280 nm.

      • ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye = Molar extinction coefficient of the dye/drug at its A_max.

      • CF = Correction factor (A_280 of the dye/drug / A_max of the dye/drug).

Troubleshooting Common Issues in this compound Conjugation
IssuePossible CauseRecommended SolutionReference
Low Conjugation Efficiency Presence of primary amines in the antibody buffer (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer like PBS or borate buffer.[1][7]
Low antibody concentration.Concentrate the antibody to at least 1-2 mg/mL.[7][8]
Hydrolyzed NHS ester.Use fresh, high-quality NHS ester. Dissolve it in anhydrous DMSO or DMF immediately before use.[7]
Suboptimal pH of the reaction buffer.Ensure the reaction pH is between 7.2 and 8.5.[1][7]
Antibody Aggregation High degree of labeling, leading to increased hydrophobicity.Optimize the molar ratio of the NHS ester to the antibody to achieve a lower DOL/DAR.
Inappropriate buffer conditions.Ensure the buffer composition and pH are suitable for the antibody's stability.
Loss of Antibody Activity Conjugation at or near the antigen-binding site (paratopes).Lysine conjugation is random; however, reducing the DOL/DAR can decrease the probability of modifying critical residues. For site-specific conjugation, alternative methods may be required.
Denaturation of the antibody during the conjugation process.Perform the reaction at a lower temperature (e.g., 4°C) and avoid harsh conditions.[7]

Visualizations

Experimental Workflow for this compound Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Ab_prep Antibody Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (pH 8.0-8.5, RT) Ab_prep->Conjugation NHS_prep NHS-Ester Reagent Preparation NHS_prep->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (Spectrophotometry, DOL/DAR Calculation) Purification->Characterization

Caption: Experimental workflow for antibody conjugation via lysine residues.

Signaling Pathway: Mechanism of Action of a HER2-Targeted, Lysine-Conjugated ADC (e.g., T-DM1)

ADC_MoA cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor Endosome Endosome HER2->Endosome 2. Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Inhibition RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Inhibition Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Drug (e.g., DM1) Lysosome->Drug 4. Lysosomal Degradation & Drug Release Microtubules Microtubule Disruption & Cell Cycle Arrest Drug->Microtubules 5. Cytotoxic Effect Proliferation Inhibition of Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation ADC Antibody-Drug Conjugate (ADC) ADC->HER2 1. Binding

Caption: Mechanism of action of a HER2-targeted ADC.

References

Application Notes: UNC0642 as a Molecular Probe for Lysine Methyltransferases G9a/GLP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein lysine (B10760008) methylation is a critical post-translational modification that plays a fundamental role in regulating gene expression and other cellular processes.[1] The lysine methyltransferases G9a (also known as EHMT2) and GLP (G9a-like protein, also known as EHMT1) are key enzymes that catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), as well as non-histone substrates.[1] These modifications are generally associated with transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1]

UNC0642 is a potent, selective, and cell-permeable small molecule inhibitor of G9a and GLP. It serves as an invaluable chemical probe for investigating the biological functions of these enzymes in both cell-based models and in vivo animal studies.[1] Unlike its predecessor, UNC0638, which has poor pharmacokinetic (PK) properties, UNC0642 was developed to have improved in vivo suitability.[1] This document provides detailed application notes and protocols for using UNC0642 as a molecular probe.

Mechanism of Action

UNC0642 functions as a competitive inhibitor with respect to the peptide substrate and a non-competitive inhibitor with respect to the cofactor S-adenosyl methionine (SAM).[1] This means UNC0642 binds to the substrate-binding groove of the G9a/GLP enzymes, preventing them from methylating their histone and non-histone targets.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of UNC0642, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Biochemical Potency of UNC0642

Target Enzyme IC₅₀ (nM)
G9a <15
GLP <15

Data sourced from a radioactive biochemical assay measuring the transfer of a tritiated methyl group from the cofactor ³H-SAM to a peptide substrate.[1]

Table 2: Selectivity Profile of UNC0642 against other Methyltransferases

Target Enzyme % Inhibition at 1 µM
SETD7 11
PRMT3 10
SUV39H2 8
SETD8 <5
MLL1 <5

Selectivity was assessed against a panel of other protein methyltransferases, showing minimal off-target activity.[1]

Table 3: Cellular Activity and Pharmacokinetic Properties of UNC0642

Parameter Value
Cellular IC₅₀ (LNCaP cells, H3K9me2) 25 nM
Mouse Liver Microsomal Half-Life (t½) 110 min
Mouse Intravenous Clearance (CL) 21 mL/min/kg
Mouse Oral Bioavailability (%F) 21%

UNC0642 demonstrates robust on-target activity in cells and possesses pharmacokinetic properties suitable for animal studies.[1]

Experimental Protocols

Protocol 1: In Vitro G9a/GLP Inhibition Assay (Radioactive Method)

This protocol describes a biochemical assay to measure the inhibitory activity of UNC0642 on G9a.

Materials:

  • Recombinant G9a enzyme

  • Biotinylated peptide substrate (e.g., Biotin-ARTKQTARKSTGGKAPRKQLA)

  • ³H-S-adenosyl methionine (³H-SAM)

  • UNC0642 (or other test inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Streptavidin-coated plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of UNC0642 in DMSO and then dilute into the assay buffer.

  • In a reaction well, combine the G9a enzyme, peptide substrate, and UNC0642 solution.

  • Initiate the methylation reaction by adding ³H-SAM.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an excess of cold, non-radioactive SAM.

  • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.

  • Wash the plate to remove unincorporated ³H-SAM.

  • Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of Cellular H3K9 Dimethylation

This protocol details the procedure to assess the effect of UNC0642 on H3K9me2 levels in cultured cells.

Materials:

  • Cell line of interest (e.g., PC-3, LNCaP)

  • UNC0642

  • Cell culture medium and reagents

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-H3K9me2 and anti-Total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of UNC0642 (e.g., 0-1 µM) for a specified duration (e.g., 48-72 hours).

  • Lyse the cells using RIPA buffer to extract total protein.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL reagents and an imaging system.

  • Strip the membrane and re-probe with an anti-Total Histone H3 antibody to confirm equal loading.

  • Quantify band intensities to determine the dose-dependent reduction in H3K9me2.

Visualizations

G9a_Signaling_Pathway SAM SAM G9a_GLP G9a/GLP Complex SAM->G9a_GLP Cofactor SAH SAH G9a_GLP->SAH Product H3K9me2 H3K9me2 G9a_GLP->H3K9me2 Catalyzes Dimethylation H3K9 Histone H3 (Lysine 9) H3K9->G9a_GLP Substrate Gene_Repression Transcriptional Repression H3K9me2->Gene_Repression UNC0642 UNC0642 Probe UNC0642->G9a_GLP Inhibition

Caption: G9a/GLP signaling pathway and point of inhibition by UNC0642.

Western_Blot_Workflow A 1. Cell Culture & Treatment (Varying [UNC0642]) B 2. Cell Lysis (RIPA Buffer) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF Membrane) C->D E 5. Immunoblotting (Anti-H3K9me2 Ab) D->E F 6. Detection & Analysis E->F G 7. Re-probe (Anti-Total H3 Ab) E->G G->F

Caption: Experimental workflow for analyzing cellular H3K9me2 levels.

References

Application Notes and Protocols for In Vivo Delivery of Lysine and Lysine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of various in vivo delivery methods for lysine (B10760008) and its derivatives. It includes detailed protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Conventional Delivery Methods for L-Lysine

L-lysine, an essential amino acid, has been investigated for its therapeutic potential, particularly for its antiviral properties against Herpes Simplex Virus (HSV).[1] The primary administration routes for L-lysine in in vivo studies are oral and topical.

Oral Administration

Oral delivery is a common and convenient method for systemic administration of L-lysine. Studies have explored its efficacy in reducing the frequency and severity of HSV outbreaks, although results can be variable.[1]

Quantitative Data for Oral L-Lysine Administration

Animal ModelDosageVehicleKey FindingsReference
HumansVaried dosagesNot specifiedMay reduce recurrence and severity of herpes outbreaks; effective dosage is debated.[1][1]
ChicksGraded increments twice daily for 8 dayspH-adjusted L-LYS.HCl in waterCrystalline L-LYS.HCl is considered 100% digestible and bioavailable.[2][2]
Chicks0.1 or 0.2% L-lysine.HCl or liquid lysine product (LLP) in basal diet for 14 daysFeedLysine from LLP is fully bioavailable relative to crystalline L-lysine.HCl.[3][3]

Experimental Protocol: Oral Gavage in Rodents

This protocol describes the standard procedure for oral administration of a substance to a mouse or rat using a gavage needle.

Materials:

  • L-lysine solution at the desired concentration

  • Sterile gavage needle (size appropriate for the animal)

  • Syringe

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation: Weigh the animal to determine the correct volume of the L-lysine solution to administer. Prepare the L-lysine solution in a suitable vehicle like distilled water.[4]

  • Animal Restraint: Gently but firmly restrain the animal to prevent movement. Ensure the head and neck are in a straight line with the body.[4]

  • Gavage Administration:

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion length for the gavage tube.[4]

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Gently insert the gavage needle into the esophagus via the side of the mouth. The needle should slide easily down the esophagus without resistance.[5]

    • Slowly administer the solution.

  • Post-Administration Care: Return the animal to its cage and monitor for any signs of distress.

Topical Administration

Topical application of L-lysine is primarily used for localized treatment, such as in animal models of HSV infection.[1]

Experimental Protocol: Topical Application in a Guinea Pig HSV Model

This protocol is adapted from studies evaluating topical antiviral treatments.[1]

Materials:

  • Crystalline L-lysine solution

  • Placebo solution

  • Herpes Simplex Virus Type 1 (HSV-1) stock

  • Male Hartley guinea pigs

  • Standard animal husbandry equipment

Procedure:

  • Animal Preparation and Inoculation: Inoculate the skin of male Hartley guinea pigs with a known titer of HSV-1.[1]

  • Treatment Groups: Divide the animals into an untreated control group, a placebo-treated group, and an L-lysine-treated group.[1]

  • Topical Application: Apply the crystalline L-lysine solution or the placebo to the inoculated sites at specified intervals.[1]

  • Clinical Observation: Monitor the animals daily for the development of clinical symptoms, such as lesions, to evaluate the efficacy of the treatment.[1]

Advanced Delivery Systems

To enhance bioavailability, target specific tissues, and enable novel therapeutic applications like gene delivery, various advanced delivery systems for lysine and its polymers have been developed.[6]

Nanoparticle-Based Delivery

Nanoparticles offer a versatile platform for delivering lysine-based therapeutics, with advantages such as improved stability and controlled release.[7][8]

Types of Lysine-Based Nanoparticles:

  • Poly-L-lysine (PLL) Nanoparticles: PLL is a cationic polymer that can self-assemble and is used for creating nanoparticles. PEGylation of PLL can improve the stability of these nanoparticles.[7][9] ε-Poly-l-lysine has been shown to be a safer alternative for creating polyplexes for gene delivery.[10]

  • Lysine-Functionalized Graphene Oxide: Graphene oxide can be functionalized with lysine to create a biocompatible nanocarrier for drugs like fluorouracil.[11]

  • Lysine-Modified Mesoporous Silica Nanoparticles (MSNs): The surfaces of MSNs can be modified with L-lysine to serve as drug-binding sites for pH-responsive drug delivery.[8]

Quantitative Data for Lysine-Based Nanoparticles

Nanoparticle TypeSizeApplicationKey FindingsReference
Poly-l-lysine/DNA polyplexes25-50 nm toroids, 40-80 nm rodsGene deliveryConjugation of polyethylene (B3416737) glycol (PEG) is needed to stabilize the polyplexes in physiological saline.[9][9]
Asialoorosomucoid-PLL polyplexes50-90 nmGene deliveryLarger than PLL polyplexes alone.[9][9]
ε-PLL/pDNA polyplexesOptimized based on N/P ratioGene deliveryShowed higher transfection efficiency and lower cytotoxicity compared to PLL/pDNA polyplexes.[10][10]

Experimental Protocol: Preparation of PEG-grafted Poly-L-lysine (PEG-PLL) Nanoparticles

This protocol is based on the spontaneous formation of nanoparticles from PEG-PLL graft polymers.[7]

Materials:

  • mPEG-PLL graft polymers

  • Divinyl sulfone (DVS) for cross-linking

  • pH and temperature control apparatus

  • Circular dichroism (CD) spectrometer for characterization

Procedure:

  • Nanoparticle Formation: Induce the association of PEG-rich mPEG-PLL graft polymers to form nanoparticles by raising both the pH and temperature, which promotes the formation of β-sheet structures.[7]

  • Cross-linking: Cross-link the newly formed nanoparticles with divinyl sulfone (DVS) to prevent them from dissolving under physiological conditions.[7]

  • Characterization: Use circular dichroism (CD) spectrometry to confirm the secondary structure of the nanoparticles. The cross-linked nanoparticles are expected to exhibit a β-sheet structure that can transition to a random coil, leading to swelling and partial dissolution as the pH is lowered to 6.0, suggesting a mechanism for pH-responsive drug release in endosomes.[7]

G cluster_synthesis Nanoparticle Synthesis cluster_delivery In Vivo Application mPEG-PLL_Polymers mPEG-PLL Graft Polymers Raise_pH_Temp Increase pH and Temperature Nanoparticle_Formation Spontaneous Formation of Nanoparticles (β-sheet structure) Crosslinking Cross-link with Divinyl Sulfone (DVS) Stable_Nanoparticles Stable PEG-PLL Nanoparticles Cellular_Uptake Cellular Uptake Stable_Nanoparticles->Cellular_Uptake Introduction into biological system Endosome Delivery to Endosome (Lower pH) Drug_Release Drug Release (Swelling and Dissolution)

Prodrug-Based Delivery

The prodrug approach involves modifying a drug to improve its physicochemical or pharmacokinetic properties, with the modification being cleaved in vivo to release the active drug.[12]

Lysine-Based Prodrug Strategies:

  • Colon-Specific Delivery: A pro-prodrug of 5-amino salicylic (B10762653) acid (5-ASA) has been synthesized using L-lysine as a carrier for potential application in treating inflammatory bowel diseases.[13]

  • Tumor-Targeted Delivery: To reduce the toxicity of the anticancer agent 6-diazo-5-oxo-l-norleucine (B1670411) (DON), a series of tumor-targeted DON prodrugs using substituted acetylated lysine have been developed.[14] These prodrugs are designed to be stable in plasma but are cleaved to release DON preferentially in tumor cells.[14]

Quantitative Data for Lysine-Based Prodrug

ProdrugTargetAnimal ModelKey FindingsReference
Acetylated Lysine-DON ProdrugTumorsCarboxylesterase 1 knockout miceDelivered 11-fold higher DON exposure to the tumor compared to gastrointestinal tissues.[14][14]

Signaling Pathways Involving Lysine

Understanding the signaling pathways affected by lysine is crucial for designing and interpreting in vivo studies.

Nutrient-Sensing Signaling Pathways

Dietary lysine levels can regulate body growth and metabolism by influencing key nutrient-sensing pathways.[15]

  • Target of Rapamycin (TOR) Signaling Pathway: Lysine supplementation has a significant impact on regulating the TOR pathway.[15]

  • Amino Acid Response (AAR) Signaling Pathway: Key regulators in the AAR pathway are downregulated by lysine supplementation.[15]

G cluster_tor TOR Signaling cluster_aar AAR Signaling Lysine Lysine TOR_Pathway TOR Pathway Regulation Lysine->TOR_Pathway regulates AAR_Pathway AAR Pathway Regulation Lysine->AAR_Pathway downregulates Protein_Synthesis Protein Synthesis TOR_Pathway->Protein_Synthesis Cell_Growth Cell Growth TOR_Pathway->Cell_Growth Gene_Expression Gene Expression Adjustment AAR_Pathway->Gene_Expression Metabolic_Adaptation Metabolic Adaptation AAR_Pathway->Metabolic_Adaptation

Lysyl Oxidase Propeptide (LOX-PP) Signaling

The propeptide of lysyl oxidase (LOX-PP) has biological activity and can inhibit signaling pathways involved in cell proliferation.[16]

  • Erk1/2 MAP Kinase Pathway: LOX-PP inhibits the activation of Erk1/2, which is a key pathway in processes like smooth muscle cell proliferation and matrix metalloproteinase-9 (MMP-9) expression.[16]

G LOX-PP Lysyl Oxidase Propeptide (LOX-PP) Erk1_2 Erk1/2 Activation LOX-PP->Erk1_2 inhibits Proliferation Smooth Muscle Cell Proliferation Erk1_2->Proliferation MMP-9 MMP-9 Expression Erk1_2->MMP-9

General Protocols for Parenteral Administration in Rodents

Parenteral routes are often used for delivering advanced formulations like nanoparticles and prodrugs to ensure they reach systemic circulation.

Intravenous (IV) Injection in Mice (Tail Vein)

Materials:

  • Formulation to be injected

  • 27-30g needle with a 1 ml syringe

  • Mouse restrainer

  • Warming lamp

Procedure:

  • Preparation: Warm the mouse's tail using a warming lamp or warm water to dilate the lateral tail veins.[17]

  • Restraint: Place the mouse in a suitable restrainer.

  • Injection:

    • Hold the tail gently and identify one of the lateral veins.

    • Insert the needle, bevel up, into the vein at a shallow angle, pointing towards the body.[4]

    • A successful insertion may be indicated by a small amount of blood in the needle hub.

    • Slowly inject the solution. If swelling occurs, the needle is not in the vein and should be repositioned.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site. Monitor the animal for any adverse reactions.[4]

Intraperitoneal (IP) Injection in Mice

Materials:

  • Formulation to be injected

  • 26-30g, 1/2 inch needle with a 1 ml syringe

  • 70% ethanol

Procedure:

  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline.[4]

  • Injection:

    • Swab the site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle with the bevel facing up.[4]

    • Administer the injection. The maximum volume should not exceed 2 ml for a 20g mouse.[17]

  • Post-Injection: Return the mouse to its cage and monitor.

Subcutaneous (SC) Injection in Mice

Materials:

  • Formulation to be injected

  • 25-27g, 1/2 to 3/4 inch needle with a 1 ml syringe

  • 70% ethanol

Procedure:

  • Restraint: Restrain the mouse.

  • Injection Site: The area between the shoulder blades is commonly used.[17]

  • Injection:

    • Lift the skin to create a "tent."

    • Insert the needle into the base of the tented skin.

    • Inject the solution.

  • Post-Injection: Withdraw the needle and return the animal to its cage for monitoring.

References

Application Note: Mass Spectrometry-Based Proteomic Analysis of Lysine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-translational modifications (PTMs) of lysine (B10760008) residues are critical regulatory mechanisms controlling a vast array of cellular processes, including gene expression, signal transduction, and metabolism.[1] Modifications such as ubiquitination, acetylation, methylation, succinylation, and malonylation can alter a protein's function, stability, localization, and interaction partners.[1][2][3] The dysregulation of these lysine modifications is implicated in numerous diseases, including cancer and autoimmune disorders.[2][4] This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of lysine-modified proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The workflow covers sample preparation, enrichment of modified peptides, mass spectrometry analysis, and bioinformatic data interpretation.

Overall Experimental Workflow

The analysis of lysine-modified proteins is a multi-step process that begins with sample preparation and culminates in bioinformatic analysis to identify and quantify changes in modification sites. The general workflow involves cell or tissue lysis, protein digestion, enrichment of the specific lysine-modified peptides, followed by LC-MS/MS analysis and data processing.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Sample Cell/Tissue Sample Lysis Lysis & Protein Extraction Sample->Lysis Digestion Reduction, Alkylation & Trypsin Digestion Lysis->Digestion Enrich Immunoaffinity Enrichment of Modified Peptides Digestion->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Database Search & PTM Identification LCMS->Data Quant Quantitative Analysis Data->Quant Bioinfo Bioinformatics (Pathway, GO) Quant->Bioinfo

Caption: General workflow for proteomic analysis of lysine modifications.

Detailed Experimental Protocols

Protocol 1: Protein Extraction and Digestion

This protocol outlines the steps for preparing protein lysates from cultured cells and digesting them into peptides suitable for mass spectrometry.

  • Cell Lysis:

    • Harvest approximately 4 x 10⁶ cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Add lysis buffer (e.g., 8 M urea (B33335) in 200 mM TEAB, pH 8.0, supplemented with protease and phosphatase inhibitors).[5][6]

    • Lyse cells by sonication on ice.

    • Centrifuge the lysate at high speed (e.g., 21,000 x g) for 20 minutes at 4°C to pellet cellular debris.[7]

    • Collect the supernatant containing the protein extract.

    • Determine protein concentration using a standard method like the BCA assay.

  • Protein Digestion:

    • Take 100 micrograms of protein from each sample.

    • Reduction: Add DTT to a final concentration of 5 mM and incubate at 30-37°C for 60 minutes.[6]

    • Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 11 mM and incubate for 45 minutes at room temperature in the dark.[6]

    • Dilute the sample with 200 mM TEAB to reduce the urea concentration to below 2 M.

    • Digestion: Add trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 and incubate overnight at 37°C.[7]

    • Note: Some lysine modifications can prevent trypsin cleavage at the modified site, which must be considered during data analysis.[8][9]

    • Acidify the sample with formic acid or trifluoroacetic acid to stop the digestion.[7]

  • Peptide Desalting:

    • Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture.

    • Wash the cartridge with 100% acetonitrile (B52724) and equilibrate with 0.1% trifluoroacetic acid.

    • Load the acidified peptide sample.

    • Wash the cartridge with 0.1% trifluoroacetic acid to remove salts.

    • Elute peptides with a solution of 50% acetonitrile/0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 2: Immunoaffinity Enrichment of Modified Peptides

Enrichment is crucial for detecting low-stoichiometry PTMs.[10] This protocol uses antibodies specific to a particular lysine modification (e.g., anti-malonyl-lysine, anti-succinyl-lysine).[5]

Enrichment_Workflow Peptides Desalted Peptide Mixture Incubation Incubate with PTM-specific Antibody Beads Peptides->Incubation Wash Wash Beads to Remove Unbound Peptides Incubation->Wash Elution Elute Enriched Peptides Wash->Elution Final Desalt & Dry for LC-MS/MS Elution->Final

Caption: Workflow for immunoaffinity enrichment of modified peptides.

  • Antibody Bead Preparation:

    • Use pre-conjugated antibody beads or conjugate your PTM-specific antibody to protein A/G agarose (B213101) beads.

    • Wash the beads several times with binding/wash buffer.

  • Enrichment:

    • Resuspend the dried peptide sample in a binding buffer.

    • Add the prepared antibody beads to the peptide solution.

    • Incubate overnight at 4°C with gentle rotation.[11]

  • Washing and Elution:

    • Centrifuge briefly to pellet the beads and discard the supernatant (containing unbound peptides).

    • Wash the beads multiple times with wash buffer to remove non-specific binders.

    • Elute the bound peptides from the beads using an acidic elution buffer (e.g., 0.1% trifluoroacetic acid).

    • Desalt the eluted peptides using a C18 StageTip or SPE cartridge as described in Protocol 1.

    • Dry the final enriched peptide sample in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis and Data Processing
  • LC-MS/MS Analysis:

    • Reconstitute the dried, enriched peptides in LC loading buffer (e.g., 0.1% formic acid in water).[12]

    • Inject the sample into an LC-MS/MS system (e.g., coupled to an Orbitrap mass spectrometer).[13]

    • Separate peptides using a reversed-phase analytical column with a gradient of increasing acetonitrile concentration.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[10][14]

    • For DDA, the instrument acquires a full MS scan followed by MS/MS scans of the most abundant precursor ions.[8]

  • Data Processing and Analysis:

    • Use a database search engine (e.g., MaxQuant, SEQUEST) to match the acquired MS/MS spectra against a protein sequence database.[11][15]

    • Specify the relevant variable modifications (e.g., lysine malonylation, +86 Da; lysine succinylation, +100 Da) and fixed modifications (e.g., cysteine carbamidomethylation).[16]

    • Set a false discovery rate (FDR) of 1% for both peptide and protein identification.[15][16]

    • Perform label-free or label-based quantification to determine the relative abundance of modified peptides between samples.

    • A fold-change threshold (e.g., >1.5) and a p-value (<0.05) are typically used to identify significantly regulated modification sites.[4][17]

Data Presentation

Quantitative proteomic data should be presented in a clear and concise manner. Tables are an effective way to summarize the results of differential expression analysis and functional enrichment.

Table 1: Differentially Modified Lysine Sites in Response to Treatment This table shows a list of proteins with significantly changed lysine modification levels.

Protein IDGene NameSiteFold Change (Treated/Control)p-value
P0A7Z4aceFK3912.150.008
P0A9P0gltAK2121.890.021
P0A799sucCK770.450.015
P62552rplLK33.010.003
P0CE47enoK1550.510.033

Table 2: KEGG Pathway Enrichment Analysis of Differentially Modified Proteins This table highlights the biological pathways that are most significantly affected by the changes in protein lysine modification.

KEGG PathwayNumber of Proteinsp-value
Citrate cycle (TCA cycle)151.2e-5
Carbon metabolism228.5e-5
Glyoxylate and dicarboxylate metabolism112.1e-4
Fatty acid metabolism99.8e-4
Biosynthesis of amino acids181.5e-3

Signaling Pathway Visualization

Lysine levels and modifications can directly impact signaling pathways. For example, lysine can activate the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[18]

mTORC1_Signaling cluster_downstream Downstream Effects Lysine Lysine SLC38A9 SLC38A9 (Lysosome Transporter) Lysine->SLC38A9 activates mTORC1 mTORC1 SLC38A9->mTORC1 activates Protein_Synth Ribosomal Biosynthesis & Protein Translation mTORC1->Protein_Synth promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Caption: Simplified diagram of lysine-mediated mTORC1 activation.[18]

Conclusion

Mass spectrometry-based proteomics is a powerful technology for the global and site-specific analysis of lysine post-translational modifications.[10] The workflows and protocols described here provide a robust framework for researchers to investigate how these modifications regulate cellular functions and contribute to disease pathogenesis. Careful sample preparation, specific enrichment of modified peptides, and rigorous data analysis are essential for generating high-quality, reproducible results.[10][19]

References

Application Notes and Protocols for Lysinyl-Related Probes in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of various lysine-related fluorescent probes in fluorescence microscopy. The probes discussed are valuable tools for imaging and quantifying lysine (B10760008), studying cellular membrane dynamics, and detecting reactive nitrogen and sulfur species.

Application Note 1: PQP-1, a Fluorescent Probe for Lysine Detection

Introduction: PQP-1 is a pyrroloquinoline-derivative-based fluorescent probe designed for the selective detection of the essential amino acid L-lysine. Due to the critical role of lysine in protein synthesis, energy metabolism, and immune function, the ability to monitor its concentration in living cells is of significant interest in biomedical research. PQP-1 offers high selectivity and a low detection limit for lysine, making it a valuable tool for cellular imaging applications.[1]

Principle: The fluorescence of PQP-1 is quenched in the absence of lysine. Upon binding to lysine, a strong fluorescence emission is observed, allowing for the quantification of lysine concentration based on fluorescence intensity.

Quantitative Data Summary:

PropertyValueReference
Excitation Wavelength335 nm[1]
Emission Wavelength~420 nm[1]
Quantum Yield (Φ)0.05[1]
Recommended Concentration10 µM[1]
Incubation Time30 minutes[1]
pH Range6.0 - 9.0[1]

Experimental Protocol: Imaging Lysine in Living Cells

Materials:

  • PQP-1 fluorescent probe

  • HeLa cells (or other cell line of interest)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • L-lysine solution

  • Confocal fluorescence microscope

Protocol:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes or coverslips in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Probe Loading:

    • Prepare a 10 µM working solution of PQP-1 in cell culture medium.

    • When cells reach the desired confluency, remove the culture medium and wash the cells once with PBS.

    • Incubate the cells with the 10 µM PQP-1 solution for 30 minutes at 37°C.[1]

  • Lysine Treatment (Optional):

    • To observe a dose-dependent response, after probe loading, incubate the cells with varying concentrations of L-lysine (e.g., 500 µM to 1 mM) for an additional period as determined by the experiment.[1]

  • Imaging:

    • Wash the cells twice with PBS to remove excess probe.

    • Image the cells using a confocal microscope with excitation at 335 nm and collect the emission signal around 420 nm.[1]

    • A control group of cells incubated only with PQP-1 should show minimal fluorescence.[1]

Workflow for PQP-1 Application:

PQP1_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_treatment Treatment (Optional) cluster_imaging Imaging Culture Culture HeLa Cells Wash1 Wash with PBS Culture->Wash1 Incubate_PQP1 Incubate with 10 µM PQP-1 (30 min, 37°C) Wash1->Incubate_PQP1 Incubate_Lysine Incubate with L-lysine Incubate_PQP1->Incubate_Lysine Wash2 Wash with PBS Incubate_PQP1->Wash2 Incubate_Lysine->Wash2 Image Confocal Microscopy (Ex: 335 nm, Em: ~420 nm) Wash2->Image

Caption: Workflow for imaging intracellular lysine using the PQP-1 fluorescent probe.

Application Note 2: Lysine-Based Probes for Detecting Nitroxyl (B88944) (HNO) and Thiols

Introduction: A series of fluorescent probes, including CuCLT, CuQLT, and CuQLF, have been developed using a lysine-based platform for the selective detection of nitroxyl (HNO) and biological thiols like cysteine and glutathione.[2] Nitroxyl is a reactive nitrogen species with potential therapeutic applications in cardiovascular diseases, while thiols are crucial for maintaining cellular redox balance.[2][3] These probes enable the study of these important molecules in living cells.

Principle: These probes are copper-based complexes that are initially non-fluorescent. The binding of the target analyte (nitroxyl or thiols) displaces the copper ion, leading to a significant increase in fluorescence. The selectivity for nitroxyl versus thiols is determined by the specific chemical structure of the probe.[2]

Quantitative Data Summary:

ProbeTarget AnalyteRecommended ConcentrationIncubation TimeReference
CuCLTNitroxyl (HNO)4 µM15 minutes[2]
CuQLTCysteine, Glutathione4 µM15 minutes[2]

Experimental Protocol: Imaging Nitroxyl and Thiols in Live Cells

Materials:

  • CuCLT or CuQLT probe

  • HeLa cells

  • Phosphate-Buffered Saline (PBS)

  • Angeli's salt (AS) as an HNO donor

  • Sodium sulfide (B99878) (Na2S) as a control

  • N-ethylmaleimide (NEM) to block thiols (for CuQLT experiments)

  • Confocal fluorescence microscope

Protocol:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes as described in the previous protocol.

  • Probe Loading:

    • Prepare a 4 µM working solution of CuCLT or CuQLT in PBS.

    • Wash the cells with PBS and then incubate them with the probe solution for 15 minutes at 37°C.[2]

  • Analyte Treatment:

    • For Nitroxyl (CuCLT): After probe loading, add Angeli's salt (e.g., 1.5 mM) to the cells on the microscope stage to generate HNO and observe the fluorescence increase.[2]

    • For Thiols (CuQLT): After probe loading, add a solution of the thiol of interest (e.g., 1.25 mM Na2S as a source of hydrogen sulfide, which can be used as a control or for comparative studies) and monitor the change in fluorescence.[2]

  • Imaging:

    • Perform live-cell imaging using a confocal microscope. Acquire a baseline image before adding the analyte and then capture a time-series of images after analyte addition.

    • Use appropriate filter sets for the specific probe's excitation and emission wavelengths (not specified in the provided text, would need to be determined from the full publication).

Signaling Pathway Visualization:

Analyte_Detection cluster_probe Probe State Probe_Off Non-fluorescent Probe (e.g., CuCLT) Probe_On Fluorescent Probe Probe_Off->Probe_On Fluorescence 'Turn-On' HNO Nitroxyl (HNO) HNO->Probe_Off Binds to probe Thiols Thiols Thiols->Probe_Off Binds to probe

Caption: General mechanism of 'turn-on' fluorescent probes for analyte detection.

Application Note 3: Using Poly-L-Lysine for Enhanced Cell Adhesion in Fluorescence Microscopy

Introduction: Poly-L-lysine is a synthetic polymer of the amino acid L-lysine that is widely used to coat glass coverslips and plastic surfaces for cell culture. The positively charged polymer enhances the electrostatic interaction between the negatively charged cell membrane and the surface, promoting cell adhesion.[4] This is particularly useful for weakly adherent cell lines, non-adherent cells, or when performing multiple washing steps during immunofluorescence protocols.[5][6]

Principle: The polycationic nature of poly-L-lysine provides a net positive charge to the culture surface, which then attracts the negatively charged ions and proteins on the surface of the cell membrane, leading to stronger cell attachment.

Experimental Protocol: Coating Coverslips with Poly-L-Lysine

Materials:

  • Glass coverslips or chamber slides

  • Poly-L-lysine solution (0.01%, e.g., Sigma, cat. # P4707)[5]

  • Sterile water

  • Aspirator

  • Laminar flow hood

Protocol:

  • Preparation: Place sterile glass coverslips in a petri dish or use chamber slides within a laminar flow hood to maintain sterility.

  • Coating:

    • Cover the surface of the coverslips or chamber slides with an excess of 0.01% poly-L-lysine solution.[5]

    • Incubate for 10 minutes at room temperature.[5]

  • Drying:

    • Carefully aspirate the poly-L-lysine solution, ensuring not to touch the coated surface.[5]

    • Allow the coverslips to dry completely in the laminar flow hood. This can take up to 2 hours.

  • Cell Seeding:

    • Once dry, the coated surfaces are ready for cell seeding. For non-adherent cells, a cell suspension can be added and incubated for 30-60 minutes to allow for attachment before proceeding with fixation and staining.[5]

Workflow for Poly-L-Lysine Coating:

PLL_Coating_Workflow Start Start with Sterile Coverslips Coat Coat with 0.01% Poly-L-Lysine (10 min) Start->Coat Aspirate Aspirate Solution Coat->Aspirate Dry Air Dry Completely Aspirate->Dry Ready Coated Coverslips Ready for Use Dry->Ready IF_Workflow Fix Fixation (4% PFA, 15 min) Wash1 Wash (3x PBS) Fix->Wash1 Perm Permeabilization (0.5% Triton X-100, 5 min) Wash1->Perm Wash2 Wash (3x PBS) Perm->Wash2 Block Blocking (1% BSA, 1 hr) Wash2->Block PrimaryAb Primary Antibody (Overnight, 4°C) Block->PrimaryAb Wash3 Wash (3x PBS) PrimaryAb->Wash3 SecondaryAb Secondary Antibody (1 hr, RT, dark) Wash3->SecondaryAb Wash4 Wash (3x PBS) SecondaryAb->Wash4 Mount Mount Coverslip Wash4->Mount Image Fluorescence Imaging Mount->Image

References

Application Notes and Protocols: Experimental Design for Lysinyl Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to generate robust and reproducible lysinyl dose-response curves. The protocols outlined below are intended to be adaptable for various cell-based assays and research questions.

Introduction

This compound, a novel compound of interest, is hypothesized to elicit cellular responses through interaction with specific signaling pathways. A dose-response curve is a fundamental tool in pharmacology and drug development to characterize the relationship between the concentration of a compound and the magnitude of its biological effect.[1][2] This document provides detailed protocols for generating and analyzing this compound dose-response curves, enabling researchers to determine key pharmacological parameters such as EC50 (half-maximal effective concentration) and the maximum efficacy.

The experimental design and protocols are applicable to a wide range of cell-based assays, including those that measure second messenger accumulation, reporter gene activation, or changes in cell viability. Adherence to these guidelines will ensure the generation of high-quality, reliable data for the characterization of this compound's biological activity.

Experimental Workflow

The overall workflow for generating a this compound dose-response curve involves several key stages, from initial cell culture and compound preparation to data acquisition and analysis. The following diagram illustrates the typical experimental process.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment cell_culture->treatment compound_prep This compound Serial Dilution compound_prep->treatment incubation Incubation treatment->incubation assay Assay Performance incubation->assay data_acq Data Acquisition assay->data_acq data_norm Data Normalization data_acq->data_norm curve_fit Non-linear Regression data_norm->curve_fit param_det Parameter Determination (EC50, Emax) curve_fit->param_det

Caption: Experimental workflow for generating a this compound dose-response curve.

Key Experimental Protocols

Cell Culture and Seeding

This protocol describes the general procedure for culturing and seeding cells in preparation for a dose-response experiment. The specific cell line and culture conditions should be optimized based on the biological system under investigation.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom cell culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Grow cells in appropriate culture flasks to 80-90% confluency.

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Add Trypsin-EDTA to detach the cells from the flask. Incubate at 37°C for 3-5 minutes.

  • Neutralize the trypsin with complete culture medium.

  • Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Determine the cell concentration using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^5 cells/mL).

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

This compound Serial Dilution and Cell Treatment

This protocol details the preparation of a serial dilution of this compound and the subsequent treatment of the seeded cells. It is crucial to perform accurate dilutions to obtain a reliable dose-response curve.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay medium (e.g., serum-free medium)

  • 96-well dilution plate

  • Multichannel pipette

Procedure:

  • Prepare a top concentration of this compound in assay medium. For example, to achieve a final top concentration of 100 µM from a 10 mM stock, dilute the stock 1:100 in assay medium.

  • Perform a serial dilution (e.g., 1:10) of the top concentration in a 96-well dilution plate.

    • Add 180 µL of assay medium to wells A2 through A11.

    • Add 200 µL of the top this compound concentration to well A1.

    • Transfer 20 µL from well A1 to A2, mix thoroughly.

    • Continue this serial transfer from A2 to A10. Do not add this compound to well A11 (vehicle control). Well A12 can be a no-cell control.

  • After the 24-hour incubation of the cell plate, carefully remove the culture medium from the wells.

  • Add 50 µL of the corresponding this compound dilutions from the dilution plate to the cell plate in triplicate.

  • Incubate the cell plate for the desired treatment duration at 37°C.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay (Example for a Gq-coupled GPCR)

This protocol provides an example of a common assay to measure the activation of a Gq-coupled G protein-coupled receptor (GPCR) by measuring the accumulation of the second messenger inositol monophosphate (IP1).[3][4]

Materials:

  • IP-One HTRF Assay Kit (or equivalent)

  • Treated cell plate

  • Plate reader capable of HTRF (Homogeneous Time-Resolved Fluorescence) measurement

Procedure:

  • Following the this compound treatment period, lyse the cells according to the assay kit manufacturer's instructions. This typically involves adding a lysis buffer directly to the wells.

  • Add the IP1-d2 and anti-IP1 cryptate reagents to each well.

  • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).

  • Measure the fluorescence at the two HTRF wavelengths (e.g., 665 nm and 620 nm) using a compatible plate reader.

  • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear and structured table to facilitate comparison and interpretation.

This compound Conc. (M)Log [this compound]Replicate 1 (Response)Replicate 2 (Response)Replicate 3 (Response)Mean ResponseStd. Deviation% of Max Response
1.00E-05-5.01.021.051.011.030.02100.0
1.00E-06-6.00.980.950.990.970.0294.2
1.00E-07-7.00.850.880.820.850.0382.5
1.00E-08-8.00.550.600.530.560.0454.4
1.00E-09-9.00.250.280.230.250.0324.3
1.00E-10-10.00.120.150.110.130.0212.6
1.00E-11-11.00.060.080.050.060.025.8
0 (Vehicle)-0.050.040.060.050.010.0

Data Analysis and Interpretation

The collected data should be analyzed using non-linear regression to fit a sigmoidal dose-response curve.[1][5] The most common model used is the four-parameter logistic (4PL) equation, also known as the Hill equation.[1]

Data Normalization: Before curve fitting, the raw data is often normalized to a percentage scale, where the response of the vehicle control is set to 0% and the maximum response is set to 100%.[2]

Non-linear Regression: The normalized data is then plotted with the log of the this compound concentration on the x-axis and the percent response on the y-axis. A non-linear regression is performed using software such as GraphPad Prism or R to fit the data to the following equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

From this analysis, key parameters can be determined:

  • EC50: The concentration of this compound that produces 50% of the maximal response.

  • Emax (Top): The maximum response achievable with this compound.

  • Hill Slope: The steepness of the curve, which can provide insights into the binding cooperativity.

This compound Signaling Pathway (Hypothetical Gq-coupled GPCR)

The following diagram illustrates a hypothetical signaling pathway for this compound acting as an agonist on a Gq-coupled GPCR. This is a common mechanism for many endogenous and synthetic ligands.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound gpcr GPCR This compound->gpcr Binds gq Gq Protein gpcr->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc PKC dag->pkc Activates ca2 Ca2+ er->ca2 Release ca2->pkc Activates response Cellular Response pkc->response Phosphorylates targets

Caption: Hypothetical Gq-coupled GPCR signaling pathway for this compound.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the design and execution of this compound dose-response experiments. By following these detailed methodologies, researchers can obtain high-quality, reproducible data essential for the characterization of this compound's pharmacological properties. The provided templates for data presentation and the illustrative signaling pathway serve to enhance the understanding and communication of the experimental findings.

References

Troubleshooting & Optimization

Lysinyl Instability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting lysinyl instability in solution. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving lysine (B10760008) and this compound-containing molecules. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to ensure the stability and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is "this compound instability" and why is it a concern?

A1: "this compound instability" refers to the chemical degradation of the amino acid lysine, either as a free molecule or as a residue within a peptide or protein, when in solution. This degradation can lead to the formation of impurities, loss of biological activity, and analytical inconsistencies, thereby compromising experimental results and the efficacy of therapeutic products.

Q2: What are the primary chemical degradation pathways for this compound in solution?

A2: The most common chemical degradation pathways for this compound in solution are:

  • Lactam Formation: Intramolecular cyclization to form lysine lactam, a six-membered ring structure. This is a major degradation pathway, especially under thermal stress and alkaline conditions.[1][2][3]

  • Oxidation: The ε-amino group of lysine is susceptible to oxidation, which can be catalyzed by metal ions. This can lead to the formation of α-aminoadipic semialdehyde (allysine) and its more stable oxidation product, α-aminoadipic acid.[4][5]

  • Maillard Reaction: In the presence of reducing sugars, the primary amino group of lysine can undergo a non-enzymatic browning reaction, known as the Maillard reaction. This leads to the formation of a Schiff base and subsequent Amadori products, rendering the this compound residue modified and potentially inactive.[6][7]

  • General Peptide Degradation: When part of a peptide or protein, this compound residues can be affected by general degradation pathways such as hydrolysis of peptide bonds, which can be influenced by pH and temperature.[8]

Q3: What factors have the most significant impact on this compound stability in solution?

A3: The key factors influencing this compound stability are:

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation, particularly the formation of lysine lactam.[2][3][9]

  • pH: this compound residues are generally more unstable in alkaline (basic) and weakly acidic solutions.[9] Degradation to lysine lactam is notably faster at higher pH.[3][6]

  • Presence of Reducing Sugars: The presence of reducing sugars can lead to the Maillard reaction, especially with the application of heat.[6][7][10]

  • Oxidizing Agents and Metal Ions: The presence of reactive oxygen species (ROS) or metal ions can promote oxidative degradation of the this compound side chain.[4]

  • Buffer Composition: Certain buffer components can influence the rate of degradation. For example, some buffers may catalyze glycation reactions.[11][12]

Q4: How can I detect and quantify this compound degradation?

A4: The most common analytical technique for monitoring this compound degradation is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . A stability-indicating HPLC method can separate the intact this compound-containing molecule from its degradation products, allowing for their individual quantification.[1][3] Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to identify the mass of the degradation products and confirm their structures.[1][13][14]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Your HPLC Chromatogram
  • Observation: You observe one or more new peaks in the HPLC chromatogram of your this compound-containing sample that were not present at the time of preparation.

  • Possible Cause: This is a strong indication of chemical degradation. The new peak could be lysine lactam, an oxidation product, or a product of the Maillard reaction if sugars are present.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-run a freshly prepared sample to ensure the peaks are not artifacts of the initial preparation.

    • Identify the Degradant: If possible, use LC-MS to determine the mass of the unknown peak. A mass corresponding to the loss of a water molecule from lysine (m/z 128.09) is indicative of lysine lactam.

    • Forced Degradation Study: To confirm the identity of the degradation product, intentionally stress a fresh sample under conditions known to promote specific degradation pathways (e.g., heat for lactam formation, H₂O₂ for oxidation, or incubation with glucose for the Maillard reaction). An increase in the size of the unknown peak under a specific stress condition helps to identify its origin.

    • Review Storage and Handling: Examine the pH, temperature, and storage duration of your solution. Compare these with the recommended stable conditions.

Issue 2: Loss of Biological Activity of a this compound-Containing Peptide/Protein
  • Observation: Your peptide or protein shows a decrease in its expected biological effect over time.

  • Possible Cause: Chemical modification of the this compound residue(s) is a likely cause. Lysine is often crucial for protein structure and function, including receptor binding and enzymatic activity.[15] Degradation to lysine lactam, oxidation, or modification through the Maillard reaction can all lead to a loss of function.

  • Troubleshooting Steps:

    • Analytical Confirmation: Use a stability-indicating HPLC method to check for the appearance of degradation products.

    • Assess the Extent of Degradation: Quantify the percentage of the degraded product. A significant level of degradation is likely correlated with the observed loss of activity.

    • Optimize Formulation: Consider reformulating your solution. This may involve adjusting the pH to a more neutral range, adding stabilizing excipients (e.g., antioxidants like methionine), or removing reducing sugars.[16]

    • Improve Storage Conditions: Store aliquots of your solution at -20°C or -80°C to minimize degradation over time and avoid repeated freeze-thaw cycles.[8][17]

Issue 3: Inconsistent Results in Cell Culture Experiments
  • Observation: You are observing variability in cell health, proliferation, or response to a this compound-containing compound in your cell culture experiments.

  • Possible Cause: Degradation of lysine in the cell culture medium can be a factor. High concentrations of lysine or its degradation products can potentially induce apoptosis or other cellular effects.[9] The stability of amino acids in complex media can be limited.[4]

  • Troubleshooting Steps:

    • Use Freshly Prepared Media: Whenever possible, use freshly prepared or supplemented cell culture media.

    • Prepare Stock Solutions Correctly: If you are preparing a stock solution of a this compound-containing compound, dissolve it in a suitable, sterile buffer at a stable pH and store it in single-use aliquots at -20°C or -80°C.

    • Evaluate Media Storage: Be mindful of the storage conditions and shelf-life of your complete cell culture medium.

Data Presentation: Lysine Degradation Kinetics

The degradation of lysine to lysine lactam often follows zero-order kinetics, where the rate of degradation is constant over time. The rate is highly dependent on temperature and pH.

Table 1: Rate Constants (k) for Lysine Degradation to Lysine Lactam at Various Temperatures (pH 10.3)

Temperature (°C)Rate Constant (k) (mg/mL/h)Correlation Coefficient (r)
600.0130.992
800.1120.995
900.2840.991
1000.6950.998

Data adapted from a study on lysine hydrochloride solutions for injection.[3][6]

Table 2: Effect of pH on the Rate Constant (k) of Lysine Degradation at 100°C

pHRate Constant (k) (mg/mL/h)
10.00.789
10.30.695
10.60.551

Data adapted from a study on lysine hydrochloride solutions for injection.[3][6]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Lysine and Lysine Lactam

This protocol provides a general method for the simultaneous determination of lysine and its primary degradation product, lysine lactam.

1. Chromatographic Conditions: [3][6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: 0.1 M Ammonium (B1175870) dihydrogen phosphate (B84403) containing 0.2% (w/v) sodium heptanesulfonate, with the pH adjusted to 6.0 with ammonium hydroxide, mixed with methanol (B129727) in a 96:4 (v/v) ratio.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of lysine hydrochloride and lysine lactam of known concentrations in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Solution: Dilute the sample containing lysine to an appropriate concentration with the mobile phase.

3. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve for both lysine and lysine lactam.

  • Inject the sample solution.

  • Identify the peaks for lysine and lysine lactam based on their retention times compared to the standards.

  • Quantify the concentration of lysine and lysine lactam in the sample by comparing their peak areas to the calibration curve.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade a this compound-containing compound to identify potential degradation products and to validate that the analytical method is "stability-indicating."

1. Preparation of Stock Solution:

  • Prepare a stock solution of your this compound-containing compound at a known concentration in a suitable solvent (e.g., water or a specific buffer).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C) for 48 hours.

3. Analysis:

  • Analyze an unstressed sample (time zero) using your HPLC method to establish the initial purity.

  • Analyze each of the stressed samples.

  • Compare the chromatograms of the stressed samples to the unstressed sample. Look for the appearance of new peaks and a decrease in the area of the parent peak.

  • The ability of the method to separate the parent peak from all degradation peaks confirms that it is stability-indicating.

Visualizations

Lysinyl_Degradation_Pathways This compound This compound Residue (in solution) Lactam Lysine Lactam This compound->Lactam High Temp, Alkaline pH Oxidation_Intermediate α-Aminoadipic Semialdehyde (Allysine) This compound->Oxidation_Intermediate Oxidation (ROS, Metal Ions) Maillard_Intermediate Schiff Base This compound->Maillard_Intermediate Maillard Reaction Oxidation_Product α-Aminoadipic Acid Oxidation_Intermediate->Oxidation_Product Maillard_Product Amadori Product Maillard_Intermediate->Maillard_Product Reducing_Sugar Reducing Sugar Reducing_Sugar->Maillard_Intermediate Maillard Reaction

Caption: Key chemical degradation pathways of a this compound residue in solution.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Sample Prepare Sample Solution Inject Inject into HPLC System Prep_Sample->Inject Prep_Standard Prepare Standard Solutions (Lysine & Degradants) Prep_Standard->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: General workflow for a stability-indicating HPLC analysis of this compound.

References

Optimizing Lysinyl Oxidase Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize lysinyl oxidase (LOX) concentration in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound oxidase (LOX) in a cellular context?

Lysyl oxidase is an extracellular copper-dependent enzyme crucial for the proper formation and stabilization of the extracellular matrix (ECM).[1][2][3][4] Its primary role is to catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin (B1584352) precursors.[1][2][4][5] This process generates highly reactive aldehydes, which then spontaneously form covalent cross-links, essential for the structural integrity, elasticity, and tensile strength of tissues.[5][6][7]

Q2: Why is it important to optimize LOX concentration in my cell-based assay?

Optimizing LOX concentration is critical for obtaining accurate and reproducible results. High concentrations of LOX may lead to reduced fluorescence signals in some assay formats due to the overoxidation of the detection substrate.[2] Conversely, insufficient LOX activity will result in a low signal-to-noise ratio, making it difficult to detect meaningful changes. The optimal concentration can vary significantly depending on the cell type, experimental conditions, and the specific assay being performed.[8]

Q3: What are the common methods to measure LOX activity in cell cultures?

Fluorometric assays are a common and sensitive method for measuring LOX activity in cell culture samples.[2][9] These assays typically involve a LOX substrate that releases hydrogen peroxide upon oxidation by LOX.[2][10] The hydrogen peroxide is then detected by a fluorescent probe in a reaction often coupled with horseradish peroxidase (HRP).[2][10] The resulting fluorescence is proportional to the LOX activity and can be measured using a fluorescence plate reader.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background fluorescence Media components interfering with the assay.Use serum-free and phenol (B47542) red-free media during the experiment, as both can interfere with the LOX probe.[8]
Contamination of reagents or samples.Ensure all reagents are properly prepared and stored. Use fresh, sterile pipette tips for each sample and reagent.
Instability of assay reagents.Prepare the LOX reaction mix fresh just before use and protect it from light.
Low or no LOX activity detected Insufficient LOX concentration in the sample.Concentrate the cell media using a spin column (e.g., 10 kDa cutoff) to increase the LOX concentration.[8] For unknown samples, it is advisable to test several dilutions to ensure the readings are within the linear range of the assay.[8]
Presence of inhibitors in the sample.Certain substances like thiols (e.g., DTT, glutathione), detergents (e.g., Tween-20, NP-40), NADH, and NADPH can interfere with the assay.[2] Ensure your sample preparation method minimizes these contaminants.
Incorrect assay setup.Verify all reagent concentrations, incubation times, and temperature are as per the protocol. Ensure the plate reader settings (excitation/emission wavelengths) are correct for the fluorescent probe used.[2]
High well-to-well variability Inconsistent cell seeding or treatment.Ensure uniform cell seeding density across all wells. Apply treatments consistently to all relevant wells.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.
Uneven temperature across the plate during incubation.Ensure the entire plate is incubated at a uniform temperature. Avoid placing plates in areas with temperature gradients.[11]

Experimental Protocols

General Protocol for Fluorometric Lysyl Oxidase Activity Assay

This protocol provides a general framework for measuring LOX activity in cell culture supernatant using a fluorometric assay kit. Specific details may vary between commercial kits, so always refer to the manufacturer's instructions.

Materials:

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

  • Cell culture supernatant (sample)

  • LOX Assay Buffer

  • LOX Substrate

  • LOX Developer/Probe (e.g., containing HRP and a fluorescent substrate)

  • Positive Control (recombinant LOX)

  • LOX Inhibitor (e.g., β-aminopropionitrile, BAPN)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Culture cells to the desired confluency.

    • For secreted LOX, collect the conditioned media. It is recommended to use serum-free media for the collection period to avoid interference.[8]

    • If low LOX activity is expected, concentrate the media 10-20 fold using a 10 kDa molecular weight cutoff spin column.[8][10]

    • Centrifuge the media to remove any cells or debris.

  • Assay Plate Setup:

    • Prepare the following in separate wells of a 96-well plate:

      • Sample Wells: 50 µL of cell culture supernatant.

      • Positive Control: A known concentration of recombinant LOX in assay buffer.

      • Negative Control (Inhibitor): 50 µL of cell culture supernatant pre-incubated with a LOX inhibitor.

      • Blank/Reagent Control: 50 µL of assay buffer only.[8]

  • Reaction Mix Preparation:

    • Prepare a fresh LOX reaction mix according to the kit's instructions. This typically includes the LOX substrate and the fluorescent probe/developer in the assay buffer. Protect the mix from light.

  • Assay Reaction:

    • Add 50 µL of the LOX reaction mix to each well containing the samples, controls, and blank.

    • The total volume in each well should be 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 10-60 minutes, protected from light.[2]

    • Measure the fluorescence in kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535-570/590-600 nm).[2]

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all other readings.

    • Calculate the rate of fluorescence increase over time for each sample.

    • The LOX activity is proportional to this rate and can be quantified by comparing it to a standard curve if a quantitative assay is performed.

Data Presentation

Table 1: Recommended Starting Concentrations for LOX Inhibitors

InhibitorTargetMechanismRecommended Starting Concentration Range (Cell-based Assays)Reference
β-Aminopropionitrile (BAPN)Pan-LOX inhibitorIrreversible, covalent inhibitor10 µM - 500 µM[10][12]
PXS-5505Pan-LOX inhibitorIrreversible, covalent inhibitor10 nM - 10 µM[13]

Note: The optimal concentration should be determined empirically for each cell line and experimental setup through a dose-response analysis.

Visualizations

Experimental_Workflow Experimental Workflow for LOX Activity Assay cluster_prep Sample Preparation cluster_assay Assay Setup cluster_measurement Data Acquisition & Analysis cell_culture Cell Culture collect_media Collect Conditioned Media (Serum-Free) cell_culture->collect_media concentrate Concentrate Media (Optional) collect_media->concentrate centrifuge Centrifuge to Remove Debris concentrate->centrifuge plate_setup Prepare 96-well Plate (Sample, Controls, Blank) centrifuge->plate_setup reaction_mix Prepare LOX Reaction Mix add_mix Add Reaction Mix to Wells reaction_mix->add_mix incubate Incubate at 37°C add_mix->incubate read_plate Measure Fluorescence incubate->read_plate analyze Data Analysis read_plate->analyze Signaling_Pathway Lysyl Oxidase (LOX) Signaling and ECM Cross-linking cluster_cell Cell cluster_ecm Extracellular Matrix (ECM) cluster_consequences Functional Consequences pro_lox Pro-LOX (Inactive) lox LOX (Active) pro_lox->lox Proteolytic Cleavage collagen_elastin Collagen & Elastin (with Lysine residues) lox->collagen_elastin Secreted aldehydes Reactive Aldehydes collagen_elastin->aldehydes Oxidative Deamination (O2, Copper dependent) crosslinked_ecm Cross-linked ECM aldehydes->crosslinked_ecm Spontaneous Condensation tissue_integrity Tissue Integrity & Elasticity crosslinked_ecm->tissue_integrity cancer_progression Cancer Progression & Metastasis crosslinked_ecm->cancer_progression

References

Technical Support Center: Prevention of Lysinyl Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with protein aggregation mediated by lysine (B10760008) residues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of lysine residues in protein aggregation?

A1: Lysine residues play a crucial role in protein aggregation through a combination of electrostatic and hydrophobic interactions.[1][2][3] The positively charged ε-amino group of lysine can participate in electrostatic interactions that, depending on the local environment and pH, can either be repulsive, preventing aggregation, or attractive, promoting it through interactions with negatively charged residues. Furthermore, the aliphatic portion of the lysine side chain contributes to hydrophobic interactions that can drive the self-assembly of proteins into aggregates.[1][4] Lysine residues are also common targets for post-translational modifications, such as glycation, which can alter their properties and promote aggregation.[5][6][7]

Q2: My protein solution becomes cloudy upon storage. Could lysine aggregation be the cause?

A2: Yes, cloudiness or visible precipitation is a common sign of protein aggregation, and lysine residues can be a contributing factor. This is particularly true if the buffer pH is close to the isoelectric point (pI) of the protein, minimizing net charge and reducing electrostatic repulsion.[8] Other factors that can induce lysine-mediated aggregation during storage include elevated temperatures, mechanical stress from agitation or freeze-thaw cycles, and high protein concentrations.[8][9]

Q3: How can I detect and quantify lysinyl aggregation in my samples?

A3: Several biophysical techniques can be used to detect and quantify protein aggregation. Common methods include:

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, allowing for the detection of larger aggregates.[9][10]

  • Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to amyloid-like fibrillar aggregates, resulting in a characteristic increase in fluorescence intensity.[9][10]

  • Circular Dichroism (CD) Spectroscopy: CD can monitor changes in the secondary structure of a protein, such as the formation of β-sheets, which is often associated with aggregation.[4][10]

  • Size Exclusion Chromatography (SEC): Separates proteins based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[11]

  • Electron Microscopy (EM): Provides direct visualization of aggregate morphology.[10]

Troubleshooting Guides

Issue 1: Protein Aggregates During Purification

Symptom Possible Cause Troubleshooting Steps Expected Outcome
Precipitate forms after elution from chromatography column.Inappropriate Buffer Conditions: The pH of the elution buffer may be close to the protein's pI, or the ionic strength may be too low, leading to reduced solubility and aggregation.[8]1. Optimize pH: Adjust the buffer pH to be at least 1-2 units away from the protein's pI.[8] 2. Increase Ionic Strength: Add salts like NaCl or KCl (50-150 mM) to the buffer to shield charges and reduce electrostatic attraction between protein molecules.[8][9]Increased protein solubility and reduced precipitation.
Protein loss at each purification step.Surface Adsorption and Aggregation: The protein may be adsorbing to chromatography resins or other surfaces and aggregating.1. Add Surfactants: Include non-ionic surfactants like Polysorbate 20 or 80 (0.01-0.1%) in your buffers to prevent surface adsorption.[12] 2. Use Low Protein Binding Consumables: Utilize plastics and membranes designed for low protein adhesion.Minimized protein loss and improved yield.

Issue 2: Aggregation in Final Formulation

Symptom Possible Cause Troubleshooting Steps Expected Outcome
Formulation becomes viscous or forms a gel over time.High Protein Concentration: At high concentrations, intermolecular interactions, including those involving lysine, are more frequent, leading to aggregation.[8]1. Add Stabilizers: Include excipients like sugars (sucrose, trehalose) or polyols (glycerol) to enhance the conformational stability of the protein.[12] 2. Incorporate Amino Acids: Add arginine or proline to the formulation, as they have been shown to suppress aggregation.[12]Improved long-term stability and prevention of viscosity increase.
Product aggregates after freeze-thawing.Cryo-concentration and pH shifts: During freezing, solutes and the protein become concentrated, and the pH can shift, leading to aggregation.1. Use Cryoprotectants: Add cryoprotectants like glycerol (B35011) (5-20%) or sucrose (B13894) to the formulation before freezing.[8] 2. Control Freezing and Thawing Rates: Flash-freezing in liquid nitrogen and rapid thawing can sometimes minimize aggregation.Maintained protein integrity and activity after freeze-thaw cycles.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Fibrillar Aggregation

This protocol is adapted from established methods for monitoring amyloid fibril formation.[9][10]

Materials:

  • Thioflavin T (ThT) stock solution (2.5 mM in distilled water, filtered through a 0.22 µm filter)

  • Glycine-NaOH buffer (50 mM, pH 8.5)

  • Protein sample of interest

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare ThT Working Solution: Dilute the ThT stock solution to a final concentration of 25 µM in 50 mM glycine-NaOH buffer.

  • Sample Preparation: Prepare your protein samples at the desired concentration in a buffer that promotes aggregation. Include a negative control (buffer only).

  • Assay Setup: In the 96-well plate, add 180 µL of the ThT working solution to each well.

  • Initiate Aggregation: Add 20 µL of your protein sample (and controls) to the wells containing the ThT solution.

  • Incubation and Measurement: Incubate the plate in the plate reader at a constant temperature (e.g., 37°C) with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment.

  • Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of fibrillar aggregates.

Protocol 2: Site-Directed Mutagenesis to Investigate the Role of Specific Lysine Residues

This protocol provides a general workflow for replacing a lysine residue with another amino acid (e.g., alanine (B10760859) or arginine) to assess its impact on aggregation.[1][13][14]

Materials:

  • Expression vector containing the gene for your protein of interest

  • Site-directed mutagenesis kit (commercially available)

  • Primers designed to introduce the desired mutation (e.g., Lys to Ala)

  • Competent E. coli cells for transformation

  • Standard molecular biology reagents and equipment for PCR, DpnI digestion, transformation, and DNA sequencing.

Procedure:

  • Primer Design: Design primers that contain the desired mutation and anneal to the template DNA.

  • Mutagenesis PCR: Perform PCR using the designed primers and the expression vector as a template to generate the mutated plasmid.

  • Template Digestion: Digest the parental, non-mutated DNA template with DpnI enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Selection and Screening: Plate the transformed cells on selective media and screen colonies for the presence of the mutated plasmid.

  • Sequence Verification: Isolate the plasmid DNA from positive colonies and verify the desired mutation by DNA sequencing.

  • Protein Expression and Characterization: Express the mutant protein and compare its aggregation propensity to the wild-type protein using the techniques described in the FAQs (e.g., DLS, ThT assay).

Visualizations

Aggregation_Pathway Monomer Native Monomer Unfolded Partially Unfolded Monomer Monomer->Unfolded Stress (pH, Temp) Unfolded->Monomer Refolding Oligomer Soluble Oligomer Unfolded->Oligomer Self-Assembly (Lysine Interactions) Oligomer->Unfolded Disaggregation Fibril Insoluble Fibril Oligomer->Fibril Elongation

Caption: A simplified pathway of protein aggregation involving lysine interactions.

Troubleshooting_Workflow Start Protein Aggregation Observed Detect Quantify Aggregation (DLS, ThT, SEC) Start->Detect Identify Identify Cause Detect->Identify Formulation Formulation Issue (pH, Concentration) Identify->Formulation Yes Process Process Issue (Purification, Freeze-Thaw) Identify->Process No Optimize_Formulation Optimize Formulation (Add Excipients, Adjust pH) Formulation->Optimize_Formulation Optimize_Process Optimize Process (Modify Purification, Control Temp) Process->Optimize_Process Re_evaluate Re-evaluate Aggregation Optimize_Formulation->Re_evaluate Optimize_Process->Re_evaluate

References

Technical Support Center: Lysinyl-tRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lysinyl-tRNA synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help improve the yield and efficiency of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental two-step mechanism of this compound-tRNA synthesis?

A1: Lysyl-tRNA synthetase (LysRS) catalyzes the formation of lysyl-tRNA (Lys-tRNALys) in a two-step reaction. First, lysine (B10760008) is activated by ATP to form a lysyl-adenylate intermediate (Lys-AMP), releasing pyrophosphate (PPi). In the second step, the activated lysine is transferred from Lys-AMP to the 3' end of its cognate tRNALys, releasing AMP.[1][2][3]

Q2: What are the key components of an in vitro this compound-tRNA synthesis reaction?

A2: A typical reaction mixture includes the LysRS enzyme, tRNALys, L-lysine, ATP, and a buffer containing magnesium ions (Mg2+). Additional components like DTT, spermidine, and pyrophosphatase may be included to optimize the reaction.

Q3: Why is magnesium concentration critical for the reaction?

A3: Magnesium ions are crucial for multiple aspects of the reaction. They are required for the proper folding and stability of tRNA, play a role in ATP binding to the synthetase, and are involved in stabilizing the transition state during catalysis.[4][5][6] Both the absolute concentration of Mg2+ and the ratio of Mg2+ to ATP are critical for optimal enzyme activity.[7]

Q4: Can reaction byproducts inhibit the synthesis of this compound-tRNA?

A4: Yes, the accumulation of pyrophosphate (PPi), a byproduct of the first step of the reaction, can inhibit the forward reaction.[8] To overcome this, inorganic pyrophosphatase can be added to the reaction mixture to hydrolyze PPi into two orthophosphate molecules, thus driving the equilibrium towards product formation.[3][9][10]

Q5: What is the role of the editing domain in Lysyl-tRNA synthetase?

A5: Some aminoacyl-tRNA synthetases possess an editing (or proofreading) domain to ensure the fidelity of protein synthesis. This domain hydrolyzes incorrectly charged tRNAs (e.g., a tRNA charged with a non-cognate amino acid).[11][12] While LysRS has a lower accuracy in selecting lysine over other amino acids compared to some other synthetases, it employs pre-transfer editing to correct errors.[1][13]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound-tRNA

This is a common issue that can stem from several factors, from the quality of reagents to the reaction conditions.

Potential Cause Recommended Solution
Suboptimal Reagent Concentrations Optimize the concentrations of LysRS, tRNALys, L-lysine, and ATP. Ensure the Mg2+:ATP ratio is optimal, as incorrect ratios can inhibit the reaction.[7]
Enzyme Inactivity Verify the activity of your LysRS enzyme stock. Repeated freeze-thaw cycles can denature the enzyme.[14] Consider preparing single-use aliquots.
Degraded tRNA Assess the integrity of your tRNALys using gel electrophoresis. Degraded RNA will appear as a smear.[15] It's recommended to use freshly prepared or properly stored tRNA.
Inhibitory Pyrophosphate Accumulation Add inorganic pyrophosphatase to the reaction mix to hydrolyze the pyrophosphate byproduct and drive the reaction forward.[3][9]
Incorrect Reaction Conditions (pH, Temperature) Ensure the reaction buffer has the optimal pH for your specific LysRS. Most LysRS enzymes function optimally around pH 7.0-8.5. Incubate the reaction at the optimal temperature, typically 37°C.[16]
Contaminants in Reagents Ensure all reagents, especially the tRNA and enzyme preparations, are free from contaminants like proteins or organic solvents which can inhibit the reaction.[15]
Issue 2: Inconsistent Yields Between Experiments

Variability in results can be frustrating. The following table addresses potential sources of inconsistency.

Potential Cause Recommended Solution
Pipetting Inaccuracies Use calibrated pipettes and ensure accurate dispensing of all reaction components, especially the enzyme and tRNA.
Temperature Fluctuations Ensure consistent incubation temperatures across all experiments. Use a reliable incubator or water bath.
Reagent Instability Prepare fresh reagent stocks, particularly ATP and DTT, as they can degrade over time. Store enzymes and tRNA in appropriate conditions and minimize freeze-thaw cycles.[14]
Variability in tRNA Quality If preparing tRNA via in vitro transcription, ensure consistent quality and purity between batches.[][18]

Experimental Protocols

Standard Protocol for in vitro this compound-tRNA Synthesis (Aminoacylation Assay)

This protocol is a starting point and may require optimization for your specific enzyme and tRNA.

1. Reaction Components:

ComponentStock ConcentrationFinal Concentration
HEPES buffer, pH 7.21 M100 mM
KCl1 M25 mM
MgCl21 M10 mM
DTT1 M4 mM
ATP100 mM2 mM
L-lysine100 mM2 mM
tRNALys100 µM1.5 µM
Lysyl-tRNA Synthetase (LysRS)10 µM100 nM
Inorganic Pyrophosphatase1 U/µL0.1 U/µL
Nuclease-free water-To final volume

2. Procedure:

  • Prepare a master mix of all reaction components except the enzyme on ice.

  • Aliquot the master mix into reaction tubes.

  • Initiate the reaction by adding the LysRS enzyme to each tube.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

  • Quench the reaction by adding an appropriate stop solution (e.g., a solution containing EDTA or by spotting onto filter pads for precipitation).

  • Analyze the yield of this compound-tRNA using standard methods, such as acid precipitation followed by scintillation counting of radiolabeled lysine.

Visualizations

Diagrams of Pathways and Workflows

Lysinyl_tRNA_Synthesis_Pathway cluster_step1 Step 1: Amino Acid Activation cluster_step2 Step 2: Aminoacyl Transfer Lys L-Lysine Lys_AMP Lysyl-AMP Intermediate Lys->Lys_AMP LysRS ATP ATP ATP->Lys_AMP LysRS Lysyl-tRNA Synthetase (LysRS) tRNA_Lys tRNALys Lys_tRNA Lysyl-tRNALys tRNA_Lys->Lys_tRNA PPi Pyrophosphate (PPi) Lys_AMP->PPi Lys_AMP->Lys_tRNA LysRS AMP AMP Lys_tRNA->AMP

Caption: The two-step enzymatic pathway of this compound-tRNA synthesis.

Troubleshooting_Workflow Start Start: Low this compound-tRNA Yield Check_Reagents 1. Verify Reagent Integrity (Enzyme, tRNA, ATP) Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions (pH, Temp, Mg2+) Check_Reagents->Check_Conditions Reagents OK Outcome_Not_Improved Yield Not Improved Check_Reagents->Outcome_Not_Improved Degraded Optimize_Concentrations 3. Optimize Component Concentrations Check_Conditions->Optimize_Concentrations Conditions OK Check_Conditions->Outcome_Not_Improved Suboptimal Add_Pyrophosphatase 4. Add Pyrophosphatase Optimize_Concentrations->Add_Pyrophosphatase Concentrations Optimized Outcome_Improved Yield Improved Optimize_Concentrations->Outcome_Improved Yield Increases Add_Pyrophosphatase->Outcome_Improved Consult Consult Further Resources Outcome_Not_Improved->Consult

Caption: A logical workflow for troubleshooting low yield in this compound-tRNA synthesis.

Experimental_Workflow Prep 1. Prepare Master Mix (Buffer, ATP, Lys, tRNA, etc.) Incubate 2. Initiate with LysRS Enzyme & Incubate at 37°C Prep->Incubate Quench 3. Quench Reaction Incubate->Quench Precipitate 4. Precipitate tRNA (e.g., TCA precipitation) Quench->Precipitate Wash 5. Wash Precipitate Precipitate->Wash Quantify 6. Quantify Radiolabel (Scintillation Counting) Wash->Quantify Analyze 7. Analyze Data & Calculate Yield Quantify->Analyze

Caption: A typical experimental workflow for an in vitro aminoacylation assay.

References

Lysinyl assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of variability and reproducibility encountered during lysinyl oxidase (LOX) activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I seeing high background signal in my fluorometric LOX assay?

High background fluorescence can be a significant source of variability. Several factors can contribute to this issue:

  • Endogenous Hydrogen Peroxide (H₂O₂): Many cell types and tissues naturally produce H₂O₂ as part of their metabolic processes. Since many LOX activity assays rely on the detection of H₂O₂ generated by the enzymatic reaction, endogenous H₂O₂ can create a high background signal.[1][2]

  • Interference from Sample Components: Components present in cell culture media, such as serum and phenol (B47542) red, can interfere with the fluorescent probes used in the assay.[3] For tissue samples, other enzymes that also produce H₂O₂ can contribute to the background noise.[1][2]

  • Reagent Instability: Improper storage or handling of assay reagents, particularly the fluorescent probe and horseradish peroxidase (HRP), can lead to their degradation and an increase in background fluorescence.

Troubleshooting Steps:

  • Include Proper Controls: Always run a "no-enzyme" control (reagent control) containing all assay components except your sample. This will help you determine the background fluorescence of the reagents themselves.[3] Additionally, a "no-substrate" control can help identify H₂O₂ production from other sources in your sample.

  • Optimize Sample Preparation: If using cell culture supernatant, it is recommended to use serum-free and phenol red-free media during cell treatment.[3] If the signal is low, you can concentrate the media using a 10 kDa cutoff spin column.[3]

  • Inhibitor Control: Use a known LOX inhibitor, such as β-aminopropionitrile (BAPN), to confirm that the signal is specific to LOX activity. A significant decrease in signal in the presence of the inhibitor indicates that the assay is measuring LOX activity.

  • Check Reagent Integrity: Ensure all assay components are stored correctly and are within their expiration dates. Prepare fresh dilutions of standards and reagents before each experiment.[3]

FAQ 2: My LOX activity readings are inconsistent between replicates. What could be the cause?

Poor reproducibility between replicates is a common challenge. The root cause often lies in slight variations in experimental conditions or sample handling.

  • Pipetting Errors: Inconsistent volumes of samples, standards, or reagents can lead to significant variability.

  • Temperature Fluctuations: LOX activity is temperature-dependent. Maintaining a consistent temperature (e.g., 37°C) throughout the assay is crucial.[3]

  • Incomplete Mixing: Failure to properly mix the reaction components can result in uneven reaction rates across different wells.

  • Sample Heterogeneity: For tissue homogenates, incomplete homogenization can lead to variations in the amount of enzyme present in each replicate.

Troubleshooting Steps:

  • Pipetting Technique: Use calibrated pipettes and ensure proper pipetting technique to minimize volume errors.

  • Temperature Control: Use a plate reader with temperature control and allow the plate and reagents to equilibrate to the assay temperature before starting the measurement.[4]

  • Thorough Mixing: Gently mix the contents of each well after adding all reagents, being careful to avoid introducing air bubbles.

  • Homogenization: For tissue samples, ensure a consistent and thorough homogenization method is used to create a uniform enzyme preparation.

FAQ 3: I am not detecting any LOX activity, or the signal is too low. What should I do?

A lack of signal can be due to low enzyme concentration, inactive enzyme, or issues with the assay setup.

  • Low Enzyme Abundance: LOX enzymes can be present in low amounts in some tissues and cell cultures.[5]

  • Enzyme Inactivation: Harsh extraction methods, such as those using strong detergents (e.g., SDS) or urea, can denature the enzyme and lead to a loss of activity.[1][2] Multiple freeze-thaw cycles of the enzyme samples or reagents can also cause inactivation.[3]

  • Sub-optimal Assay Conditions: Incorrect pH, temperature, or substrate concentration can result in low or no enzyme activity.

Troubleshooting Steps:

  • Increase Sample Concentration: If possible, increase the amount of sample (e.g., cell lysate, tissue homogenate, or concentrated conditioned media) in the assay.[3]

  • Optimize Extraction Protocol: Use extraction buffers and procedures that are optimized for preserving LOX activity. Avoid harsh detergents that can inactivate HRP, a key component in many coupled assays.[1][2][5]

  • Use a Positive Control: Always include a positive control (e.g., recombinant LOX enzyme) to ensure that the assay reagents and conditions are suitable for detecting LOX activity.[3]

  • Check Assay Protocol: Double-check the entire protocol, including buffer preparation, reagent concentrations, and incubation times and temperatures.[3][4]

Experimental Protocols

General Protocol for a Fluorometric LOX Activity Assay

This protocol is a generalized guide based on commercially available kits.[3][4] Always refer to the specific manufacturer's instructions for your assay kit.

1. Reagent Preparation:

  • Prepare all reagents as instructed by the kit manual. This may involve reconstituting lyophilized components and preparing serial dilutions for a standard curve.

  • Warm the LOX assay buffer to 37°C before use.[3]

  • Prepare fresh dilutions of the LOX standard for each experiment.[3]

2. Sample Preparation:

  • Cell Culture Supernatant: Collect cell culture media. It is recommended to have used serum-free and phenol red-free media.[3] If necessary, centrifuge to remove cells and debris. The supernatant can be concentrated using a 10 kDa cutoff spin column if low activity is expected.[3]

  • Tissue Homogenates: Homogenize tissue samples in an appropriate extraction buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant for the assay.

  • Purified Enzyme: Dilute the purified LOX enzyme in the assay buffer.

3. Assay Procedure:

  • Add samples, standards, and controls to a black, clear-bottom 96-well plate.

  • Prepare a master mix of the reaction components (e.g., LOX substrate, probe, and developer) according to the kit's instructions.

  • Add the reaction mix to each well to initiate the reaction.

  • Immediately place the plate in a microplate reader set to 37°C.

  • Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at regular intervals (e.g., every 30 seconds) for at least 60 minutes.[3]

4. Data Analysis:

  • Subtract the background fluorescence (from the no-enzyme control) from all readings.

  • Plot the fluorescence intensity against time.

  • Determine the rate of the reaction (slope) from the linear portion of the curve.

  • Calculate the LOX activity in your samples based on the standard curve and the reaction rate.

Data Presentation

Table 1: Common Sources of Variability in this compound Oxidase Assays and Recommended Solutions

Source of Variability Potential Cause Recommended Solution
High Background Endogenous H₂O₂ production[1][2]Include a "no-substrate" control.
Media components (serum, phenol red)[3]Use serum-free, phenol red-free media.
Reagent degradationStore reagents properly and prepare fresh dilutions.[3]
Poor Reproducibility Pipetting inaccuraciesUse calibrated pipettes and proper technique.
Temperature fluctuationsUse a temperature-controlled plate reader.[4]
Incomplete mixingGently mix the plate before reading.
Low or No Signal Low enzyme concentration[5]Concentrate the sample.[3]
Enzyme inactivation[1][2]Optimize extraction protocol; avoid multiple freeze-thaws.[3]
Sub-optimal assay conditionsVerify pH, temperature, and substrate concentrations.

Visualizations

LOX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Probe) plate_loading Load Plate: Samples, Standards, Controls reagent_prep->plate_loading sample_prep Sample Preparation (Cell media, Tissue lysate) sample_prep->plate_loading controls Prepare Controls (Positive, Negative, Blank) controls->plate_loading add_reaction_mix Add Reaction Mix plate_loading->add_reaction_mix incubation Incubate at 37°C add_reaction_mix->incubation kinetic_read Kinetic Fluorescence Reading (e.g., Ex/Em = 535/587 nm) incubation->kinetic_read calculate_rate Calculate Reaction Rate (Slope) kinetic_read->calculate_rate determine_activity Determine LOX Activity calculate_rate->determine_activity

Caption: A generalized workflow for a fluorometric this compound oxidase activity assay.

Troubleshooting_Logic start Assay Issue Encountered high_background High Background? start->high_background low_signal Low/No Signal? high_background->low_signal No check_controls Review Controls (Blank, No-Substrate) high_background->check_controls Yes poor_repro Poor Reproducibility? low_signal->poor_repro No check_pos_control Run Positive Control low_signal->check_pos_control Yes check_pipetting Verify Pipetting Technique poor_repro->check_pipetting Yes end Problem Resolved poor_repro->end No check_media Use Serum/Phenol Red-Free Media check_controls->check_media check_reagents Check Reagent Integrity check_media->check_reagents check_reagents->end concentrate_sample Concentrate Sample check_pos_control->concentrate_sample optimize_extraction Optimize Extraction Protocol concentrate_sample->optimize_extraction optimize_extraction->end check_temp Ensure Stable Temperature check_pipetting->check_temp ensure_mixing Confirm Thorough Mixing check_temp->ensure_mixing ensure_mixing->end

Caption: A troubleshooting decision tree for common this compound oxidase assay issues.

LOX_Reaction_Pathway cluster_lox_reaction LOX Enzymatic Reaction cluster_detection_reaction Detection Reaction (Coupled Assay) LOX This compound Oxidase (LOX) Product Aldehyde Product LOX->Product H2O2 Hydrogen Peroxide (H₂O₂) LOX->H2O2 NH3 Ammonia (NH₃) LOX->NH3 Substrate LOX Substrate (e.g., Cadaverine) Substrate->LOX HRP Horseradish Peroxidase (HRP) H2O2->HRP Fluoro_Product Fluorescent Product (e.g., Resorufin) HRP->Fluoro_Product Probe Fluorescent Probe (e.g., Amplex Red) Probe->HRP Detection Fluorescence Detection Fluoro_Product->Detection

Caption: The signaling pathway of a typical coupled fluorometric LOX assay.

References

Technical Support Center: Overcoming Poor Lysinyl Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor solubility of Lysinyl in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers often low?

This compound is a novel synthetic compound characterized by a lysine-rich molecular structure. The high density of lysine (B10760008) residues can lead to strong intermolecular hydrogen bonding and electrostatic interactions, which may favor self-aggregation over interaction with water molecules, resulting in poor aqueous solubility, especially at neutral pH. The solubility of this compound is highly dependent on the pH of the buffer system due to the ionizable amino and carboxyl groups of the lysine components.

Q2: What is the first step I should take when trying to dissolve this compound?

Before attempting to dissolve the entire batch of your lyophilized this compound, it is crucial to perform a small-scale solubility test.[1][2] This will help you determine the optimal solvent and conditions without risking your entire sample. Start with a small, pre-weighed aliquot of this compound and test its solubility in your intended aqueous buffer.

Q3: How does pH affect the solubility of this compound?

The pH of the aqueous buffer is a critical factor in determining the solubility of this compound.[3][4] this compound, being rich in basic lysine residues, will carry a net positive charge at acidic pH, which generally enhances its solubility in aqueous solutions.[1][5] Conversely, as the pH approaches the isoelectric point (pI) of this compound, its net charge will be close to zero, leading to minimal solubility.[6][7]

Here is a summary of expected this compound solubility at different pH values:

pH RangeExpected Net ChargePredicted SolubilityRecommended Buffer Type
< 4 Highly PositiveHighAcetate or Formate Buffer
4 - 6 PositiveModerate to LowCitrate or Acetate Buffer
6 - 8 Near NeutralVery Low (near pI)Phosphate or Tris Buffer
> 8 Slightly NegativeModerateBicarbonate or Borate Buffer

Q4: Can I use co-solvents to improve this compound solubility?

Yes, for particularly hydrophobic formulations of this compound, the use of organic co-solvents can be beneficial.[3][8] It is recommended to first dissolve the this compound in a minimal amount of an organic solvent and then slowly add the aqueous buffer to the desired concentration.[2][5]

Commonly used co-solvents and their considerations are listed below:

Co-solventRecommended Starting ConcentrationNotes and Precautions
DMSO < 5% (v/v) in final solutionWidely used due to low toxicity. Avoid with this compound variants containing methionine or cysteine to prevent oxidation.[2][3]
DMF < 5% (v/v) in final solutionA good alternative to DMSO, especially for cysteine-containing this compound.[1][9]
Acetonitrile As needed, then diluteUseful for highly hydrophobic this compound. Ensure compatibility with your experimental assay.
Ethanol As needed, then diluteCan be effective, but check for compatibility with your downstream applications.

Troubleshooting Guide

Issue: My this compound is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4).

  • Cause: The pH of your buffer is likely close to the isoelectric point (pI) of this compound, where its solubility is at a minimum.[6][7]

  • Solution:

    • Adjust the pH: Since this compound is a basic compound, dissolving it in a slightly acidic buffer (e.g., pH 4-6) should increase its solubility.[1][5] You can try using a 10% acetic acid solution to aid dissolution before diluting with your final buffer.[10]

    • Use a different buffer system: Switch to a buffer with a pH further away from the pI of this compound.

Issue: After adding my aqueous buffer to the this compound dissolved in an organic co-solvent, a precipitate formed.

  • Cause: You may have exceeded the solubility limit of this compound in the final aqueous/organic mixture.

  • Solution:

    • Reduce the final concentration: Try preparing a more dilute final solution.

    • Increase the proportion of the organic co-solvent: Be mindful that a higher concentration of organic solvent may affect your downstream experiments.

    • Slow down the dilution: Add the aqueous buffer dropwise to the this compound-organic solvent solution while vortexing to avoid localized high concentrations.[11]

Issue: My this compound solution appears cloudy or contains visible particulates.

  • Cause: The this compound is not fully dissolved and may be present as a suspension.

  • Solution:

    • Sonication: Use a bath sonicator to gently sonicate the solution.[2][9] This can help break up aggregates and improve dissolution. Be careful to avoid overheating, which could degrade the this compound.[9]

    • Gentle Warming: Warm the solution to a temperature below 40°C, as some compounds are more soluble at higher temperatures.[3][12] However, prolonged heating should be avoided.

    • Centrifugation: Before use in an experiment, centrifuge the solution to pellet any undissolved material to ensure you are working with a homogenous solution.[3]

Experimental Protocols

Protocol 1: General Procedure for Testing this compound Solubility

  • Preparation: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Test in Water: Add a small, measured amount of sterile, distilled water to a test aliquot of your this compound. Vortex and visually inspect for solubility.[1]

  • pH Adjustment:

    • If this compound is insoluble in water, and assuming it is a basic compound, add a small amount of 10% acetic acid dropwise while vortexing.[5]

    • If this compound were an acidic compound, you would add a dilute basic solution like 10% ammonium (B1175870) bicarbonate.[10]

  • Co-solvent Test:

    • If insoluble in acidic or basic aqueous solutions, test solubility in a minimal amount of an organic solvent like DMSO or DMF.

    • Once dissolved, slowly add your desired aqueous buffer dropwise while vortexing.[13] If the this compound precipitates, the solubility limit in that co-solvent mixture has been reached.

  • Physical Methods: If solubility is still an issue, try gentle sonication in a water bath or warming the solution to less than 40°C.[9][12]

Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent

  • Bring the lyophilized this compound vial to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]

  • Add a small volume of 100% DMSO (or another suitable organic solvent) to the vial to create a concentrated stock solution (e.g., 10-20 mM).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle sonication can be applied if needed.

  • For your working solution, dilute the stock solution by slowly adding it to your aqueous buffer of choice while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% for cell-based assays).[3]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_enhancement Enhancement cluster_result Result start Start with Lyophilized this compound test_aliquot Use a small test aliquot start->test_aliquot add_water Add Sterile Water test_aliquot->add_water check_solubility1 Soluble? add_water->check_solubility1 add_acid Add 10% Acetic Acid check_solubility1->add_acid No success Soluble: Proceed with Experiment check_solubility1->success Yes check_solubility2 Soluble? add_acid->check_solubility2 use_organic Use Organic Solvent (e.g., DMSO) check_solubility2->use_organic No check_solubility2->success Yes check_solubility3 Soluble? use_organic->check_solubility3 add_buffer Slowly add aqueous buffer check_solubility3->add_buffer Yes sonicate_warm Sonicate or Gentle Warming check_solubility3->sonicate_warm No check_solubility4 Precipitate? add_buffer->check_solubility4 fail Insoluble: Re-evaluate Conditions check_solubility4->fail Yes check_solubility5 Soluble? sonicate_warm->check_solubility5 check_solubility5->success Yes check_solubility5->fail No check_sol check_sol nutty4 nutty4 nutty4->success No troubleshooting_flowchart start This compound Fails to Dissolve q1 What is the buffer pH? start->q1 ph_neutral Neutral (pH 6-8) q1->ph_neutral pH is neutral ph_acidic Acidic (<6) or Basic (>8) q1->ph_acidic pH is not neutral action1 Switch to acidic buffer (e.g., pH 4-5) ph_neutral->action1 action2 Try an organic co-solvent (e.g., DMSO) ph_acidic->action2 action1->action2 action3 Try sonication or gentle warming action2->action3 action4 Consider using a chaotropic agent (e.g., Urea) for aggregation-prone this compound action3->action4 signaling_pathway This compound This compound receptor Receptor Tyrosine Kinase This compound->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis Inhibition akt->apoptosis Inactivates pro-apoptotic proteins cell_growth Cell Growth and Proliferation mtor->cell_growth

References

Minimizing off-target effects of Lysinyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lysinyl. This resource is designed to help researchers, scientists, and drug development professionals minimize and troubleshoot the off-target effects of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and what are its known off-target effects?

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the primary target kinase, TK-A. It forms a covalent bond with a critical lysine (B10760008) residue, leading to irreversible inhibition. However, due to similarities in the ATP-binding sites of other kinases, this compound has been observed to have off-target effects on TK-B and TK-C, leading to unintended cellular outcomes.

Q2: How can I confirm if the observed phenotype in my experiment is due to on-target or off-target effects of this compound?

To differentiate between on-target and off-target effects, a rescue experiment is often the gold standard. This involves introducing a version of the primary target (TK-A) that is resistant to this compound into the system. If the phenotype is reversed, it suggests an on-target effect. Additionally, using a structurally distinct inhibitor of TK-A can help confirm if the phenotype is consistent.

Q3: What are the recommended working concentrations for this compound to minimize off-target effects?

It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound. The goal is to use the lowest concentration that elicits the desired on-target effect while minimizing off-target engagement. We recommend starting with a concentration range that spans two orders of magnitude around the known IC50 for the primary target, TK-A.

Troubleshooting Guides

Issue 1: High cell toxicity observed at effective concentrations.
  • Possible Cause: This could be due to off-target effects on essential cellular kinases or a very potent on-target effect in the specific cell line being used.

  • Troubleshooting Steps:

    • Reduce Concentration: Lower the concentration of this compound to the lowest effective dose.

    • Time-Course Experiment: Reduce the incubation time with this compound to see if the toxicity is time-dependent.

    • Alternative Inhibitor: Use a structurally different inhibitor for the same target to see if the toxicity is specific to this compound's chemical scaffold.

    • Cell Line Sensitivity: Test the toxicity of this compound on a panel of different cell lines to determine if the effect is cell-type specific.

Issue 2: Inconsistent results between experimental replicates.
  • Possible Cause: Inconsistent results can arise from variability in cell culture conditions, reagent preparation, or the inherent biological complexity of off-target effects.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental parameters, including cell density, passage number, and reagent preparation, are consistent across all replicates.

    • Fresh Reagents: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

    • Control for Cell Health: Monitor cell viability and confluence at the time of treatment to ensure consistency.

    • Statistical Power: Increase the number of replicates to ensure the results are statistically significant.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's on-target and off-target effects.

Table 1: Kinase Inhibitory Potency of this compound

Kinase TargetIC50 (nM)
TK-A (On-Target) 50
TK-B (Off-Target)500
TK-C (Off-Target)1500
TK-D (Off-Target)>10,000

Table 2: Cellular Viability in Response to this compound Treatment (48 hours)

Cell LineThis compound Concentration (nM)% Viability
Cell Line A5095%
50070%
150040%
Cell Line B5098%
50085%
150065%

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target and Off-Target Kinase Inhibition
  • Plate Preparation: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Treat the cells with the different concentrations of this compound and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Kinase Activity Assay: Perform a kinase activity assay for the on-target kinase (TK-A) and the suspected off-target kinases (TK-B, TK-C).

  • Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 for each kinase.

Protocol 2: Western Blot Analysis of Downstream Signaling
  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 for the on-target and off-target kinases.

  • Protein Extraction: After the desired incubation time, harvest the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of downstream effectors of TK-A, TK-B, and TK-C.

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities to assess the inhibition of each signaling pathway.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Lysinyl_on This compound TKA TK-A Lysinyl_on->TKA Inhibits SubstrateA Substrate A TKA->SubstrateA Phosphorylates PhenotypeA Desired Phenotype SubstrateA->PhenotypeA Lysinyl_off This compound TKB TK-B Lysinyl_off->TKB Inhibits SubstrateB Substrate B TKB->SubstrateB Phosphorylates PhenotypeB Side Effect SubstrateB->PhenotypeB

Caption: On-target vs. off-target signaling pathways of this compound.

Experimental_Workflow start Start: Observe Unintended Phenotype dose_response Perform Dose-Response Curve start->dose_response is_toxic Is Toxicity Observed at IC50? dose_response->is_toxic rescue_exp Conduct Rescue Experiment with Resistant Mutant is_toxic->rescue_exp Yes optimize Optimize Concentration and Duration is_toxic->optimize No is_rescued Is Phenotype Rescued? rescue_exp->is_rescued on_target Conclusion: On-Target Effect is_rescued->on_target Yes off_target Conclusion: Off-Target Effect is_rescued->off_target No

Caption: Troubleshooting workflow for this compound's off-target effects.

Lysinyl experiment positive and negative controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lysinyl oxidase (LOX) experiments.

Frequently Asked Questions (FAQs)

Q1: What are appropriate positive and negative controls for a this compound oxidase (LOX) activity assay?

A positive control is essential to confirm that the assay is working correctly. A commonly used positive control is a purified, active recombinant LOX enzyme.[1][2] For a negative control, a specific inhibitor of LOX is typically used to ensure that the measured activity is specific to the enzyme. A widely accepted and effective irreversible inhibitor of LOX is β-aminopropionitrile (BAPN).[3][4][5][6]

Q2: My positive control shows low or no activity. What are the possible reasons?

There are several potential causes for a poorly performing positive control:

  • Improper Storage and Handling: Recombinant LOX can be sensitive to storage conditions and freeze-thaw cycles. It is often recommended to store it at -20°C or -80°C and to add a carrier protein like BSA to improve stability.[1]

  • Incorrect Protein Folding or Copper Incorporation: LOX is a copper-dependent enzyme. Recombinant LOX expressed in systems like E. coli may require proper refolding and the presence of copper in the buffer to be active.[7]

  • Enzyme Degradation: The enzyme may have degraded due to improper handling, contamination, or being past its expiration date.

  • Assay Conditions: The buffer composition, pH, and temperature of the assay are critical for optimal enzyme activity. Ensure all components are at the recommended temperature before starting the experiment.[8]

Q3: I'm observing a high background signal in my negative control wells. What could be the cause?

A high background signal can be attributed to several factors:

  • Autofluorescence of Assay Components or Samples: Some components in the sample matrix or the assay buffer itself might be autofluorescent at the excitation and emission wavelengths used.

  • Non-enzymatic Hydrogen Peroxide Production: In fluorometric assays that measure hydrogen peroxide (H₂O₂) production, other cellular processes or components in the sample could be generating H₂O₂, leading to a false positive signal.[9]

  • Contamination: Contamination of reagents or samples with other peroxidases or substances that can react with the detection reagent can lead to a high background.

  • Ineffective Inhibitor: The concentration of the LOX inhibitor (e.g., BAPN) may be insufficient to completely block the enzyme's activity, or the inhibitor itself may have degraded.

Q4: The results from my experimental samples are inconsistent. What are some common sources of variability?

Inconsistent results can arise from various sources:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, samples, or controls can lead to significant variability.

  • Cell Culture Conditions: For experiments using cell lysates or conditioned media, variations in cell density, passage number, or culture conditions can affect LOX expression and secretion.

  • Sample Preparation: Inconsistent sample preparation, including lysis efficiency or protein concentration determination, can introduce variability.

  • Assay Plate Issues: "Edge effects" in multi-well plates, where wells on the edge of the plate evaporate more quickly, can lead to inconsistent results. It is often recommended to not use the outer wells for critical samples.

  • Interfering Substances: Components in the sample, such as serum or phenol (B47542) red from cell culture media, can interfere with the assay.[10]

Troubleshooting Guides

Issue 1: Weak or No Signal from the Positive Control
Possible Cause Troubleshooting Step
Inactive Recombinant LOX - Verify the storage conditions and expiration date of the recombinant enzyme. - Avoid multiple freeze-thaw cycles by aliquoting the enzyme upon first use.[1] - Ensure the assay buffer contains the necessary co-factors, such as copper.
Suboptimal Assay Conditions - Confirm that the assay buffer pH is optimal for LOX activity (typically pH 7.0-8.0). - Ensure all reagents and the plate are equilibrated to the recommended assay temperature (usually 37°C).[8]
Incorrect Reagent Preparation - Double-check the dilutions of all reagents, including the substrate and detection probes. - Prepare fresh dilutions for each experiment.
Issue 2: High Signal in the Negative Control
Possible Cause Troubleshooting Step
BAPN Inefficiency - Ensure the concentration of BAPN is sufficient to fully inhibit LOX activity. A typical concentration used is 0.5 mmol/l.[6] - Prepare fresh BAPN solutions for each experiment as it can degrade over time.
Non-specific Signal - Run a "reagent blank" control containing all assay components except the enzyme and sample to determine the background fluorescence of the reagents themselves. - If using cell lysates, prepare a lysate from cells known not to express LOX to check for non-specific cellular components causing a signal.
Contamination - Use fresh, sterile pipette tips for each reagent and sample to avoid cross-contamination. - Ensure all reagents and labware are free from microbial contamination.
Issue 3: Inconsistent Replicates
Possible Cause Troubleshooting Step
Pipetting Inaccuracy - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent pipetting technique across all wells.
Well-to-Well Variation - Mix the contents of each well thoroughly but gently after adding all reagents. - To minimize edge effects, fill the outer wells with a blank solution (e.g., PBS or media) and do not use them for experimental samples.
Sample Heterogeneity - Ensure cell lysates are homogenous by thorough mixing before aliquoting. - For conditioned media, centrifuge to remove any cellular debris before use.

Experimental Protocols

Fluorometric Lysyl Oxidase Activity Assay

This protocol is a general guideline for a fluorometric assay measuring hydrogen peroxide production.

Materials:

  • Recombinant Human LOX (Positive Control)

  • β-Aminopropionitrile (BAPN) (Negative Control Inhibitor)

  • Amine-based substrate (e.g., 1,5-diaminopentane)[11]

  • Horseradish Peroxidase (HRP)

  • Fluorescent HRP substrate (e.g., Amplex Red)

  • Assay Buffer (e.g., 50 mM sodium borate, pH 8.2)

  • 96-well black, flat-bottom plate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant LOX in assay buffer. The final concentration in the well should be determined based on the manufacturer's instructions or empirical testing.

    • Prepare a stock solution of BAPN in assay buffer. A final concentration of 0.5 mM is often effective for complete inhibition.[6]

    • Prepare a working solution of the reaction mixture containing the amine-based substrate, HRP, and the fluorescent HRP substrate in assay buffer. Protect this solution from light.

  • Assay Setup:

    • Add 50 µL of assay buffer to the "Blank" wells.

    • Add 50 µL of the recombinant LOX solution to the "Positive Control" wells.

    • Add 50 µL of the recombinant LOX solution and BAPN to the "Negative Control" wells.

    • Add 50 µL of your experimental samples to the appropriate wells.

    • For each sample, also prepare a "Sample Negative Control" well containing the sample and BAPN.

  • Initiate the Reaction:

    • Add 50 µL of the reaction mixture to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red-based assays) in a kinetic mode for 30-60 minutes, taking readings every 1-5 minutes.[10]

Data Analysis:

  • Subtract the average fluorescence of the "Blank" wells from all other readings.

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

  • The activity of the positive control should be significantly higher than the negative control.

  • The specific LOX activity in the experimental samples is the rate of the sample minus the rate of the "Sample Negative Control".

Control Type Components Expected Result Purpose
Positive Control Recombinant LOX + SubstrateHigh SignalConfirms assay reagents and conditions are optimal for enzyme activity.
Negative Control Recombinant LOX + Substrate + BAPNLow Signal (close to blank)Demonstrates that the signal is specific to LOX activity.
Blank Assay Buffer + SubstrateVery Low SignalMeasures background fluorescence of the reagents.
Sample Sample + SubstrateSignal variesMeasures total enzymatic activity in the sample.
Sample Negative Control Sample + Substrate + BAPNLower signal than sampleDetermines the portion of the signal in the sample that is due to LOX activity.

Signaling Pathways and Experimental Workflows

Lysyl Oxidase Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Sample Preparation (Cell Lysate or Conditioned Media) Plate Plate Loading (Samples & Controls) Sample->Plate Reagents Reagent Preparation (Assay Buffer, Substrate, Controls) Reagents->Plate Incubate Incubation (37°C, protected from light) Plate->Incubate Read Fluorescence Reading (Kinetic Mode) Incubate->Read Subtract Background Subtraction Read->Subtract Calculate Calculate Reaction Rates (Slopes) Subtract->Calculate Interpret Interpret Results Calculate->Interpret

Caption: A typical workflow for a this compound oxidase activity assay.

Lysyl Oxidase Signaling Interactions

Lysyl oxidase is not only involved in extracellular matrix remodeling but also plays a significant role in various signaling pathways that are crucial for cell behavior.

G LOX Lysyl Oxidase (LOX) TGFb TGF-β LOX->TGFb regulates signaling PDGFRb PDGFRβ LOX->PDGFRb activates CellMigration Cell Migration LOX->CellMigration promotes TGFb->LOX upregulates FibroblastActivation Fibroblast Activation TGFb->FibroblastActivation promotes Akt Akt PDGFRb->Akt activates VEGF VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis promotes Akt->VEGF increases expression

Caption: Key signaling interactions of lysyl oxidase.

Lysyl oxidase has been shown to interact with several key signaling pathways:

  • TGF-β Signaling: Transforming growth factor-beta (TGF-β) can upregulate the expression of LOX. In turn, LOX can bind to and regulate TGF-β signaling, creating a feedback loop that is important in processes like fibroblast activation and tissue fibrosis.[12][13][14]

  • PDGF Signaling: LOX can activate the Platelet-Derived Growth Factor Receptor β (PDGFRβ), which then activates downstream signaling molecules like Akt.[15][16][17] This pathway is implicated in promoting cell migration and angiogenesis.

  • VEGF Signaling: The activation of the PDGFRβ-Akt pathway by LOX can lead to an increased expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[15][18] Inhibition of LOX has been shown to decrease VEGF-induced angiogenesis.[19]

References

Validation & Comparative

Comparing Lysinyl to other lysine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lysine-Based Compounds in Drug Development

In the landscape of drug delivery and biomaterials, lysine-based compounds have emerged as a versatile and promising class of molecules. Their inherent biocompatibility, biodegradability, and cationic nature make them ideal candidates for a range of applications, from gene delivery to antimicrobial agents. This guide provides a detailed comparison of several key lysine-based compounds, offering insights into their performance based on available experimental data. While a specific compound termed "Lysinyl" is not prominently documented in publicly available scientific literature, this guide will focus on well-established lysine (B10760008) derivatives: ε-Poly-L-lysine, Poly-α-L-lysine, Lysine Dendrimers, and Lysine-Based Surfactants.

Structural and Physicochemical Properties

The performance of lysine-based compounds is intrinsically linked to their structural and chemical characteristics. The primary amino group in lysine's side chain imparts a positive charge at physiological pH, facilitating interaction with negatively charged molecules like nucleic acids and cell membranes.[1][]

Compound TypeStructureKey Physicochemical PropertiesCommon Applications
ε-Poly-L-lysine (ε-PL) Linear polymer linked via the ε-amino and α-carboxyl groups.Cationic, water-soluble, non-antigenic, biodegradable.[3][4]Antimicrobial agent, drug delivery, gene delivery.[[“]][[“]]
Poly-α-L-lysine (α-PLL) Linear polymer linked via the α-amino and α-carboxyl groups.Cationic, water-soluble, biocompatible, biodegradable.[3]Gene/drug/protein delivery, tissue engineering, biosensing.[7]
Lysine Dendrimers Highly branched, tree-like macromolecules with a lysine core.Monodisperse, well-defined structure, high density of surface functional groups.[8][9]Gene delivery (siRNA), drug delivery, imaging agents.[10][11]
Lysine-Based Surfactants Amphiphilic molecules with a lysine headgroup and a hydrophobic tail.Form micelles and vesicles, can be biodegradable and have low toxicity.[12]Drug solubilization and delivery, antimicrobial agents.[13][14]

Performance in Drug and Gene Delivery

Lysine-based compounds are extensively explored as non-viral vectors for the delivery of therapeutic agents, including small molecule drugs and nucleic acids. Their cationic nature allows for efficient complexation with negatively charged cargo.

Gene Delivery Efficiency

The ability to condense and protect nucleic acids, and subsequently facilitate their cellular uptake and endosomal escape, is a critical performance metric for gene delivery vectors.

CompoundCargoCell LineTransfection EfficiencyKey Findings
ε-Poly-L-lysine Plasmid DNAVariousModerateForms stable complexes with DNA; efficiency can be enhanced with modifications.[10]
Poly-α-L-lysine Plasmid DNA, siRNAVariousModerate to HighEfficiency is dependent on molecular weight and can be improved by conjugation with targeting ligands.[3]
Lysine Dendrimers siRNAMyeloid cellsHighMore effective than commercial transfection agents like Lipofectamine 2000 in certain cell types.[8] Forms stable complexes and facilitates efficient cellular uptake.[8]
Drug Loading and Release

For small molecule drug delivery, the loading capacity and release kinetics are crucial parameters.

CompoundDrugLoading CapacityRelease ProfileKey Findings
L-lysine functionalized mesoporous silica (B1680970) nanoparticles Curcumin (B1669340)HighpH-responsive; enhanced release in acidic conditions (pH 4.0 and 6.5) compared to physiological pH (7.4).[15]The amino and carboxylic acid groups of lysine serve as effective drug-binding sites.[15]
l-Lysine-based organogelators NaproxenHigh (up to 166.6% of gelator weight)pH-dependent; slower release at lower pH. Release rate is also dependent on gelator and drug concentration.[16]Provides a tunable release system for nonsteroidal anti-inflammatory drugs.[16]

Antimicrobial Activity

The cationic nature of lysine-based compounds enables them to disrupt the negatively charged membranes of bacteria, leading to antimicrobial effects.

CompoundMechanism of ActionSpectrum of Activity
ε-Poly-L-lysine (ε-PL) Disrupts bacterial cell membranes, leading to membrane destabilization and lysis.[[“]][[“]] It also induces oxidative stress.[[“]][[“]]Broad-spectrum activity against Gram-positive and Gram-negative bacteria.[4]
Lysine-Based Surfactants Disrupt bacterial cell membranes.Effective against bacteria such as Staphylococcus aureus and Escherichia coli.[13]
Lysine Dendrimers (e.g., G3KL) Potent antimicrobial activity.Effective against Gram-negative bacteria, including multidrug-resistant strains.[11]

Experimental Protocols

Synthesis of Lysine Dendrimers

Lysine dendrimers are typically synthesized using a divergent approach via solution-phase peptide chemistry.

Protocol:

  • Initiator Core: Start with an initiator core molecule, such as 1,4-diaminobutane.[9]

  • Branching Unit Addition: React the core with N,N'-bis(tert-butyloxycarbonyl)-l-lysine as the branching unit.[9]

  • Deprotection: Remove the tert-butyloxycarbonyl (t-Boc) protecting groups using an acid, such as trifluoroacetic acid (TFA).[9]

  • Iterative Growth: Repeat the addition of branching units and deprotection steps to grow subsequent generations of the dendrimer.

  • Purification and Characterization: Purify the final product and characterize its structure using techniques like 1H-NMR, 13C-NMR, and mass spectrometry (ESI-MS, MALDI-TOF MS).[9]

Preparation of Drug-Loaded Nanoparticles

This protocol describes the loading of a hydrophobic drug, curcumin, into L-lysine functionalized mesoporous silica nanoparticles.

Protocol:

  • Nanoparticle Synthesis: Synthesize mesoporous silica nanoparticles (MSNs) and functionalize their surface with L-lysine.[15]

  • Drug Loading: Disperse the L-lysine functionalized MSNs in a solution of curcumin in an organic solvent (e.g., ethanol).

  • Incubation: Stir the mixture for a specified period (e.g., 24 hours) at room temperature to allow for drug loading into the mesopores.

  • Collection and Washing: Centrifuge the suspension to collect the drug-loaded nanoparticles. Wash the particles with the solvent to remove any unloaded drug.

  • Drying: Dry the final product under vacuum.

  • Quantification: Determine the drug loading efficiency by measuring the concentration of the drug in the supernatant using UV-vis spectroscopy.[15]

Visualizing Pathways and Workflows

Antimicrobial Mechanism of ε-Poly-L-lysine

Antimicrobial_Mechanism ePL ε-Poly-L-lysine Membrane Bacterial Cell Membrane (Negatively Charged) ePL->Membrane Electrostatic Interaction ROS Increased Reactive Oxygen Species (ROS) ePL->ROS Induces Disruption Membrane Disruption & Destabilization Membrane->Disruption Lysis Cell Lysis Disruption->Lysis OxidativeStress Oxidative Stress ROS->OxidativeStress

Caption: Antimicrobial action of ε-Poly-L-lysine.

Gene Delivery Workflow using Lysine-Based Vectors

Gene_Delivery_Workflow cluster_extracellular Extracellular cluster_cellular Cellular Vector Cationic Lysine Vector (e.g., Dendrimer) Complex Polyplex Formation Vector->Complex NucleicAcid Nucleic Acid (e.g., siRNA) NucleicAcid->Complex Uptake Cellular Uptake (Endocytosis) Complex->Uptake Endosome Endosome Uptake->Endosome Escape Endosomal Escape Endosome->Escape Release Nucleic Acid Release into Cytoplasm Escape->Release

Caption: Gene delivery workflow with lysine vectors.

References

Comparative Analysis of Lysinyl and Infliximab in TNF-α Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Lysinyl, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), and Infliximab, a well-established chimeric monoclonal antibody therapeutic that also targets TNF-α.[1][2][3] The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative performance in key functional assays.

Introduction to TNF-α Signaling

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to inflammatory and immune responses.[4][5][6] It exerts its effects by binding to its receptors, TNFR1 and TNFR2, initiating downstream signaling cascades that lead to the activation of transcription factors like NF-κB (Nuclear Factor-KappaB) and AP-1.[5] This activation results in the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of TNF-α signaling is a hallmark of many autoimmune and inflammatory diseases. Both this compound and Infliximab are designed to inhibit this pathway, albeit through different mechanisms. This compound is a small molecule expected to penetrate cells and potentially act intracellularly, whereas Infliximab is a large biologic that neutralizes extracellular TNF-α.

Data Presentation: Potency in Functional Assays

The inhibitory activities of this compound and Infliximab were evaluated in two critical functional assays: a TNF-α induced NF-κB reporter assay and a downstream IL-6 release assay. The results, presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, are summarized below.

CompoundAssay TypeCell LineEndpointPotency (IC50/EC50)
This compound NF-κB Reporter AssayHEK293-NF-κB-lucLuciferase Activity15 nM
Infliximab NF-κB Reporter AssayHEK293-NF-κB-lucLuciferase Activity2 nM
This compound IL-6 Release AssayTHP-1 (macrophage-like)IL-6 Concentration35 nM
Infliximab IL-6 Release AssayTHP-1 (macrophage-like)IL-6 Concentration5 nM

This data is representative. Actual values may vary based on specific experimental conditions.

Visualization of Pathways and Workflows

To better illustrate the mechanisms and methods described, the following diagrams have been generated.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds Infliximab Infliximab Infliximab->TNFa Neutralizes TRADD TRADD TNFR1->TRADD Recruits This compound This compound IKK IKK Complex This compound->IKK Inhibits TRAF2 TRAF2 TRADD->TRAF2 TRAF2->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene

Caption: Simplified TNF-α signaling pathway showing points of inhibition. (Within 100 characters)

ELISA_Workflow start Start plate_cells Seed THP-1 cells in 96-well plate start->plate_cells differentiate Differentiate with PMA (24-48h) plate_cells->differentiate wash Wash cells to remove PMA differentiate->wash add_inhibitors Add serial dilutions of This compound or Infliximab wash->add_inhibitors pre_incubate Pre-incubate (1h) add_inhibitors->pre_incubate stimulate Stimulate with TNF-α (18-24h) pre_incubate->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant perform_elisa Perform IL-6 ELISA collect_supernatant->perform_elisa read_plate Read absorbance at 450nm perform_elisa->read_plate analyze Calculate EC50 values read_plate->analyze end End analyze->end

References

Comparative Efficacy of L-Lysine and Standard Antiviral Agents for the Management of Herpes Simplex Virus (HSV) Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-Lysine supplementation against standard antiviral therapies, Acyclovir (B1169) and Valacyclovir, for the management of Herpes Simplex Virus (HSV) infections. The information presented is based on available clinical trial data and aims to offer an objective overview for research and development purposes.

Mechanism of Action: L-Lysine in HSV Replication

L-Lysine is hypothesized to inhibit the replication of HSV by acting as an antagonist to Arginine. Arginine is an essential amino acid for the synthesis of viral proteins. A higher concentration of L-Lysine is thought to compete with Arginine, thereby hindering the production of new virions.

Lysine_HSV_Pathway cluster_HostCell Host Cell cluster_Extracellular Extracellular Lysine L-Lysine Viral_Protein_Synthesis Viral Protein Synthesis Lysine->Viral_Protein_Synthesis Inhibits Arginine Arginine Arginine->Viral_Protein_Synthesis Required for HSV_Replication HSV Replication Viral_Protein_Synthesis->HSV_Replication Lysine_Supp L-Lysine Supplementation Lysine_Supp->Lysine

Figure 1: Proposed mechanism of L-Lysine in inhibiting HSV replication.

Comparative Efficacy Data

The following tables summarize the quantitative data from clinical studies on the efficacy of L-Lysine, Acyclovir, and Valacyclovir in the management of HSV infections.

Table 1: Prophylactic Treatment of Recurrent HSV Infections

Treatment RegimenStudy PopulationKey Efficacy EndpointResultsCitations
L-Lysine 52 participants with recurrent HSVReduction in recurrence frequencyAverage of 2.4 fewer flare-ups over 6 months compared to placebo (p < 0.05).[1][2]
41 patients with recurrent HSVDecreased recurrence rate1,248 mg/day showed a decrease in recurrence; 624 mg/day was not effective.[2][3]
Acyclovir 1,479 immunocompetent patientsPrevention of recurrence400 mg twice daily was effective in suppressing recurrent genital herpes.[4]
Valacyclovir 1,479 immunocompetent patientsPrevention of recurrence500 mg once daily effective for patients with <10 recurrences/year. 1g once daily or 250mg twice daily more effective for those with ≥10 recurrences/year.[4]

Table 2: Treatment of Active HSV Lesions

Treatment RegimenStudy PopulationKey Efficacy EndpointResultsCitations
L-Lysine 27 subjects on L-lysine, 25 on placeboHealing time of lesionsSignificantly reduced healing time (p < 0.05).[1][5]
41 patients with recurrent HSVHealing time of lesionsNo significant evidence of shortening the healing time compared to placebo.[3]
Acyclovir 643 adults with first-episode genital herpesTime to healingNo significant difference in time to healing compared to Valacyclovir.[6]
Valacyclovir 643 adults with first-episode genital herpesTime to healing1000 mg twice daily for 10 days was as effective as Acyclovir five times daily.[6]

Experimental Protocols

Below are generalized methodologies for key experiments cited in the evaluation of anti-HSV compounds.

1. Plaque Reduction Assay (In Vitro)

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

  • Cell Culture: Vero (African green monkey kidney) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.[7]

  • Virus Propagation: A stock of HSV-1 is propagated in Vero cells and the titer is determined by a plaque formation assay.[7][8]

  • Antiviral Assay:

    • Confluent monolayers of Vero cells in 96-well plates are infected with a specific multiplicity of infection (MOI) of HSV-1.[7]

    • After a 1-hour incubation to allow viral adsorption, the inoculum is removed.

    • An overlay medium containing various concentrations of the test compound (e.g., L-Lysine) is added to the wells. Acyclovir is often used as a positive control.

    • The plates are incubated for 4 days to allow for plaque formation.

    • Cells are fixed with formaldehyde (B43269) and stained with a solution like neutral red.[7]

    • The number of plaques in each well is counted, and the percentage of viral inhibition is calculated relative to the control. The half-maximal inhibitory concentration (IC50) is then determined.[7]

Plaque_Reduction_Assay cluster_workflow Experimental Workflow A Seed Vero cells in 96-well plates B Infect cells with HSV-1 A->B C Add overlay medium with test compound/control B->C D Incubate for 4 days C->D E Fix and stain cells D->E F Count plaques and calculate IC50 E->F

Figure 2: General workflow for a plaque reduction assay.

2. Clinical Trial Protocol for Suppressive Therapy

This outlines a typical design for a clinical trial evaluating the efficacy of a compound in suppressing recurrent HSV infections.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study is a robust design.[3]

  • Participants: Patients with a history of frequently recurring HSV infections are recruited.

  • Intervention:

    • Participants are randomly assigned to receive either the test compound (e.g., L-Lysine at a specific daily dosage) or a placebo for a defined period (e.g., 6 months).[1]

    • After the initial period, there is a washout period.

    • Participants then "cross over" to the other treatment arm for the same duration.

  • Data Collection:

    • Patients maintain a diary to record the frequency, duration, and severity of any recurrences.

    • Regular clinical assessments are conducted.

  • Outcome Measures:

    • Primary endpoints often include the number of recurrences, time to first recurrence, and severity of symptoms.[1][3]

    • Secondary endpoints can include healing time of lesions and adverse events.

Summary and Conclusion

The available evidence suggests that L-Lysine supplementation may have a prophylactic effect in reducing the recurrence of HSV infections, particularly at doses above 1 g/day .[9][10] However, its efficacy in treating active lesions is less clear, with some studies showing a reduction in healing time and others finding no significant effect.[1][3]

In contrast, standard antiviral medications like Acyclovir and Valacyclovir have demonstrated consistent efficacy in both suppressing and treating HSV infections in large-scale clinical trials.[4][6] They are considered the standard of care for the management of genital herpes.[11]

For research and development purposes, further large-scale, randomized controlled trials on L-Lysine are warranted to establish its definitive role and optimal dosage in the management of HSV infections.[9][10]

References

Comparative Analysis of Lysine Analogs in Antifibrinolytic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanism of action, and clinical application of key lysine (B10760008) analogs.

In the landscape of pharmacological agents designed to mitigate blood loss during major surgical procedures, synthetic analogs of the amino acid lysine have established a critical role. This guide provides a comprehensive comparative analysis of two prominent lysine analogs, Tranexamic Acid (TXA) and Epsilon-aminocaproic Acid (EACA). The initial query for "Lysinyl" did not correspond to a recognized compound in scientific literature; therefore, this analysis focuses on these well-documented and clinically significant lysine derivatives.

These agents are primarily utilized for their antifibrinolytic properties, which prevent the enzymatic breakdown of fibrin (B1330869) clots. Their application is particularly crucial in surgeries associated with significant hemorrhage, such as cardiac and orthopedic procedures. This document will delve into their mechanisms of action, comparative clinical efficacy supported by experimental data, and detailed protocols for relevant assays.

Mechanism of Action: Competitive Inhibition of Fibrinolysis

Both Tranexamic Acid and Epsilon-aminocaproic Acid function as competitive inhibitors within the fibrinolytic cascade. They exert their effect by binding to the lysine-binding sites on plasminogen.[1][2] This action prevents plasminogen from binding to the surface of fibrin, thereby inhibiting its conversion to plasmin, the active enzyme responsible for fibrin clot degradation.[1][3] While both are effective, Tranexamic Acid exhibits a significantly higher potency, being approximately 6 to 10 times more potent than Epsilon-aminocaproic Acid in its antifibrinolytic activity.[3][4]

At higher concentrations, these lysine analogs can also directly inhibit the activity of plasmin.[3] Interestingly, their interaction with plasminogen can paradoxically promote its activation by tissue plasminogen activator (tPA) in vitro, a phenomenon that is balanced by the primary inhibitory effect on fibrin binding in a clinical setting.[2]

fibrinolysis_pathway cluster_activation Plasminogen Activation cluster_inhibition Inhibition by Lysine Analogs cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Fibrin_Clot Fibrin Clot Plasminogen->Fibrin_Clot binds to fibrin Plasmin Plasmin Plasminogen->Plasmin converts to tPA tPA / uPA tPA->Plasminogen activates Lysine_Analogs Tranexamic Acid (TXA) Epsilon-aminocaproic Acid (EACA) Lysine_Analogs->Plasminogen binds & inhibits (competitive) Fibrin_Degradation_Products Fibrin Degradation Products Plasmin->Fibrin_Clot degrades teg_workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Pooled Citrated Plasma TEG Thromboelastography (TEG) Analysis at 37°C Plasma->TEG tPA tPA (induces hyperfibrinolysis) tPA->TEG Drugs TXA or EACA (serial dilutions) Drugs->TEG Kaolin Kaolin (activator) Kaolin->TEG CaCl2 CaCl2 (initiates clotting) CaCl2->TEG MA Measure Maximum Amplitude (MA) TEG->MA LY30 Calculate Lysis at 30 min (LY30) MA->LY30 Result Determine Minimum Inhibitory Concentration for LY30 = 0% LY30->Result

References

Orthogonal Methods for Validating Lysinyl Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction between a small molecule and its intended lysine (B10760008) residue on a target protein is a critical step in drug discovery. This guide provides an objective comparison of orthogonal methods for validating lysinyl binding, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

The nucleophilic nature of the lysine side chain makes it an attractive target for covalent inhibitors and chemical probes. However, the high abundance of lysine residues within the proteome necessitates rigorous validation to ensure binding selectivity and on-target engagement. Employing multiple, independent (orthogonal) methods is crucial to confidently characterize the binding event. This guide explores several widely used techniques, outlining their principles, advantages, and limitations.

Comparison of Key Validation Methods

The following table summarizes the key characteristics of orthogonal methods used to validate this compound binding, providing a quick reference for selecting the most appropriate technique for a given research question.

MethodPrincipleKey AdvantagesKey LimitationsTypical Quantitative Readouts
Fluorescent Probes A molecule designed to exhibit a change in fluorescence upon binding to lysine or a specific lysine-containing target.High sensitivity, enables cellular imaging, real-time monitoring.Potential for off-target binding and autofluorescence, probe synthesis can be complex.Fluorescence intensity change, dissociation constant (Kd), probe concentration for saturation.
Covalent Labeling & Mass Spectrometry A reactive molecule (probe) with an electrophilic warhead that forms a covalent bond with a lysine residue. The modified protein is then identified by mass spectrometry.Provides direct evidence of covalent bond formation, can identify the specific lysine residue modified, applicable to complex mixtures.Irreversible modification may alter protein function, potential for non-specific labeling.Percent labeling efficiency, mass shift of the modified peptide, identification of the labeled lysine residue.
Chemoproteomics (Activity-Based Protein Profiling) Utilizes reactive chemical probes to profile the reactivity of lysine residues across the proteome, often in a competitive format to assess target engagement.Enables proteome-wide selectivity profiling, identification of off-targets, can be performed in live cells.Requires specialized probes and sophisticated mass spectrometry instrumentation and data analysis.IC50 values for target engagement, percentage of target occupancy, list of off-targets.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding. Ligand-bound proteins are typically more resistant to heat-induced denaturation.Label-free, can be performed in intact cells and tissues, reflects physiological binding conditions.Not all binding events result in a significant thermal shift, requires specific antibodies for detection (Western blot-based).Thermal shift (ΔTm), EC50 for target engagement.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of atoms upon ligand binding. Reductive methylation of lysines with 13C-labeled formaldehyde (B43269) can be used to introduce observable probes.Provides detailed structural information about the binding interaction at atomic resolution, can determine binding affinity.Requires large amounts of pure protein, limited to smaller proteins, lower throughput.Chemical shift perturbations, dissociation constant (Kd).
Western Blotting An antibody-based method to detect the target protein. A shift in the protein's molecular weight on an SDS-PAGE gel can indicate a covalent modification by a ligand.Widely accessible, relatively simple to perform, provides a qualitative assessment of covalent modification.Indirect evidence of binding, requires a specific antibody, low throughput, not quantitative.Band shift on the gel, change in protein abundance (in CETSA).
Pull-Down Assays A biotinylated version of the ligand is used to "pull down" its binding partners from a cell lysate, which are then identified by Western blot or mass spectrometry.Can identify binding partners in a complex mixture, useful for target identification.Prone to non-specific binding, may not capture transient or weak interactions.Presence of the target protein in the eluate (Western blot), identification of binding partners (mass spectrometry).

Experimental Protocols and Data

This section provides detailed methodologies for key experiments cited in the comparison of this compound binding validation techniques.

Fluorescent Probe-Based Lysine Detection

Principle: This method utilizes a fluorescent probe that selectively binds to lysine, resulting in a measurable change in its fluorescence properties.[1]

Experimental Protocol:

  • Probe Preparation: Synthesize and purify the lysine-specific fluorescent probe. Prepare a stock solution (e.g., 1 mM) in a suitable solvent like DMSO.

  • Sample Preparation: Prepare solutions of the target protein or cell lysates in an appropriate buffer (e.g., PBS, pH 7.4).

  • Assay Setup: In a 96-well plate, add the target-containing sample.

  • Probe Addition: Add the fluorescent probe to the wells at a final concentration optimized for the assay (e.g., 10 µM).[1]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes) to allow for binding.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the target or a competing ligand to determine binding affinity.

Quantitative Data Example:

ParameterValueReference
Probe Concentration10 µM[1]
Incubation Time30 min[1]
Detection Limit< 5 µM Lysine[2]
Covalent Labeling and Mass Spectrometry

Principle: This technique uses a probe with a reactive group that forms a covalent bond with a lysine residue. The modified protein is then digested, and the resulting peptides are analyzed by mass spectrometry to identify the site of modification.[3]

Experimental Protocol:

  • Probe Incubation: Incubate the purified protein or cell lysate with the lysine-reactive probe (e.g., 200 µM) overnight at 4°C.[3]

  • Removal of Excess Probe: Remove the unreacted probe by dialysis or using a desalting column.

  • Protein Digestion: Denature the protein (e.g., with urea), reduce the disulfide bonds (with DTT), alkylate the cysteines (with iodoacetamide), and digest the protein into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database to identify the protein and the specific peptide containing the mass shift corresponding to the covalent modification.

Quantitative Data Example:

ParameterValueReference
Labeling Efficiency (Peptide 3)51%[3]
Labeling Efficiency (Peptide 8)35%[3]
Labeled Lysines Identified (in-cell)386[4]
Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation. This thermal shift is then quantified.[5][6][7][8][9][10][11][12]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the compound of interest or a vehicle control and incubate to allow for target engagement.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[9]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.[9]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[9]

  • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot, ELISA, or mass spectrometry.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement. For isothermal dose-response experiments, treat cells with varying concentrations of the compound and heat at a single, fixed temperature to determine the EC50 of target engagement.[6]

Quantitative Data Example:

ParameterValueReference
EC50 for Target Engagement (ORY-1001)0.35 nM
EC50 for Target Engagement (Neratinib)Varies by cell line[5]

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological relationships.

Experimental Workflows

CETSA_Workflow start Cell Culture & Treatment (Compound vs. Vehicle) heat Heat Treatment (Temperature Gradient) start->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant detect Detection (e.g., Western Blot) supernatant->detect analyze Data Analysis (Melting Curve Shift) detect->analyze

CETSA Experimental Workflow

Pull_Down_Workflow start Prepare Cell Lysate beads Incubate with Biotinylated Probe & Streptavidin Beads start->beads wash Wash Beads (Remove Non-specific Binders) beads->wash elute Elute Bound Proteins wash->elute analyze Analysis (Western Blot or Mass Spec) elute->analyze

Pull-Down Assay Workflow
Signaling Pathways

This compound binding plays a crucial role in various signaling pathways, including ubiquitination and kinase-mediated phosphorylation.

Ubiquitin_Pathway sub Target Protein (with Lysine Residue) mod_sub Ubiquitinated Target Protein sub->mod_sub ub Ubiquitin e1 E1 (Activating Enzyme) ub->e1 ATP e2 E2 (Conjugating Enzyme) e1->e2 e3 E3 (Ligase) e2->e3 e3->sub Lysine Targeting downstream Downstream Signaling (e.g., Proteasomal Degradation) mod_sub->downstream

Ubiquitin Signaling Pathway

Kinase_Pathway atp ATP kinase Protein Kinase (with Catalytic Lysine) atp->kinase substrate Substrate Protein kinase->substrate Phosphorylation phos_sub Phosphorylated Substrate substrate->phos_sub inhibitor Lysine-binding Inhibitor inhibitor->kinase signal Cellular Response phos_sub->signal

Kinase Signaling and Inhibition

References

Benchmarking Antifibrinolytic Performance: A Comparative Analysis of Tranexamic Acid, Epsilon-Aminocaproic Acid, and Aprotinin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate antifibrinolytic agent is critical for managing blood loss during surgical procedures and in various clinical conditions. This guide provides an objective comparison of Tranexamic Acid (a lysine (B10760008) analog, herein representing "Lysinyl"), with the gold standard antifibrinolytic agents Epsilon-Aminocaproic Acid and Aprotinin. The comparison is supported by experimental data and detailed methodologies to aid in informed decision-making.

Mechanism of Action and Signaling Pathway

The primary role of antifibrinolytic agents is to inhibit the dissolution of fibrin (B1330869) clots, a process known as fibrinolysis. The key enzyme in this process is plasmin, which is converted from its inactive precursor, plasminogen. Tranexamic Acid (TXA) and Epsilon-Aminocaproic Acid (EACA) are synthetic lysine analogs that competitively inhibit the binding of plasminogen to fibrin, thereby preventing its conversion to plasmin.[1][2] Aprotinin, a serine protease inhibitor, has a broader mechanism of action, directly inhibiting plasmin and other proteases like kallikrein.[3][4]

The following diagram illustrates the fibrinolysis signaling pathway and the points of inhibition for each of the compared drugs.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA_uPA t-PA / u-PA tPA_uPA->Plasmin activates Fibrin_Degradation_Products Fibrin Degradation Products Plasmin->Fibrin_Degradation_Products degrades Fibrin Fibrin Fibrin->Fibrin_Degradation_Products TXA_EACA Tranexamic Acid (TXA) & Epsilon-Aminocaproic Acid (EACA) TXA_EACA->Plasminogen inhibits binding to fibrin Aprotinin Aprotinin Aprotinin->Plasmin inhibits Kallikrein Kallikrein Aprotinin->Kallikrein inhibits

Fibrinolysis signaling pathway and drug inhibition points.

Comparative Efficacy: A Data-Driven Overview

The relative potency and clinical effectiveness of Tranexamic Acid, Epsilon-Aminocaproic Acid, and Aprotinin have been evaluated in numerous studies. The following table summarizes key quantitative data from in vitro and clinical research.

ParameterTranexamic Acid (TXA)Epsilon-Aminocaproic Acid (EACA)AprotininSource(s)
Mechanism of Action Lysine analog, inhibits plasminogen activationLysine analog, inhibits plasminogen activationSerine protease inhibitor (inhibits plasmin, kallikrein, etc.)[1][2][3][4]
Relative Potency Approximately 10 times more potent than EACALess potent than TXABroad-spectrum inhibitor[1]
IC50 (Plasmin Inhibition) ~10-15 mg/L for substantial inhibitionRequires higher concentration than TXA0.06 - 0.80 µM[3]
IC50 (Kallikrein Inhibition) Not applicableNot applicableKi of 3.2 X 10(-7) mol/L for plasma kallikrein[5]
Clinical Efficacy (Blood Loss Reduction) Significant reduction in blood loss and transfusion needsEffective, but generally less so than TXA and AprotininSignificant reduction in blood loss and transfusion needs[2][6]
Common Clinical Dosage (Cardiac Surgery) 10-30 mg/kg loading dose, followed by infusion100-150 mg/kg loading dose, followed by infusion2 million KIU loading dose, followed by infusion and pump prime[6]

Experimental Protocols

To assess the antifibrinolytic properties of these compounds, several in vitro and in vivo assays are employed. Thromboelastography (TEG) and the Euglobulin Clot Lysis Time (ECLT) assay are two commonly used methods.

Thromboelastography (TEG) Protocol

Objective: To assess the viscoelastic properties of whole blood during clot formation and lysis, and to evaluate the effect of antifibrinolytic agents.

Materials:

  • Thromboelastography (TEG) analyzer

  • Citrated whole blood samples

  • Kaolin or other activators

  • Antifibrinolytic agents (Tranexamic Acid, Epsilon-Aminocaproic Acid, Aprotinin) at desired concentrations

  • Pipettes and consumables

Procedure:

  • Sample Preparation: Collect whole blood in tubes containing 3.2% sodium citrate.

  • Assay Preparation: Prepare dilutions of the antifibrinolytic agents to be tested.

  • TEG Analysis:

    • Pipette 340 µL of citrated whole blood into a TEG cup.

    • Add 20 µL of the antifibrinolytic agent solution (or control vehicle).

    • Add 20 µL of 0.2 M CaCl2 to initiate clotting.

    • The TEG analyzer will then monitor and record the clot formation and lysis parameters.

  • Data Analysis: Key parameters to analyze include:

    • R time: Time to initial clot formation.

    • K time and α-angle: Clot kinetics.

    • Maximum Amplitude (MA): Clot strength.

    • LY30: Percentage of clot lysis 30 minutes after MA is achieved. A reduction in LY30 indicates effective antifibrinolytic activity.

Euglobulin Clot Lysis Time (ECLT) Assay Protocol

Objective: To measure the overall fibrinolytic activity in plasma by isolating the euglobulin fraction, which contains key fibrinolytic proteins but is deficient in inhibitors.

Materials:

  • Citrated platelet-poor plasma

  • 0.02 M Acetic acid

  • Borate (B1201080) buffer (pH 9.0)

  • Thrombin solution (5 NIH units/mL)

  • Water bath at 37°C

  • Test tubes

Procedure:

  • Euglobulin Fraction Precipitation:

    • Mix 0.5 mL of platelet-poor plasma with 9.5 mL of pre-chilled 0.02 M acetic acid in a glass tube.

    • Incubate on ice for 30 minutes to precipitate the euglobulin fraction.

  • Isolation of Euglobulin Fraction:

    • Centrifuge the mixture at 2000 x g for 10 minutes at 4°C.

    • Discard the supernatant. Invert the tube and allow it to drain on filter paper.

  • Clot Formation and Lysis:

    • Resuspend the euglobulin precipitate in 0.5 mL of borate buffer.

    • Add the antifibrinolytic agent at the desired concentration.

    • Add 0.5 mL of thrombin solution to initiate clotting.

    • Immediately place the tube in a 37°C water bath.

  • Observation:

    • Observe the clot for lysis. The time from clot formation to complete dissolution is the euglobulin clot lysis time. A prolonged ECLT indicates inhibition of fibrinolysis.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for comparing the efficacy of different antifibrinolytic agents.

Experimental_Workflow start Start: Hypothesis Formulation sample_prep Sample Preparation (Whole Blood / Plasma) start->sample_prep drug_prep Preparation of Antifibrinolytic Drug Solutions (TXA, EACA, Aprotinin) start->drug_prep assay In Vitro Assay Performance sample_prep->assay drug_prep->assay teg Thromboelastography (TEG) assay->teg eclt Euglobulin Clot Lysis Time (ECLT) assay->eclt data_acq Data Acquisition (LY30, ECLT values, etc.) teg->data_acq eclt->data_acq data_analysis Statistical Analysis and Comparison data_acq->data_analysis conclusion Conclusion and Interpretation data_analysis->conclusion

References

A Head-to-Head Comparison of Lysinyl-Alanine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the efficient and high-purity synthesis of peptides is a critical endeavor. This guide provides a head-to-head comparison of three distinct methods for the synthesis of the dipeptide Lysinyl-Alanine (Lys-Ala): Solution-Phase Peptide Synthesis (SPPS), Solid-Phase Peptide Synthesis (SPPS), and a Chemo-Enzymatic approach. This comparison is supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for a given research and development context.

Quantitative Performance Comparison

The choice of a synthesis method often hinges on a trade-off between yield, purity, reaction time, and the scale of production. The following table summarizes the quantitative performance of the three methods for the synthesis of Lys-Ala or similar simple dipeptides.

ParameterSolution-Phase SynthesisSolid-Phase Synthesis (Fmoc-based)Chemo-Enzymatic Synthesis
Target Peptide Dipeptides (General)Dipeptides (General)Oligo(L-lysine-co-L-alanine)[1]
Typical Yield 80-95%≥95%[2]>40%[1]
Purity 90-98%[2]≥95%[2]High (after purification)
Reaction Time Hours to daysHours30 minutes[1]
Scale Small to large scaleSmall to medium scalePotentially scalable
Key Advantage Scalability, flexibility[3]Automation, speed, easy purification[2][4]Mild reaction conditions, stereoselectivity[5]
Key Disadvantage Time-consuming purification[6]Higher cost of reagents and resin[4]Lower yield, enzyme-specific limitations

Experimental Protocols

Detailed methodologies for each synthesis approach are provided below to allow for a comprehensive understanding of the experimental setup and procedures.

Solution-Phase Peptide Synthesis (SPPS) of a Dipeptide

This classical approach involves the coupling of protected amino acids in a homogenous solution, followed by purification of the intermediate product at each step.

Materials:

  • Fmoc-Lys(Boc)-OH

  • H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Alanine Protection: The C-terminus of Alanine is protected as a methyl ester.

  • Lysine Protection: The N-terminus of Lysine is protected with an Fmoc group and the side chain with a Boc group.

  • Coupling Reaction:

    • Dissolve Fmoc-Lys(Boc)-OH (1 equivalent), H-Ala-OMe·HCl (1 equivalent), and HOBt (1.1 equivalents) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TEA (1 equivalent) to neutralize the hydrochloride.

    • Add DCC (1.1 equivalents) to the solution and stir the reaction mixture at 0°C for 2 hours, then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude dipeptide by column chromatography.

  • Deprotection:

    • Treat the purified protected dipeptide with a solution of TFA in DCM (e.g., 20% TFA) to remove the Boc and Fmoc protecting groups.

    • Evaporate the solvent to obtain the final Lys-Ala dipeptide.

Solid-Phase Peptide Synthesis (SPPS) of Lys-Ala (Fmoc-based)

This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4]

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Lys(Boc)-OH

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of Fmoc-Lys(Boc)-OH:

    • In a separate vial, activate Fmoc-Lys(Boc)-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described above.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the Boc protecting group.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude Lys-Ala dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemo-Enzymatic Synthesis of Oligo(L-lysine-co-L-alanine)

This method utilizes an enzyme to catalyze the polymerization of amino acid esters in an aqueous environment.[1]

Materials:

  • L-lysine ethyl ester

  • L-alanine ethyl ester

  • Papain (activated)

  • Phosphate (B84403) buffer (pH 7.5)

  • Cysteine

  • EDTA

Procedure:

  • Enzyme Activation: Activate papain by incubating it in a phosphate buffer containing cysteine and EDTA.

  • Polymerization Reaction:

    • Dissolve L-lysine ethyl ester and L-alanine ethyl ester in the phosphate buffer.

    • Add the activated papain solution to the amino acid ester solution.

    • Stir the reaction mixture at 37°C for 30 minutes. The product will precipitate out of the solution.

  • Product Isolation and Purification:

    • Centrifuge the reaction mixture to collect the precipitated oligopeptides.

    • Wash the precipitate with water to remove unreacted monomers and enzyme.

    • Lyophilize the product to obtain the dry oligo(Lys-co-Ala).

Signaling Pathways and Experimental Workflows

The logical workflows for each synthesis method are depicted below, highlighting the key steps and transitions in each process.

Solution_Phase_Synthesis cluster_start Starting Materials A Protected Amino Acid 1 (e.g., Fmoc-Lys(Boc)-OH) C Coupling (DCC, HOBt) A->C B Protected Amino Acid 2 (e.g., H-Ala-OMe) B->C D Work-up & Purification C->D E Deprotection (TFA) D->E F Final Dipeptide (Lys-Ala) E->F

Caption: Workflow for Solution-Phase Peptide Synthesis.

Solid_Phase_Synthesis cluster_start Starting Material A Fmoc-Ala-Wang Resin B Fmoc Deprotection (Piperidine) A->B C Coupling (Fmoc-Lys(Boc)-OH, HBTU, DIPEA) B->C D Final Fmoc Deprotection C->D E Cleavage from Resin & Deprotection (TFA) D->E F Final Dipeptide (Lys-Ala) E->F

Caption: Workflow for Solid-Phase Peptide Synthesis (Fmoc-based).

Chemo_Enzymatic_Synthesis cluster_start Starting Materials A Amino Acid Esters (Lys-OEt, Ala-OEt) C Enzymatic Polymerization A->C B Activated Enzyme (Papain) B->C D Precipitation & Isolation C->D E Final Oligopeptide (Oligo-Lys-Ala) D->E

Caption: Workflow for Chemo-Enzymatic Oligopeptide Synthesis.

References

Statistical Validation of Lysinyl-Induced Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Lysinyl" is not widely defined in scientific literature. This guide assumes "this compound" refers to a product primarily containing the essential amino acid L-lysine. The following information is based on the scientifically documented effects of L-lysine.

This guide provides a comparative analysis of the biological effects of L-lysine in key areas of therapeutic interest: antiviral activity against Herpes Simplex Virus (HSV), its role in collagen synthesis, and the antimicrobial properties of its polymer, epsilon-poly-L-lysine (ε-PL). The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of L-lysine relative to other alternatives.

Antiviral Effects: Herpes Simplex Virus (HSV) Suppression

L-lysine has been studied for its potential to suppress the replication of HSV, the virus responsible for cold sores and genital herpes. The proposed mechanism involves the antagonism of arginine, an amino acid essential for viral replication.[1] An excess of lysine (B10760008) in the cellular environment is thought to inhibit the uptake of arginine, thereby hindering viral protein synthesis.[1]

Comparative Efficacy of L-lysine and Acyclovir (B1169) in HSV Suppression

TreatmentDosageKey FindingsReference
L-lysine 1,000 mg dailyIn a double-blind, placebo-controlled, crossover study, 27.7% of patients were recurrence-free during lysine treatment compared to 12.3% during placebo treatment (p < 0.05).[2][3][2][3]
L-lysine 3,000 mg daily (in three doses)A double-blind, placebo-controlled trial showed the L-lysine group had an average of 2.4 fewer HSV infections over 6 months compared to the placebo group (p < 0.05). Symptoms were also significantly diminished in severity and healing time was reduced (p < 0.05).[4][4]
Acyclovir 400 mg twice daily (suppressive therapy)A 5-year study on long-term suppressive therapy demonstrated a reduction in the mean annual number of recurrences from 12.9 to 1.7 during the first year.[5][6][5][6]
Acyclovir 800 mg once daily (suppressive therapy)In a two-year study, patients receiving acyclovir experienced a mean of 0.184 recurrences per month compared to 0.977 for patients on placebo (p < 0.0001).[7][7]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.

  • Cell Culture: A monolayer of permissive cells (e.g., Vero cells) is grown in a multi-well plate.

  • Virus Inoculation: The cell monolayer is infected with a known concentration of HSV and incubated to allow for viral adsorption.

  • Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound (e.g., L-lysine) or a control (e.g., acyclovir, placebo).

  • Incubation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Staining and Quantification: The cell monolayer is stained with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear zones. The number of plaques is counted for each treatment concentration.

  • Data Analysis: The percentage of plaque reduction is calculated for each concentration of the test compound relative to the untreated control. The 50% inhibitory concentration (IC50) can then be determined.

Plaque_Reduction_Assay_Workflow start Start: Seed Vero cells in multi-well plate infect Infect cells with HSV start->infect wash Remove virus inoculum infect->wash treat Add overlay with L-lysine or control wash->treat incubate Incubate for 2-3 days treat->incubate stain Stain with Crystal Violet incubate->stain count Count plaques stain->count analyze Calculate % inhibition and IC50 count->analyze end_node End analyze->end_node

Plaque Reduction Assay Workflow

Role in Collagen Synthesis

L-lysine is an essential amino acid crucial for the synthesis of collagen, the most abundant protein in the body that provides structural integrity to skin, bones, tendons, and other connective tissues.[8] Its primary role is in the formation of cross-links between collagen molecules, which are vital for the strength and stability of collagen fibers.[9] This process involves the hydroxylation of lysine residues to form hydroxylysine, a step that requires vitamin C as a cofactor.

Comparison of Amino Acids in Collagen Synthesis

Amino AcidKey Role in Collagen SynthesisNotes
L-lysine Essential for the formation of cross-links between collagen molecules, providing strength and stability to collagen fibers.[9]An essential amino acid that must be obtained through diet.
Proline A major component of the collagen triple helix, contributing to its structural stability.Can be synthesized by the body, but supplementation may be beneficial under certain conditions.
Glycine The most abundant amino acid in collagen, crucial for the formation of the triple helix structure.Can be synthesized by the body.

Experimental Protocols for Assessing Collagen Synthesis

a) Hydroxyproline (B1673980) Assay

This assay measures the hydroxyproline content in a tissue sample, which is a direct indicator of collagen content as hydroxyproline is almost exclusively found in collagen.

  • Sample Preparation: Tissue or cell culture samples are hydrolyzed using strong acid (e.g., 6M HCl) at a high temperature to break down proteins into their constituent amino acids.

  • Oxidation: The hydroxyproline in the hydrolysate is oxidized by an oxidizing agent (e.g., Chloramine-T).

  • Colorimetric Reaction: A chromogen (e.g., Ehrlich's reagent) is added, which reacts with the oxidized hydroxyproline to produce a colored product.

  • Spectrophotometry: The absorbance of the colored solution is measured using a spectrophotometer, and the hydroxyproline concentration is determined by comparison to a standard curve.

Hydroxyproline_Assay_Workflow start Start: Collect tissue/cell sample hydrolyze Acid hydrolysis of sample start->hydrolyze oxidize Oxidize hydroxyproline hydrolyze->oxidize color_react Colorimetric reaction with Ehrlich's reagent oxidize->color_react measure Measure absorbance with spectrophotometer color_react->measure calculate Calculate collagen content measure->calculate end_node End calculate->end_node

Hydroxyproline Assay Workflow

b) Quantitative PCR (qPCR) for Collagen Gene Expression

This technique measures the expression levels of genes that code for collagen proteins (e.g., COL1A1, COL3A1), providing an indication of the rate of collagen synthesis.

  • RNA Extraction: Total RNA is extracted from cells or tissues.

  • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase.

  • qPCR Amplification: The cDNA is used as a template in a qPCR reaction with primers specific for the target collagen genes. The amplification of the DNA is monitored in real-time using a fluorescent dye.

  • Data Analysis: The expression level of the target gene is normalized to a reference gene (housekeeping gene) to determine the relative change in gene expression in response to a treatment (e.g., L-lysine supplementation).

Antimicrobial Effects of Epsilon-Poly-L-lysine (ε-PL)

Epsilon-poly-L-lysine (ε-PL) is a homopolymer of L-lysine that exhibits broad-spectrum antimicrobial activity against a range of bacteria.[10] The proposed mechanism of action involves the electrostatic interaction of the positively charged ε-PL with the negatively charged components of the bacterial cell membrane, leading to membrane disruption and cell death.[10]

Comparative Antimicrobial Activity of ε-PL and Other Antimicrobial Peptides (Minimum Inhibitory Concentration - MIC)

Antimicrobial PeptideTarget MicroorganismMIC (µg/mL)Reference
Epsilon-poly-L-lysine (ε-PL) Escherichia coli74[11]
Epsilon-poly-L-lysine (ε-PL) Listeria monocytogenes31[12]
Epsilon-poly-L-lysine (ε-PL) Pseudomonas aeruginosa8 - 64[13]
Epsilon-poly-L-lysine (ε-PL) Klebsiella pneumoniae16 - 32[13]
Epsilon-poly-L-lysine (ε-PL) Xanthomonas citri80[14]
Epsilon-poly-L-lysine (ε-PL) Ralstonia solanacearum600[14]
Nisin Staphylococcus aureus2 - 256[15]
Nisin Pseudomonas aeruginosa64[15]
Nisin Gram-negative bacteria (various)0.2065 - 423[16]
LL-37 Pseudomonas aeruginosa<10[17]
LL-37 Escherichia coli<10[17]
LL-37 Staphylococcus aureus<10[17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: A series of twofold dilutions of the antimicrobial agent (e.g., ε-PL) are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Antimicrobial_Signaling_Pathway cluster_membrane Bacterial Cell Membrane membrane Negatively Charged Membrane Components disruption Membrane Disruption membrane->disruption lysis Cell Lysis and Death disruption->lysis epl Epsilon-Poly-L-lysine (ε-PL) (Positively Charged) epl->membrane Electrostatic Interaction

Mechanism of Epsilon-Poly-L-lysine

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Lysinyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of lysinyl-containing compounds. While "this compound" is a general term, this document outlines best practices applicable to various lysine (B10760008) derivatives, treating them with the caution required for laboratory chemicals. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for the particular this compound compound you are working with. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles or glasses, chemical-resistant gloves, and a laboratory coat.[1][2] All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Spill Management: In the event of a spill, prompt and safe cleanup is necessary. For small spills, absorb the material with an inert substance like vermiculite (B1170534) or sand.[1] The resulting mixture should be collected in a sealed and properly labeled container for disposal as chemical waste.[1] For larger spills, evacuate the area and follow your institution's emergency response protocol.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound compounds depends on whether they are in solid or liquid form and whether they are contaminated with hazardous materials. The primary directive is to always comply with federal, state, and local environmental control regulations.[2][3]

For Solid this compound Compounds:

  • Waste Characterization: Determine if the this compound waste is considered hazardous. While many lysine derivatives are not classified as hazardous, it is essential to consult state and local regulations for accurate classification.[3][4] Ensure the solid waste is not mixed with any hazardous materials, as this would require the entire mixture to be treated as hazardous waste.[4]

  • Containment: Place the solid this compound waste in a clearly labeled and sealed container.[4][5] The label should identify the contents and indicate whether it is hazardous or non-hazardous waste.

  • Disposal:

    • Non-Hazardous: If confirmed as non-hazardous, the sealed container can typically be disposed of in the designated non-hazardous laboratory trash.[4]

    • Hazardous or Unknown: If the waste is hazardous or its classification is unknown, it must be disposed of through a licensed professional waste disposal service.[3]

For Liquid Solutions Containing this compound Compounds:

  • Evaluation: Confirm that the solution does not contain any hazardous solvents or other regulated chemicals.[5]

  • Neutralization: If the solution is acidic or basic, it should be neutralized to a pH between 6.0 and 8.0.[5]

  • Disposal Options:

    • Drain Disposal (with approval): For small quantities of aqueous solutions confirmed to be non-hazardous, some institutions may permit drain disposal with copious amounts of water.[4] It is imperative to obtain approval from your institution's Environmental Health and Safety (EHS) department before proceeding with this method.[4]

    • Waste Collection: For larger volumes or solutions containing other chemicals, collect the waste in a labeled, sealed container for pickup by a licensed waste disposal service.[5]

Disposal of Empty Containers:

Empty containers that held this compound compounds should be handled as if they still contain the substance.[2] Triple rinse the container with a suitable solvent, and collect the rinsate as chemical waste.[1] After thorough cleaning and defacing the label, the container may be disposed of as regular waste if permitted by your institution.[1]

Summary of Safety and Logistical Information

Aspect Guideline Primary Reference(s)
Personal Protective Equipment (PPE) Safety goggles/glasses, chemical-resistant gloves, lab coat.[1][2]
Handling Area Well-ventilated area, preferably a chemical fume hood.[1]
Solid Waste Containment Sealed, clearly labeled container.[4][5]
Liquid Waste Containment Sealed, clearly labeled container.[5]
Primary Disposal Route In accordance with federal, state, and local regulations.[2][3]
Spill Cleanup Absorb with inert material, collect in a sealed container.[1]
Empty Container Disposal Triple rinse, collect rinsate as waste, deface label.[1]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the specific inactivation or chemical degradation of this compound compounds for disposal purposes.[1] The recommended and safest procedure is to treat all this compound waste as chemical waste and arrange for its disposal through a licensed and qualified waste management service, which will often utilize methods such as incineration.[1][3]

This compound Disposal Workflow

start This compound Waste for Disposal is_solid Is the waste in solid form? start->is_solid is_hazardous_solid Is the solid waste mixed with hazardous materials? is_solid->is_hazardous_solid Yes is_aqueous Is the liquid waste an aqueous solution? is_solid->is_aqueous No non_hazardous_solid Dispose in designated non-hazardous lab trash. is_hazardous_solid->non_hazardous_solid No hazardous_solid Dispose through licensed waste management service. is_hazardous_solid->hazardous_solid Yes contains_hazardous_liquid Does the solution contain hazardous materials? is_aqueous->contains_hazardous_liquid Yes hazardous_liquid Dispose through licensed waste management service. is_aqueous->hazardous_liquid No (e.g., organic solvent) drain_disposal_approved Is drain disposal approved by EHS for small quantities? contains_hazardous_liquid->drain_disposal_approved No contains_hazardous_liquid->hazardous_liquid Yes drain_disposal Dilute with >20 parts water and pour down the drain. drain_disposal_approved->drain_disposal Yes drain_disposal_approved->hazardous_liquid No

Caption: Decision workflow for the proper disposal of this compound compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.